molecular formula C11H19NO4 B3112765 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 192385-99-2

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B3112765
CAS No.: 192385-99-2
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry and drug development. We delve into the nuanced stereospecific synthetic routes, elucidating the rationale behind methodological choices and offering detailed, field-tested protocols. The guide further explores the compound's physicochemical properties and its strategic application in the design of constrained peptides and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding and practical guidance on the utilization of this versatile carbocyclic amino acid derivative.

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of modern drug discovery, the design of molecules with well-defined three-dimensional structures is paramount for achieving high affinity and selectivity towards biological targets. Carbocyclic β-amino acids, such as the derivatives of 2-aminocyclopentanecarboxylic acid, have emerged as valuable scaffolds. Their rigid cyclopentane core introduces conformational constraints that are absent in their acyclic counterparts. This rigidity can pre-organize a molecule into a bioactive conformation, often leading to enhanced binding affinity and improved metabolic stability.

The tert-butoxycarbonyl (Boc) protecting group on the amine functionality of 2-aminocyclopentanecarboxylic acid renders it an ideal building block for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, ensuring orthogonal protection strategies in complex synthetic sequences. This guide will focus specifically on the synthesis and properties of this compound, with a particular emphasis on its stereoisomers.

Stereospecific Synthesis: Navigating the Chiral Landscape

The biological activity of molecules derived from this compound is critically dependent on their stereochemistry. The cis and trans isomers, and their respective enantiomers, can exhibit profoundly different pharmacological profiles. Therefore, stereocontrolled synthesis is not merely an academic exercise but a prerequisite for meaningful drug discovery efforts.

Synthesis of cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

A common and efficient route to the cis isomer involves the catalytic hydrogenation of 2-aminocyclopent-1-enecarboxylic acid, followed by Boc protection.

  • Hydrogenation:

    • In a high-pressure reaction vessel, dissolve 2-aminocyclopent-1-enecarboxylic acid (1.0 eq) in methanol.

    • Add 5% Rhodium on alumina (Rh/Al₂O₃) catalyst (typically 1-5 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) to 5 bar.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude cis-2-aminocyclopentanecarboxylic acid.

  • Boc Protection:

    • Dissolve the crude cis-2-aminocyclopentanecarboxylic acid in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

  • Rhodium on Alumina Catalyst: The choice of Rh/Al₂O₃ is crucial for the stereoselective reduction of the enamine. The catalyst directs the hydrogenation to occur from the less hindered face of the double bond, leading preferentially to the cis isomer.

  • Boc₂O and NaHCO₃: Di-tert-butyl dicarbonate is the standard reagent for Boc protection. The reaction is performed under basic conditions (facilitated by NaHCO₃) to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc₂O.

Synthesis of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

The synthesis of the trans isomer often requires a different strategy. One common approach involves the enzymatic resolution of a racemic mixture or a stereospecific multi-step synthesis. An alternative, direct chemical approach can utilize a Curtius rearrangement.

This protocol outlines a resolution-based approach.

  • Esterification of Racemic trans-2-Aminocyclopentanecarboxylic Acid:

    • Suspend racemic trans-2-aminocyclopentanecarboxylic acid in methanol.

    • Cool to 0 °C and bubble in dry HCl gas until the solution is saturated.

    • Reflux the mixture for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

  • Enzymatic Resolution:

    • Dissolve the crude methyl ester hydrochloride in a phosphate buffer (pH 7.5).

    • Add a lipase, such as Candida antarctica lipase B (CALB), immobilized on a resin.

    • Incubate the mixture with gentle shaking at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one enantiomer of the ester.

    • Monitor the reaction progress by chiral HPLC.

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • Separate the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer) by extraction.

  • Boc Protection of the Desired Enantiomer:

    • Protect the desired enantiomer (either the separated acid or the ester followed by hydrolysis) using the Boc protection protocol described in Section 2.1.

  • Enzymatic Resolution: Lipases are highly enantioselective enzymes. This method provides a green and efficient way to separate enantiomers without the need for chiral auxiliaries or complex asymmetric synthesis. CALB is a widely used and robust lipase for such resolutions.

Physicochemical and Spectroscopic Properties

The proper characterization of this compound is essential to confirm its identity, purity, and stereochemistry.

PropertyTypical Value/Observation
Appearance White to off-white solid
Melting Point Variable depending on stereoisomer, typically in the range of 130-180 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and aqueous base. Sparingly soluble in water at neutral pH.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), 1.6-2.2 (m, 6H, cyclopentyl CH₂), ~2.7 (m, 1H, CH-COOH), ~4.1 (m, 1H, CH-NHBoc), ~5.0 (br s, 1H, NH). Note: Chemical shifts can vary depending on the specific stereoisomer and solvent.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~20-35 (cyclopentyl CH₂), ~55 (CH-N), ~60 (CH-C=O), ~80 (C(CH₃)₃), ~155 (C=O, Boc), ~175 (C=O, acid).
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₁H₁₉NO₄: 229.13; found: ~228.1.

Applications in Drug Development

The rigid cyclopentane scaffold of this compound has been exploited in the design of a variety of therapeutic agents. Its incorporation into peptides can induce stable secondary structures, such as β-turns and helices, which can mimic the bioactive conformation of natural peptides while offering enhanced resistance to proteolytic degradation.

Peptidomimetics and Protease Inhibitors

The constrained nature of this amino acid analog makes it an excellent component for peptidomimetics. By replacing a natural amino acid with a cyclopentane-derived one, researchers can lock the peptide backbone into a specific conformation, thereby increasing its affinity and selectivity for a target receptor or enzyme. For example, it has been incorporated into inhibitors of proteases like thrombin and renin, where the rigid structure helps to position key binding groups optimally within the enzyme's active site.

Synthesis of Bioactive Small Molecules

Beyond peptidomimetics, this compound serves as a versatile chiral building block for the synthesis of complex small molecules. Its functional groups (a protected amine and a carboxylic acid) allow for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

Conclusion

This compound is a high-value chemical entity in the arsenal of the medicinal chemist. Its stereospecific synthesis, while demanding, is achievable through well-established methodologies. The conformational rigidity and chemical versatility of this compound have cemented its role in the development of next-generation therapeutics. This guide has provided a comprehensive, yet practical, overview to aid researchers in the effective synthesis and application of this important molecule.

Diagrams

Synthesis_Workflow cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis (Resolution) start_cis 2-Aminocyclopent- 1-enecarboxylic acid hydrogenation Catalytic Hydrogenation (Rh/Al₂O₃, H₂) start_cis->hydrogenation cis_amine cis-2-Aminocyclopentane- carboxylic acid hydrogenation->cis_amine boc_protection_cis Boc Protection (Boc₂O, NaHCO₃) cis_amine->boc_protection_cis final_cis cis-2-((tert-Butoxycarbonyl)amino)- cyclopentanecarboxylic acid boc_protection_cis->final_cis start_trans Racemic trans-2-Amino- cyclopentanecarboxylic acid esterification Esterification (MeOH, HCl) start_trans->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester resolution Enzymatic Resolution (Lipase) racemic_ester->resolution separated Separated Enantiomers (Acid and Ester) resolution->separated boc_protection_trans Boc Protection separated->boc_protection_trans final_trans Enantiopure trans-Isomer boc_protection_trans->final_trans

Caption: Synthetic workflows for cis and trans isomers.

References

  • Synthesis of Boc-protected cis-2-aminocyclopentanecarboxylic acid: For a representative procedure, see the experimental details provided by commercial suppliers such as Sigma-Aldrich (product number 459951) and refer to the general literature on catalytic hydrogenation of enamines. A relevant research article is: J. Org. Chem.1996 , 61 (12), pp 3849–3862. URL: [Link]

  • Enzymatic Resolution of Amino Esters: For a review on the use of lipases in organic synthesis, see: Chem. Rev.2002 , 102 (10), pp 3641–3740. URL: [Link]

  • Boc Protection of Amino Acids: For a standard protocol, see: Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014. A general online resource is: [Link]

physicochemical properties of Boc-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Aminocyclopentanecarboxylic Acid

Introduction: The Significance of a Constrained Scaffold

In the landscape of modern drug discovery and peptide chemistry, conformationally constrained amino acids are indispensable tools for crafting molecules with enhanced stability, receptor affinity, and specific secondary structures.[1] Among these, the aminocyclopentanecarboxylic acid (ACPC) framework has emerged as a particularly valuable building block.[1] Its rigid five-membered ring structure provides a predictable and stable scaffold, crucial for designing peptide foldamers and peptidomimetics with defined three-dimensional shapes.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the amine functionality is a cornerstone of its application in synthesis. The Boc group is renowned for its stability across a wide range of chemical conditions and its facile, clean removal under mild acidic conditions, making it ideal for multi-step solid-phase peptide synthesis and other complex organic syntheses.[2][3][4]

This guide provides an in-depth exploration of the physicochemical properties of various Boc-aminocyclopentanecarboxylic acid isomers. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical journey from fundamental structure to practical application. We will delve into the nuances of stereoisomerism that define this molecule's utility, present key physical and chemical data, and provide validated experimental protocols for its characterization, offering field-proven insights into the causality behind experimental choices.

Molecular Structure and Stereoisomerism

The seemingly simple name "Boc-aminocyclopentanecarboxylic acid" belies a significant degree of structural diversity. The relative positions of the amino and carboxylic acid groups on the cyclopentane ring (1,1-, 1,2-, or 1,3-substitution) and their stereochemistry (cis/trans and R/S configurations) give rise to a family of distinct isomers, each with unique properties and applications. Understanding this isomerism is critical for any researcher utilizing these compounds.

For instance, the 2-aminocyclopentanecarboxylic acid (ACPC) isomers are of high interest in the construction of peptide foldamers.[1] The Boc-protected versions of these isomers serve as key intermediates in their synthesis.[1][5] Similarly, 3-aminocyclopentanecarboxylic acid derivatives are employed in the synthesis of pharmaceuticals targeting neurological disorders.[6][7][8]

G cluster_isomers Boc-Aminocyclopentanecarboxylic Acid Isomers 1,1 1-N-Boc-amino- cyclopentanecarboxylic acid 1,2_trans trans-1,2-isomers ((1R,2R) & (1S,2S)) 1,2_cis cis-1,2-isomers ((1R,2S) & (1S,2R)) 1,3_cis cis-1,3-isomers ((1S,3R) & (1R,3S)) 1,3_trans trans-1,3-isomers ((1R,3R) & (1S,3S)) Boc-ACPC Boc-Aminocyclopentane- carboxylic Acid Core Structure Boc-ACPC->1,1 Positional Isomer Boc-ACPC->1,2_trans Positional & Stereoisomers Boc-ACPC->1,2_cis Positional & Stereoisomers Boc-ACPC->1,3_cis Positional & Stereoisomers Boc-ACPC->1,3_trans Positional & Stereoisomers

Caption: Key Isomers of Boc-Aminocyclopentanecarboxylic Acid.

Core Physicochemical Properties: A Comparative Overview

The physical and chemical properties of Boc-aminocyclopentanecarboxylic acid are intrinsically linked to its specific isomeric form. Properties such as melting point, solubility, and optical rotation can vary significantly between stereoisomers, making them critical parameters for identification and quality control. The following tables summarize key data compiled from authoritative sources for several commercially available isomers.

General Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₄[2][6][7][9][10][11]
Molecular Weight~229.27 g/mol [2][6][9][10]
Isomer-Specific Properties

This table provides a comparative summary of various isomers. Note that appearance is generally a white to off-white or beige solid/powder for all listed isomers.[2][6][7][9][12]

Isomer NameCAS NumberMelting Point (°C)Optical Rotation [α]DPurity
1-N-Boc-Aminocyclopentanecarboxylic acid 35264-09-6N/AN/A≥98%
(1S,2S)-Boc-2-aminocyclopentanecarboxylic acid 143679-80-5N/A+38° to +48° (c=1 in MeOH)[2]≥96% (HPLC)[2]
(1R,2R)-Boc-2-aminocyclopentanecarboxylic acid 245115-25-7N/A-40° ± 2° (c=1 in MeOH)[9]≥98% (NMR)[9]
Boc-trans-2-aminocyclopentanecarboxylic acid (racemic) 136315-71-4137-138N/AN/A
(+)-(1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid 261165-05-3110-114+16.0° ± 1° (c=1% in MeOH)≥96.0% (HPLC)
(-)-(1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid 161660-94-2N/A-15° ± 2° (c=1 in MeOH)[7]≥95% (HPLC)[7]
Solubility Profile

The solubility of these compounds is governed by the interplay between the polar carboxylic acid and N-H groups and the nonpolar cyclopentane ring and tert-butyl group.

  • Polar Solvents: The unprotected parent compound, 1-aminocyclopentanecarboxylic acid, is highly soluble in water due to its polar amino and carboxylic acid groups, which readily form hydrogen bonds.[13] While the Boc group adds significant nonpolar character, Boc-aminocyclopentanecarboxylic acids generally retain good solubility in polar organic solvents like methanol, ethanol, and DMSO.[14] Their solubility in aqueous solutions is pH-dependent; they are more soluble under basic conditions where the carboxylic acid is deprotonated to the carboxylate form.

  • Nonpolar Solvents: Solubility is limited in nonpolar solvents such as hexane. They are typically soluble in halogenated solvents like dichloromethane (DCM) and chloroform (CDCl₃), which are common solvents for reactions and NMR analysis.[3][15]

Calculated Properties (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For drug development professionals, this is a crucial parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

IsomerXLogP3Source
(1R,2R)-trans-isomer1.9[10]
(1R,3S)-isomer1.4[11]

The positive LogP values indicate a moderate degree of lipophilicity, influenced by the nonpolar Boc and cyclopentyl groups, which is a key consideration in designing molecules intended to cross biological membranes.

Spectroscopic and Analytical Characterization

Unambiguous characterization and quality control are paramount. A multi-technique approach is essential for confirming the structure, assessing purity, and determining the enantiomeric excess of a given isomer.

G cluster_workflow General Characterization Workflow cluster_structure Spectroscopic Methods cluster_purity Chromatographic Methods A Sample Receipt & Visual Inspection B Solubility Testing (Selection of appropriate solvents) A->B C Structural Verification B->C D Purity & Identity Confirmation C->D NMR NMR (¹H, ¹³C) (Primary Structure) C->NMR MS Mass Spectrometry (Molecular Weight) C->MS IR FTIR (Functional Groups) C->IR HPLC_Purity RP-HPLC (Chemical Purity) D->HPLC_Purity HPLC_Chiral Chiral HPLC/CE (Enantiomeric Purity) D->HPLC_Chiral E Data Analysis & Reporting NMR->E MS->E IR->E HPLC_Purity->E HPLC_Chiral->E

Caption: A typical workflow for the physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these molecules.[3] Both ¹H and ¹³C NMR provide definitive confirmation of the Boc group's presence and the integrity of the aminocyclopentane backbone.

  • ¹H NMR: The hallmark of a Boc-protected amine is a strong singlet peak in the upfield region, typically around δ 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[3][16] The protons on the cyclopentane ring appear as complex multiplets, typically between δ 1.6-4.0 ppm .[1][5] The chemical shifts and coupling patterns of the protons alpha to the amine and carboxylic acid groups are highly diagnostic for differentiating between cis and trans isomers.[1][5]

  • ¹³C NMR: Key signals confirm the structure:

    • Boc Carbons: A quaternary carbon around δ 80 ppm and methyl carbons around δ 28 ppm .

    • Carbamate Carbonyl: A signal around δ 155 ppm .

    • Carboxylic Acid Carbonyl: A signal further downfield, typically > δ 175 ppm .[1][5]

    • Cyclopentane Carbons: Signals corresponding to the CH and CH₂ groups of the ring.[1][5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), common adducts observed are [M+H]⁺, [M+Na]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. A characteristic fragmentation pattern in positive mode is the loss of the tert-butyl group or isobutylene, resulting in a prominent [M+H-56]⁺ or [M+H-100]⁺ ion, which is a strong indicator of the Boc group's presence.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing both chemical and enantiomeric purity.[3]

  • Chemical Purity: Reversed-phase HPLC (RP-HPLC) using a C18 column is standard. A typical mobile phase consists of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile or methanol. The method is used to separate the main compound from any synthesis-related impurities or degradation products.

  • Enantiomeric Purity/Chiral Separation: Differentiating enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP).[17][18] For amino acid derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based (e.g., teicoplanin) CSPs are highly effective.[18] An alternative is capillary electrophoresis (CE) with a chiral selector (e.g., a cyclodextrin) added to the running buffer.[17][19]

Validated Experimental Protocols

The trustworthiness of any analysis rests on a robust, well-defined protocol. The following sections provide step-by-step methodologies for key characterization experiments, grounded in established laboratory practice.

Protocol 1: NMR Spectroscopic Analysis

This protocol describes the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-aminocyclopentanecarboxylic acid isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean glass vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but for compounds with lower solubility, DMSO-d₆ may be required.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform tuning and shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum using standard parameters (e.g., on a 400 MHz instrument, use 16-32 scans with a relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., on a 100 MHz instrument, use 1024-2048 scans with a 2-second relaxation delay to ensure proper relaxation of quaternary carbons).

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate ¹H signals and assign all peaks in both spectra to their corresponding atoms in the molecular structure.

Protocol 2: RP-HPLC Purity Analysis

This protocol provides a general method for determining the chemical purity of a sample.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Formic Acid (v/v).

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Filter both solvents through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication). The use of an acid modifier like formic acid or TFA is crucial for achieving sharp, symmetrical peaks for carboxylic acids by suppressing the ionization of both the analyte and residual silanols on the column stationary phase.

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Solvent A:B at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • System Suitability: Before analyzing samples, inject a standard to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor) and retention time reproducibility.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks.

G cluster_hplc HPLC Analysis Workflow A Prepare Mobile Phase (e.g., H₂O/ACN + 0.1% FA) C Equilibrate HPLC System (Column, Flow, Temp) A->C B Prepare Sample Solution (~0.1 mg/mL) D Inject Sample (10 µL) B->D C->D E Acquire Data (Generate Chromatogram) D->E F Process Data E->F Integrate Peaks G Report Results (Purity %, Retention Time) F->G Calculate Area %

Caption: A streamlined workflow for HPLC purity determination.

Conclusion

Boc-aminocyclopentanecarboxylic acid and its isomers are not mere chemical reagents; they are sophisticated building blocks that enable the rational design of complex peptides and pharmaceuticals. Their utility is directly tied to their well-defined three-dimensional structure and the reliable chemistry of the Boc protecting group. This guide has detailed the critical physicochemical properties, from melting points and solubility to spectroscopic signatures, that define these compounds. The provided protocols offer a validated framework for their analysis, empowering researchers in drug development and chemical synthesis to confidently verify the identity, purity, and stereochemical integrity of these valuable molecular scaffolds. A thorough understanding of these fundamental properties is the first and most critical step toward their successful application in creating next-generation therapeutics and advanced materials.

References

  • (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2025).
  • Boc-trans-2-aMinocyclopentane carboxylic acid | 136315-71-4. (2022). ChemicalBook.
  • Boc-1-aminomethyl-cyclopentane carboxylic acid(204514-22-7) 1H NMR spectrum. ChemicalBook.
  • (1S,2S)-Boc-aminocyclopentane carboxylic acid. Chem-Impex.
  • 1R,2R-Boc-aminocyclopentane carboxylic acid. Chem-Impex.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. PubChem.
  • 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6. (2025). ChemicalBook.
  • (+)-(1S,3R-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.
  • BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid ((1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). MedChemExpress.
  • (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. PubChem.
  • 204514-22-7(Boc-1-aminomethyl-cyclopentane carboxylic acid) Product Description. ChemicalBook.
  • (1s,2s)-boc-2-aminocyclopentane carboxylic acid(143679-80-5) 1 h nmr. ChemicalBook.
  • Boc-trans-2-aMinocyclopentane carboxylic acid. Echemi.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.
  • 1-Aminocyclopentanecarboxylic acid. Solubility of Things.
  • (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid. Sigma-Aldrich.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535).
  • (-)-(1R,3S-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.
  • (1S,3S)-N-BOC-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID, 98 Chemical Properties. ChemicalBook.
  • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (Synonyms: (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). MedchemExpress.com.
  • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (Synonyms: (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). MedchemExpress.com.
  • 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. (2024). ChemBK.
  • Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characteriz
  • Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
  • (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 261165-05-3. (2025). ChemicalBook.
  • (1S,2S)-Boc-aminocyclopentane Carboxylic Acid. CRO SPLENDID LAB.
  • Chiral Drug Separ
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
  • 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. PharmaCompass.com.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
  • (1R,2R)-Boc-aminocyclopentane carboxylic acid. ShenZhen Chim Biotech Co.,Ltd.
  • Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatiz
  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2025).
  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.

Sources

A Technical Guide to 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Constrained Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, particularly those with conformationally restricted scaffolds, have emerged as invaluable tools for medicinal chemists. Among these, 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid stands out as a pivotal building block. Its rigid cyclopentane core imparts a defined three-dimensional geometry to peptide and small molecule structures, a critical feature for optimizing interactions with biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, allows for its seamless integration into complex synthetic pathways.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this versatile compound, underscoring its significance in the synthesis of innovative therapeutics.[3]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical identity is defined by a cyclopentane ring functionalized with a carboxylic acid and a Boc-protected amine at the 2-position. The stereochemistry of these substituents significantly influences the molecule's physical and biological properties. Consequently, various stereoisomers are commercially available and have distinct CAS numbers and synonyms.

PropertyValueSource(s)
Molecular Formula C11H19NO4[4]
Molecular Weight 229.27 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 90-94°C (for cis-racemate)[5]
Boiling Point ~371°C (estimated)[5]
pKa ~4.53 (predicted)[5]
Solubility Soluble in many organic solvents[1]
Stereoisomers, CAS Numbers, and Synonyms

The spatial arrangement of the amino and carboxyl groups on the cyclopentane ring gives rise to several stereoisomers, each with unique properties and applications. The most common isomers are the cis and trans diastereomers, which are also available as individual enantiomers.

StereoisomerCAS NumberKey Synonyms
(Racemic) cis/trans Mixture 192385-99-2Boc-2-Aminocyclopentanecarboxylic acid; 2-((Tert-Butoxycarbonyl)Amino)Cyclopentane-1-Carboxylic Acid
(Racemic) cis-Isomer 136315-70-3rac-cis-2-(Boc-amino)cyclopentanecarboxylic acid
(Racemic) trans-Isomer 136315-71-4trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
(1R,2R)-Isomer 245115-25-7(1R,2R)-Boc-Acpc; (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
(1S,2S)-Isomer 143679-80-5(1S,2S)-Boc-Acpc; (1S,2S)-Boc-2-aminocyclopentane carboxylic acid
(1R,2S)-Isomer 137170-89-9(1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic acid
(1S,2R)-Isomer Not readily available-

A Scalable and Reliable Synthesis Protocol

The synthesis of enantiomerically pure stereoisomers of this compound is crucial for their application in drug development. A scalable and reliable method, as detailed in the Journal of Organic Chemistry, allows for the preparation of all four stereoisomers.[6] The following is a representative protocol for the synthesis of the (1S,2S)-isomer, starting from ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol: Synthesis of (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in methanol, add (S)-(-)-α-phenylethylamine.

  • The mixture is subjected to hydrogenation using a palladium on carbon catalyst. This diastereoselective reduction preferentially forms the (1S,2S)-amino ester.

  • After filtration of the catalyst, the solvent is removed under reduced pressure.

Causality: The chirality of the α-phenylethylamine directs the stereochemical outcome of the reduction, leading to an enrichment of the desired diastereomer.

Step 2: Diastereomeric Salt Resolution

  • The crude amino ester is dissolved in a suitable solvent, such as acetonitrile, and treated with a chiral resolving agent like (2R,3R)-2,3-dibenzoyl-D-tartaric acid.

  • The desired diastereomeric salt precipitates from the solution and is collected by filtration.

Causality: The differential solubility of the diastereomeric salts allows for their separation by crystallization.

Step 3: Liberation of the Free Amine and Boc Protection

  • The purified diastereomeric salt is treated with a base, such as sodium bicarbonate, to liberate the free amino ester.

  • The free amine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to afford the Boc-protected amino ester.

Causality: The Boc group is introduced to protect the amino functionality during the subsequent saponification step.

Step 4: Saponification

  • The Boc-protected amino ester is hydrolyzed using a base, such as lithium hydroxide, in a mixture of tetrahydrofuran and water.

  • Upon completion of the reaction, the mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • The product, (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, is then extracted with an organic solvent and purified by crystallization or chromatography.

Causality: The ester is hydrolyzed to the corresponding carboxylic acid, yielding the final product.

Synthesis_Workflow start Ethyl 2-oxocyclopentanecarboxylate step1 Reductive Amination ((S)-(-)-α-phenylethylamine, H2, Pd/C) start->step1 step2 Diastereomeric Salt Resolution ((2R,3R)-DBTA) step1->step2 step3 Liberation of Free Amine and Boc Protection (Base, Boc2O) step2->step3 step4 Saponification (LiOH, then H+) step3->step4 end_product (1S,2S)-Boc-aminocyclopentane carboxylic acid step4->end_product

Caption: Synthetic workflow for (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Applications in Research and Drug Development

The rigid cyclopentane scaffold of this compound makes it a valuable building block for constraining the conformation of peptides and small molecules. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1]

Peptide Synthesis and Foldamers

This amino acid analog is widely used in the synthesis of peptidomimetics and foldamers. By replacing native amino acids with this constrained counterpart, researchers can induce specific secondary structures, such as helices and turns.[1] This is particularly important in the design of peptide-based drugs, as it can improve their stability against proteolytic degradation and enhance their bioavailability.

A Scaffold for Novel Therapeutics

The cyclopentane ring is a common motif in a number of approved drugs, highlighting its utility in medicinal chemistry.[7] While a direct line from this compound to a marketed drug is not always explicitly documented in publicly available literature, its role as a key intermediate is evident in the patent literature and drug discovery programs. For instance, cyclopentane derivatives are central to the structure of antiviral drugs like peramivir and hepatitis C inhibitors such as glecaprevir. The stereochemically defined amino and carboxylic acid functionalities of the title compound provide ideal handles for elaboration into more complex drug candidates.[3] Recent research has also explored cyclopentane-based muraymycin analogs as potential antibiotics targeting the MraY enzyme, demonstrating the ongoing relevance of this scaffold in addressing antibiotic resistance.[8]

Applications cluster_applications Applications cluster_peptide Peptide Synthesis Details cluster_drug Drug Discovery Examples main_compound 2-((tert-Butoxycarbonyl)amino) cyclopentanecarboxylic acid peptide_synthesis Peptide Synthesis main_compound->peptide_synthesis drug_discovery Drug Discovery main_compound->drug_discovery peptidomimetics Peptidomimetics peptide_synthesis->peptidomimetics foldamers Foldamers peptide_synthesis->foldamers antivirals Antivirals (e.g., Peramivir) drug_discovery->antivirals hcv_inhibitors HCV Inhibitors (e.g., Glecaprevir) drug_discovery->hcv_inhibitors antibiotics Antibiotics (Muraymycin Analogs) drug_discovery->antibiotics proteolytic_stability Increased Proteolytic Stability peptidomimetics->proteolytic_stability foldamers->proteolytic_stability

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures.

  • Hazard Identification : This compound is generally considered to be an irritant.[4] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Some sources also indicate that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[7][8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side-shields or chemical goggles.[8]

    • Hand Protection : Wear compatible chemical-resistant gloves.[8]

    • Skin and Body Protection : Wear a laboratory coat and other protective clothing as necessary to prevent skin contact.[8]

    • Respiratory Protection : Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[8]

  • Handling and Storage :

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • First Aid Measures :

    • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes.[8]

    • In case of skin contact : Wash off with soap and plenty of water.[8]

    • If inhaled : Move the person to fresh air.[8]

    • If swallowed : Rinse mouth with water. Do not induce vomiting.[8]

    • In all cases of exposure, seek medical attention if symptoms persist.

  • Disposal : Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a cornerstone building block for the design and synthesis of conformationally constrained peptides and small molecules. Its well-defined stereochemistry and the versatility of the Boc protecting group provide medicinal chemists with a powerful tool to modulate the pharmacological properties of drug candidates. A thorough understanding of its chemical properties, synthetic routes, and applications, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). (1R,2R)-Boc-aminocyclopentane carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of CIS-2-(TERT-BUTOXYCARBONYLAMINO)-1-CYCLOPENTANECARBOXYLIC ACID in Modern Chemical Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

  • Chem-Impex. (n.d.). (1S,2S)-Boc-aminocyclopentane carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). trans+/-) 2-(tert-Butoxycarbonylamino)cyclopentane carboxylic acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Retrieved from [Link]

Sources

Spectroscopic data for cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic Acid

Introduction

cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in modern organic synthesis and medicinal chemistry. Its constrained cyclopentane scaffold is a key structural motif in the design of peptidomimetics, enzyme inhibitors, and pharmacologically active molecules. The precise cis-stereochemical relationship between the carboxylic acid and the N-Boc-protected amine is fundamental to its utility in creating molecules with specific three-dimensional conformations.

This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and quality assessment of this compound. As a Senior Application Scientist, the rationale behind the spectroscopic outcomes and the experimental design is emphasized, ensuring a blend of theoretical knowledge and practical, field-proven insights. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol [1][2][3]. The compound is registered under CAS Number 136315-70-3[1][4][5].

The structural integrity of this molecule is paramount for its successful application in multi-step syntheses. Therefore, a thorough spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not merely a procedural step but a foundational pillar of quality control and synthetic validation.

Molecular Structure and Functional Groups

The molecule's structure contains several key features that give rise to a distinct spectroscopic fingerprint: a carboxylic acid, a tert-butoxycarbonyl (Boc) protecting group, and a saturated five-membered cyclopentane ring. Understanding the expected signals from each of these components is critical for accurate data interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~10 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample and lock on solvent signal C->D E 5. Shim magnet for homogeneity D->E F 6. Acquire spectrum (e.g., 16 scans) E->F G 7. Fourier Transform F->G H 8. Phase correction G->H I 9. Baseline correction H->I J 10. Reference to TMS (0 ppm) I->J K 11. Integrate peaks J->K

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

While ¹H NMR reveals the proton environment, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number of carbon atoms and identifying carbonyl groups.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~178C OOH
~156-NH-C O-O-
~80-O-C (CH₃)₃
~58C H-NHBoc
~50C H-COOH
~32Cyclopentane C H₂
~28.5-C(C H₃)₃
~25Cyclopentane C H₂
~21Cyclopentane C H₂
Expert Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two distinct signals are observed in the far downfield region. The carboxylic acid carbon (C OOH) is typically found around 178 ppm, while the urethane carbonyl of the Boc group (-NH-C O-O-) appears slightly upfield at ~156 ppm.

  • Quaternary and Methine Carbons: The quaternary carbon of the tert-butyl group (-O-C (CH₃)₃) gives a characteristic signal around 80 ppm. The two methine carbons of the cyclopentane ring are found at ~58 ppm (for C H-NHBoc) and ~50 ppm (for C H-COOH).

  • Aliphatic Carbons: The three methyl carbons of the Boc group are equivalent and appear as a strong signal around 28.5 ppm. The three methylene carbons of the cyclopentane ring will have distinct signals in the 20-35 ppm range.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (~25-50 mg in 0.7 mL of solvent) is preferred due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: A greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Broadband proton decoupling is applied to simplify the spectrum to single lines for each carbon.

  • Processing: Data processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (very broad)O-H stretchCarboxylic Acid
~3350 (broad)N-H stretchAmide (Boc)
2850 - 2980C-H stretchAliphatic
~1710 (strong, sharp)C=O stretchCarboxylic Acid (dimer)
~1690 (strong, sharp)C=O stretchUrethane (Boc)
Expert Interpretation of the IR Spectrum

The IR spectrum provides a clear and immediate confirmation of the primary functional groups:

  • O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. [6]This breadth is a result of strong hydrogen bonding between acid molecules, which creates a wide distribution of O-H bond energies.

  • C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O typically appears around 1710 cm⁻¹ when the acid exists as a hydrogen-bonded dimer, which is common in the solid state or in concentrated solutions. [6]The urethane C=O of the Boc group appears nearby, usually at a slightly lower wavenumber (~1690 cm⁻¹).

  • N-H Stretch: A broad absorption around 3350 cm⁻¹ corresponds to the N-H bond of the Boc-protected amine.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the cyclopentane and tert-butyl groups.

cluster_source IR Source cluster_sample Sample Interaction cluster_detector Detection & Output IR_Source Infrared Radiation Sample Sample Functional groups (C=O, O-H, N-H) vibrate at specific frequencies IR_Source->Sample:f0 Radiation Passes Through Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum (%T vs. Wavenumber) Detector->Spectrum Signal Processed

Caption: The fundamental workflow of an IR spectroscopy experiment.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

MS Data Summary (Expected for ESI+)
m/z ValueIonInterpretation
230.13[M+H]⁺Protonated Molecular Ion
252.11[M+Na]⁺Sodium Adduct
174.10[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
130.08[M+H - Boc]⁺Loss of the Boc group
Expert Interpretation of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺ at m/z 230.13. The high-resolution mass should match the calculated exact mass (C₁₁H₂₀NO₄⁺) to confirm the elemental composition.

Key fragmentation pathways provide self-validating structural evidence:

  • Loss of Isobutylene: A characteristic fragmentation for a Boc group is the loss of isobutylene (56 Da), resulting in a fragment at m/z 174.10.

  • Loss of the Boc Group: Cleavage of the N-C bond can lead to the loss of the entire Boc group (100 Da), though this is often less favorable than the loss of isobutylene. This would yield a fragment corresponding to the protonated aminocyclopentanecarboxylic acid at m/z 130.08.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and multifaceted confirmation of the structure and purity of cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid. The characteristic singlet of the tert-butyl group in the ¹H NMR, the two distinct carbonyl signals in the ¹³C NMR, the immensely broad O-H stretch in the IR, and the correct molecular ion peak in the mass spectrum all converge to create an unambiguous spectroscopic profile. For any researcher in drug development or organic synthesis, mastery of this data is essential for ensuring the quality of starting materials and the success of subsequent synthetic transformations.

References

  • Vertex AI Search. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3.
  • Alchem Pharmtech. CAS 136315-70-3 | CIS-2-(TERT-BUTOXYCARBONYLAMINO)-1-CYCLOPENTANECARBOXYLIC ACID.
  • LookChem. Cas 137170-89-9,(1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid.
  • Chem-Impex. trans+/-) 2-(tert-Butoxycarbonylamino)cyclopentane carboxylic acid.
  • BLDpharm. 63216-49-9|cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid.
  • ChemicalBook. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid(136315-70-3) 1H NMR spectrum.
  • Smolecule. trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.
  • Sigma-Aldrich. cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid.
  • NIST WebBook. Cyclopentanecarboxylic acid, 3-amino-, cis-.
  • PubChem. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.
  • NIST WebBook. Cyclopentylcarboxylic acid.
  • American Elements. 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid | CAS 192385-99-2.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum.
  • Sigma-Aldrich. cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid.
  • ChemicalBook. Cyclopentanecarboxylic acid(3400-45-1)IR1.
  • Thermo Scientific. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid, 98%.
  • ChemicalBook. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3.
  • TCI Chemicals. 1-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid | 35264-09-6.
  • Thermo Fisher Scientific. cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, 98% 5 g | Contact Us.
  • NIH. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC.
  • RSC Publishing. Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.

Sources

The Architectural Logic of Constraint: A Technical Guide to the Biological Activity of Cyclopentane-Derived Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate dance of molecular recognition that governs biological processes, the conformation of a peptide is paramount. The inherent flexibility of natural peptides, while advantageous for their diverse roles, often presents a significant hurdle in drug development, leading to reduced potency, poor selectivity, and susceptibility to enzymatic degradation. The strategic introduction of conformational constraints into peptide scaffolds has emerged as a powerful tool to overcome these limitations. This technical guide delves into the core principles and practical applications of a particularly compelling class of constrained amino acids: those bearing a cyclopentane moiety. We will explore the synthetic strategies for creating these unique building blocks, dissect the profound impact of the cyclopentane ring on peptide secondary structure, and illuminate the resulting modulation of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of conformational constraint to design next-generation therapeutics.

The Rationale for Constraint: Overcoming the Flexibility Pandemic in Peptide Therapeutics

Peptides are nature's versatile messengers, mediating a vast array of physiological responses through precise interactions with their cognate receptors and enzymes. This specificity is dictated by the three-dimensional arrangement of their constituent amino acid side chains, which form the pharmacophore. However, the peptide backbone is notoriously flexible, capable of adopting a multitude of conformations in solution. This conformational promiscuity leads to a significant entropic penalty upon binding to a target, as the peptide must "freeze" into a single bioactive conformation. This often translates to lower binding affinity and, consequently, reduced biological potency.[1][2]

Furthermore, this flexibility renders peptides vulnerable to proteolytic enzymes, which readily recognize and cleave the extended backbone conformations.[3][4] The introduction of conformational constraints, such as through the incorporation of cyclic amino acids, pre-organizes the peptide into a more defined secondary structure, mitigating the entropic penalty of binding and often sterically hindering the approach of proteases.[1][5]

Cyclopentane-derived amino acids are particularly attractive building blocks for this purpose. The five-membered ring introduces a significant local constraint on the peptide backbone, influencing the dihedral angles (φ and ψ) and restricting the orientation of the amino acid side chain (χ space).[5][6] This pre-organization can stabilize specific secondary structures, such as helices and turns, which are often crucial for biological recognition.[3][7]

The Synthetic Toolkit: Crafting Cyclopentane-Constrained Amino Acids

The journey to harnessing the power of cyclopentane-constrained amino acids begins with their synthesis. A variety of synthetic strategies have been developed to produce these valuable building blocks with precise stereochemical control.

Key Synthetic Strategies

Several methodologies have proven effective for the synthesis of cyclopentane-based amino acids. These often involve multi-step sequences that establish the cyclic core and introduce the requisite amino and carboxylic acid functionalities.

One prominent approach involves ring-closing metathesis (RCM) of a diene intermediate, which efficiently constructs the cyclopentene ring. This can be followed by functional group manipulations, such as stereoselective aza-Michael addition, to install the amine group and create the final β-amino acid.[3][8] This strategy offers a high degree of control over the stereochemistry of the substituents on the cyclopentane ring.[3][8]

Another powerful technique is the intramolecular Henry reaction (nitro-aldol reaction), which can be used to form the cyclopentane ring from a linear precursor containing a nitro group and an aldehyde.[9] Subsequent reduction of the nitro group to an amine and manipulation of other functional groups yields the desired amino acid.

The Favorskii rearrangement has also been employed in the stereoselective synthesis of aminocyclopentane tricarboxylic acids, which are valuable as effectors of central nervous system receptors.[10] This method involves the rearrangement of a α-halo ketone in the presence of a base to form a carboxylic acid derivative with a contracted ring system.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

Once synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid), cyclopentane-constrained amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of a Cyclopentane Amino Acid into a Peptide Sequence

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and then treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected cyclopentane amino acid (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to remove all protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical RP-HPLC.

The Conformational Consequences: How Cyclopentane Scaffolds Dictate Peptide Shape

The defining feature of cyclopentane-constrained amino acids is their ability to induce specific secondary structures in peptides. The rigid five-membered ring dramatically limits the conformational freedom of the peptide backbone in its vicinity.

Computational studies, such as those using Density Functional Theory (DFT), have shown that oligomers of cyclopentane-based ε-amino acids can adopt stable helical conformations in solution.[7][11] For example, the hexamer of one such amino acid was found to form a stable left-handed helix.[7] Similarly, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have a high propensity to fold into a stable 12-helix, which has dimensions similar to the α-helix found in natural proteins.[3] In contrast, the cis-isomers tend to favor β-sheet-like structures.[3]

This ability to pre-organize into defined secondary structures is critical for enhancing biological activity. By mimicking the bioactive conformation of a natural peptide ligand, a constrained peptidomimetic can bind to its target receptor with higher affinity.[5][12]

Diagram: The Impact of Cyclopentane Constraint on Peptide Conformation

G cluster_0 Unconstrained Peptide cluster_1 Cyclopentane-Constrained Peptide a Multiple Conformations (High Entropy) b Low Receptor Affinity a->b Entropic Penalty c Enzymatic Degradation a->c Flexible Backbone d Pre-organized Conformation (Low Entropy) e High Receptor Affinity d->e Reduced Entropic Penalty f Increased Stability d->f Steric Hindrance

Caption: A diagram illustrating the conformational differences between an unconstrained and a cyclopentane-constrained peptide and the resulting impact on biological properties.

Biological Activity: From Constrained Structures to Enhanced Function

The true measure of success for any constrained amino acid lies in its ability to impart desirable biological properties to a peptide. The incorporation of cyclopentane derivatives has been shown to positively influence a range of biological activities, from receptor binding to enzyme inhibition.

Modulating Receptor Affinity and Selectivity

A compelling example of the power of cyclopentane constraints is seen in the development of ligands for G protein-coupled receptors (GPCRs). For instance, analogues of the C-terminal fragment of neuropeptide Y (NPY) containing cyclopentane β-amino acids exhibited exclusive binding to the Y4 receptor subtype, whereas the parent peptide binds promiscuously to multiple Y receptor subtypes.[12] This demonstrates that the conformational constraint can not only enhance affinity but also dramatically improve receptor selectivity.

In another study, morphiceptin analogs where proline was replaced with 2-aminocyclopentane carboxylic acid showed varied activity at µ and δ-opioid receptors depending on the stereochemistry of the cyclopentane amino acid.[13] This highlights the exquisite sensitivity of receptor recognition to the precise three-dimensional shape of the ligand.

Designing Potent and Selective Enzyme Inhibitors

The conformational rigidity imparted by cyclopentane amino acids can also be exploited to design potent and selective enzyme inhibitors. In a study targeting the cysteine protease µ-calpain, a peptidomimetic inhibitor with a constrained cyclopentane amino acid at the P2 position was compared to one with a more flexible α,α'-diethylglycine residue. The conformation induced by the P2 residue significantly influenced the inhibitory activity and selectivity against the related enzyme cathepsin B.[14]

Furthermore, cyclopentane-based analogs of muraymycin, a potent inhibitor of the bacterial enzyme MraY, have been synthesized and evaluated.[15] MraY is a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibiotics.

Enhancing Metabolic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The conformational constraints imposed by cyclopentane amino acids can significantly enhance the metabolic stability of peptides. The rigid, pre-organized structure can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.[1][3]

Experimental Workflows for Biological Evaluation

A rigorous assessment of the biological activity of cyclopentane-constrained peptides requires a suite of well-designed experiments. The following workflow outlines a typical approach for characterizing these novel molecules.

Diagram: Experimental Workflow for Biological Evaluation

G start Synthesized Cyclopentane-Constrained Peptide nmr Conformational Analysis (NMR Spectroscopy) start->nmr enzyme_assay Enzyme Inhibition Assay (e.g., Ki determination) start->enzyme_assay binding_assay Receptor Binding Assay (e.g., Radioligand Binding, SPR) nmr->binding_assay functional_assay Functional Cell-Based Assay (e.g., cAMP assay, Calcium Flux) binding_assay->functional_assay stability_assay Metabolic Stability Assay (e.g., Plasma or Microsomal Stability) functional_assay->stability_assay enzyme_assay->stability_assay end Lead Candidate for Further Development stability_assay->end

Caption: A typical experimental workflow for the biological evaluation of a cyclopentane-constrained peptide.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation of peptides.[13][16][17] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information about through-bond and through-space connectivities between protons. The observation of specific Nuclear Overhauser Effects (NOEs) can provide distance restraints that are used in computational modeling to generate a three-dimensional structure of the peptide.[16] Circular Dichroism (CD) spectroscopy can also provide valuable information about the overall secondary structure content (e.g., helicity).[12]

Receptor Binding Assays

To quantify the affinity of a constrained peptide for its target receptor, various binding assays can be employed. Radioligand binding assays are a classic method where the constrained peptide competes with a radiolabeled ligand for binding to the receptor. Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time kinetic data on the association and dissociation of the peptide from its target.

Functional Cell-Based Assays

Demonstrating that a peptide not only binds to its target but also elicits a biological response is crucial. For GPCRs, this can be assessed by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium flux. For other targets, cell proliferation assays or reporter gene assays may be appropriate.

Enzyme Inhibition Assays

For peptides designed as enzyme inhibitors, their potency is typically determined by measuring the inhibition constant (Ki). This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Metabolic Stability Assays

To assess the resistance of a constrained peptide to enzymatic degradation, it can be incubated with biological matrices such as plasma, serum, or liver microsomes. The disappearance of the parent peptide over time is monitored, typically by LC-MS/MS, to determine its half-life.

Case Study: Cyclopentane Derivatives in Drug Discovery

The utility of cyclopentane moieties extends beyond their use as constrained amino acids. Numerous approved drugs contain a cyclopentane ring as a core scaffold or as a pendant group that occupies a hydrophobic pocket in the target protein. Examples include the antiviral drug Peramivir and the anti-cancer drug Palbociclib. These examples underscore the favorable pharmacokinetic and pharmacodynamic properties that the cyclopentane scaffold can confer upon a molecule.

Future Perspectives and Conclusion

The incorporation of cyclopentane-constrained amino acids represents a mature and highly effective strategy in modern medicinal chemistry and drug discovery. The ability to rigidly control local conformation provides a powerful lever for optimizing the potency, selectivity, and metabolic stability of peptide-based therapeutics. As synthetic methodologies become more sophisticated, allowing for the creation of an even wider array of stereochemically defined cyclopentane building blocks, we can expect to see their application in an increasingly diverse range of therapeutic areas.

The future of this field will likely involve the integration of computational design with advanced synthetic chemistry to create constrained peptides with precisely tailored properties. The continued exploration of novel cyclopentane-based scaffolds will undoubtedly lead to the discovery of new and improved drug candidates to address unmet medical needs. This technical guide has provided a comprehensive overview of the core principles and practical considerations for leveraging the biological activity of cyclopentane-constrained amino acids, offering a solid foundation for researchers to build upon in their quest for the next generation of peptide therapeutics.

References

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health. [Link]

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • Conformational Preferences of Cyclopentane‐Based Oligo‐δ‐peptides in the Gas Phase and in Solution. ResearchGate. [Link]

  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. [Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health. [Link]

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. National Institutes of Health. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- And Cyclopentanol-Based Ligands Acting at Adrenergic α₁- And Serotonine 5-HT1A Receptors. PubMed. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. PubMed. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. National Institutes of Health. [Link]

  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. National Institutes of Health. [Link]

  • Folding peptides studied by NMR. SeRMN-UAB. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. [Link]

  • peptides | SeRMN – NMR Service at UAB. SeRMN-UAB. [Link]

  • The Role of D-Cyclopentylalanine in Enhancing Protein Stability and Activity. Boronina. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. National Institutes of Health. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. National Institutes of Health. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. PubMed. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Stork. [Link]

  • Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

Sources

Role of Boc protecting group in amino acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among these, the tert-butoxycarbonyl (Boc) group holds a significant place in the history and current practice of peptide chemistry. This technical guide provides a comprehensive exploration of the Boc protecting group's role in amino acid synthesis. We will delve into the fundamental chemical principles of Boc protection and deprotection, provide detailed mechanistic insights, and present field-proven protocols. Furthermore, this guide will compare the Boc strategy with its common alternative, the Fmoc strategy, discuss potential side reactions and mitigation techniques, and highlight the enduring importance of Boc-protected amino acids in modern drug development.

The Imperative of Amine Protection in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acid monomers. Amino acids are bifunctional molecules, containing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without a protection strategy, the uncontrolled reaction of these functional groups would lead to a chaotic mixture of oligomers and byproducts.[] Protecting groups are therefore essential to temporarily "mask" the reactivity of the α-amino group of one amino acid, allowing for the selective formation of a peptide bond with the carboxylic acid group of another.

An ideal protecting group for peptide synthesis should exhibit the following characteristics:

  • Ease of Introduction: It should react efficiently and selectively with the α-amino group under mild conditions.

  • Stability: It must remain intact throughout the various steps of peptide chain elongation, including coupling and deprotection of other groups.

  • Facile and Selective Removal: It should be removable under conditions that do not cleave the newly formed peptide bonds or other protecting groups on the amino acid side chains.[]

The Boc group, an acid-labile protecting group, was a pivotal development that enabled the routine and controlled synthesis of peptides, particularly in the early days of solid-phase peptide synthesis (SPPS).[2][3]

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate that effectively reduces the nucleophilicity of the amino group, thereby preventing it from participating in unwanted reactions.[4][5]

Boc Protection of Amino Acids: Mechanism and Protocol

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[2][6]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution. The base deprotonates the amino group, increasing its nucleophilicity. The resulting anion then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then abstracts a proton from the protonated amine to yield the N-Boc protected amino acid, tert-butanol, and carbon dioxide.[6][7]

Boc_Protection cluster_reactants Reactants cluster_products Products Amino_Acid R-CH(NH₂)-COOH Boc_Amino_Acid R-CH(NH-Boc)-COOH Amino_Acid->Boc_Amino_Acid Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Boc_Amino_Acid tBuOH t-BuOH Boc_Anhydride->tBuOH Decomposition CO2 CO₂ Boc_Anhydride->CO2 Base Base (e.g., NaOH, TEA) Base->Boc_Amino_Acid Deprotonation

Figure 1: Conceptual workflow for the Boc protection of an amino acid.

Experimental Protocol: General Procedure for Boc Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid in a suitable solvent system, often a mixture of an organic solvent like dioxane, tetrahydrofuran (THF), or acetone with water.[2]

  • Basification: Add a base such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or triethylamine (TEA) to the solution to deprotonate the amino group.[2]

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified (e.g., with citric acid) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the Boc-protected amino acid.[8]

  • Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Reagent/ConditionTypical Value/RangePurposeReference
Boc Source Di-tert-butyl dicarbonate ((Boc)₂O)Provides the Boc group[2]
Base NaOH, Na₂CO₃, TEADeprotonates the amino group[2]
Solvent Dioxane/water, THF/water, Acetone/waterDissolves reactants[2][9]
Temperature Room Temperature (0-40 °C)Mild reaction conditions[8][9]
Reaction Time 0.5 - 4 hoursVaries with amino acid[9]

Table 1: Common Conditions for Boc Protection of Amino Acids.

Boc Deprotection: Mechanism and Protocol

The key to the utility of the Boc group is its lability under acidic conditions. This allows for its selective removal without affecting other protecting groups that are stable to acid.[10]

Mechanism of Boc Deprotection:

The deprotection is an acid-catalyzed elimination process.[11]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).[2][11][12]

  • Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][11][12]

  • Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide and the free amine.[2][11][12] The newly liberated amine is then protonated by the excess acid to form its corresponding salt.[11][12]

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amino_Acid R-CH(NH-Boc)-COOH Protonated_Boc Protonated Boc-Amino Acid Boc_Amino_Acid->Protonated_Boc Protonation Acid Strong Acid (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Amine_Salt R-CH(NH₃⁺)-COOH Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: General Procedure for Boc Deprotection

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).

  • Acid Treatment: Add a strong acid, most commonly trifluoroacetic acid (TFA), to the solution. A concentration of 25-50% TFA in DCM is often used.[]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually rapid, and the evolution of carbon dioxide gas is observed.[4]

  • Removal of Acid: After the reaction is complete, the solvent and excess TFA are removed under reduced pressure, often by rotary evaporation.[11]

  • Product Isolation: The deprotected amine is obtained as its TFA salt. It can be used directly in the next step (e.g., coupling) after neutralization or isolated by precipitation with a non-polar solvent like cold diethyl ether.[11]

Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS by R.B. Merrifield.[] It involves a cyclical process of deprotection, neutralization, and coupling reactions performed on a solid support (resin).

The Boc-SPPS Cycle:

  • Resin Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support.[2]

  • Deprotection: The Boc group is removed from the resin-bound amino acid using a moderately strong acid, such as 25-50% TFA in DCM.[2]

  • Neutralization: The resulting ammonium salt is neutralized with a base to liberate the free amine, making it available for the next coupling reaction.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue.[2]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[2]

  • Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14]

Boc_SPPS_Cycle Deprotection 1. Deprotection (TFA in DCM) Neutralization 2. Neutralization (Base) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Washing Washing Steps Coupling->Washing Washing->Deprotection Repeat for next amino acid

Figure 3: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Boc vs. Fmoc Strategy: A Comparative Analysis

The main alternative to the Boc strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The fundamental difference lies in their orthogonal protection schemes.[13]

FeatureBoc StrategyFmoc StrategyReference
α-Amino Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)[][13]
Deprotection Condition Strong Acid (e.g., TFA)Mild Base (e.g., Piperidine)[][13]
Side-Chain Protection Benzyl-based (removed by strong acid like HF)tert-Butyl-based (removed by TFA)[][13]
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)[14][15]
Advantages - Better for synthesizing long or hydrophobic peptides.[][14]- Strong acidic conditions can disrupt secondary structures, reducing aggregation.[]- Milder deprotection conditions.[13]- Compatible with a wider range of sensitive amino acids.[13]- Final cleavage with TFA is less hazardous than HF.
Disadvantages - Requires hazardous strong acids (HF) for final cleavage.[16]- Repetitive acid treatment can lead to side reactions.[17]- Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur.[18]- Aggregation can be more problematic for certain sequences.[14]

Table 2: Comparison of Boc and Fmoc SPPS Strategies.

Potential Side Reactions in Boc Chemistry and Mitigation

While a robust method, the Boc strategy is not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthesis outcomes.

  • tert-Butylation: The tert-butyl cation generated during Boc deprotection is an electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and tyrosine.[11] The use of "scavengers" such as anisole or thioanisole in the deprotection cocktail is essential to trap these carbocations.[19]

  • Aspartimide Formation: Peptides containing aspartic acid, especially Asp-Gly or Asp-Ser sequences, are prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions. This can lead to a mixture of α- and β-linked peptides upon ring-opening.[17][18]

  • Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, especially during the repetitive acid deprotection steps.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to chain termination. This is particularly prevalent when proline is one of the first two residues.[18]

The Role of Boc-Protected Amino Acids in Drug Development

Boc-protected amino acids are fundamental building blocks in the synthesis of peptide-based drugs and other complex pharmaceutical molecules.[20][21] Their controlled reactivity is crucial for the precise construction of intricate molecular architectures.[21]

  • Peptide Therapeutics: In the synthesis of peptide drugs like insulin analogs or hormone modulators, the Boc strategy ensures the correct sequential addition of amino acids, which is critical for the final product's purity, yield, and biological activity.[22]

  • Peptidomimetics: The incorporation of non-proteinogenic or modified amino acids, often supplied in their Boc-protected form, allows for the design of peptidomimetics with enhanced stability, bioavailability, and target specificity.[23][]

  • Complex Molecule Synthesis: Beyond peptides, Boc protection is widely used in multi-step organic syntheses of various drug candidates, including anticancer agents and antibiotics, to temporarily mask reactive amine functionalities.[20][22]

The high selectivity and reliability of the Boc group significantly enhance the purity of target compounds, providing a dependable foundation for the synthesis of complex pharmaceutical molecules.[22]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group remains a vital tool in the arsenal of the synthetic chemist. Its introduction revolutionized peptide synthesis, and despite the prevalence of the milder Fmoc strategy, the Boc approach retains significant advantages, particularly for the synthesis of long and challenging peptide sequences. A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, its application in SPPS, and potential side reactions, is indispensable for researchers, scientists, and drug development professionals. The continued application of Boc-protected amino acids in the synthesis of novel therapeutics underscores their enduring importance in advancing chemical and pharmaceutical sciences.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14937-14953. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14937-14953. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

A Comprehensive Technical Guide to the Scalable Synthesis of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the conformational control of bioactive peptides is a paramount objective. Unnatural amino acids, particularly those with cyclic constraints, have emerged as powerful tools to modulate peptide structure and function. Among these, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) have garnered significant interest. Their incorporation into peptide backbones induces stable, predictable secondary structures, such as the 12-helix, making them invaluable building blocks for "foldamers"—oligomers that mimic the folding patterns of natural biopolymers.[1][2] This conformational rigidity can enhance proteolytic stability, improve receptor binding affinity, and ultimately lead to more potent and selective therapeutic agents.

This in-depth technical guide provides a comprehensive overview of scalable synthetic routes to all four stereoisomers of 2-aminocyclopentanecarboxylic acid. We will delve into the strategic considerations behind various synthetic approaches, offering detailed, field-proven protocols and expert insights into the causality of experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for accessing these critical chiral building blocks.

Strategic Approaches to the Asymmetric Synthesis of ACPC Stereoisomers

The synthesis of enantiomerically pure cyclic β-amino acids like ACPC presents a significant challenge due to the presence of two contiguous stereocenters. The key to a successful synthesis lies in the ability to control both the relative (cis/trans) and absolute (R/S) stereochemistry. Broadly, three main strategies have proven effective for the synthesis of all four ACPC stereoisomers:

  • Diastereoselective Reductive Amination: This is a highly scalable and versatile approach that utilizes a chiral auxiliary to direct the stereochemical outcome of a reductive amination reaction.

  • Chiral Auxiliary-Mediated Conjugate Addition: This method involves the diastereoselective addition of a chiral lithium amide to a cyclopentene carboxylate derivative.

  • Enzymatic and Chemoenzymatic Resolutions: These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures of ACPC precursors or intermediates.

This guide will focus primarily on the diastereoselective reductive amination strategy due to its demonstrated scalability and adaptability for producing all four stereoisomers.[1][3][4]

Core Synthesis Strategy: Diastereoselective Reductive Amination

The foundation of this scalable approach is the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral α-phenylethylamine as a chiral auxiliary. The choice of the chiral amine dictates the absolute stereochemistry of the final product. Subsequent separation of diastereomers and removal of the chiral auxiliary yields the desired enantiomerically pure ACPC.

A key advantage of this method is the ability to access both cis and trans isomers from a common intermediate through a base-catalyzed epimerization.[3] The overall synthetic workflow is depicted below:

G cluster_trans trans-ACPC Synthesis cluster_cis cis-ACPC Synthesis ketoester Ethyl 2-oxocyclopentanecarboxylate reductive_amination_trans Reductive Amination (S)- or (R)-α-phenylethylamine, NaBH(OAc)3 ketoester->reductive_amination_trans reductive_amination_cis Reductive Amination (S)- or (R)-α-phenylethylamine, NaBH(OAc)3 ketoester->reductive_amination_cis epimerization Epimerization (EtONa) reductive_amination_trans->epimerization crystallization_trans Diastereoselective Crystallization (HBr) epimerization->crystallization_trans hydrogenolysis_trans Hydrogenolysis (Pd/C, H2) crystallization_trans->hydrogenolysis_trans hydrolysis_trans Acid Hydrolysis (HCl) hydrogenolysis_trans->hydrolysis_trans fmoc_protection_trans Fmoc Protection (Fmoc-OSu) hydrolysis_trans->fmoc_protection_trans final_trans Fmoc-trans-ACPC ((1S,2S) or (1R,2R)) fmoc_protection_trans->final_trans crystallization_cis Diastereoselective Crystallization (DBTA) reductive_amination_cis->crystallization_cis hydrogenolysis_cis Hydrogenolysis (Pd/C, H2) crystallization_cis->hydrogenolysis_cis hydrolysis_cis Acid Hydrolysis (HCl) hydrogenolysis_cis->hydrolysis_cis fmoc_protection_cis Fmoc Protection (Fmoc-OSu) hydrolysis_cis->fmoc_protection_cis final_cis Fmoc-cis-ACPC ((1R,2S) or (1S,2R)) fmoc_protection_cis->final_cis

Figure 1: General workflow for the scalable synthesis of all four stereoisomers of Fmoc-ACPC via diastereoselective reductive amination.

Detailed Experimental Protocols

The following protocols are adapted from the scalable synthesis reported by Kovalenko et al. and provide a robust pathway to all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid.[1][3][4]

Part 1: Synthesis of trans-ACPC Stereoisomers

Step 1.1: Reductive Amination and Epimerization

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture at 70 °C for 2 hours.

  • Increase the temperature and distill off approximately half of the toluene to remove water azeotropically.

  • Cool the reaction mixture and proceed with the reduction.

  • Treat the crude amino ester with sodium ethoxide in ethanol at 30-35 °C overnight to induce epimerization to the more stable trans isomer.[3]

Step 1.2: Diastereoselective Crystallization

  • Following epimerization, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an appropriate solvent (e.g., acetonitrile) and treat with hydrobromic acid to precipitate the hydrobromide salt of the desired trans diastereomer.

  • Recrystallize the salt from acetonitrile to obtain the pure (S,S,S)-amino ester hydrobromide.[3]

Step 1.3: Hydrogenolysis, Hydrolysis, and Fmoc Protection

  • Dissolve the purified (S,S,S)-amino ester hydrobromide (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere.

  • Add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill with hydrogen (1.05 atm).

  • Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.

  • Filter the reaction mixture through Celite and concentrate the filtrate under vacuum.

  • To the resulting residue, add 10% hydrochloric acid and heat at 60 °C for 12 hours to effect hydrolysis.

  • Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride (34.4 g).[3]

  • For Fmoc protection, dissolve the amino acid salt in water (400 mL), and add potassium bicarbonate (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).

  • Stir the reaction mixture at room temperature for 24 hours to yield Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.

To obtain the (1R,2R) enantiomer, the same procedure is followed using (R)-α-phenylethylamine as the chiral auxiliary.

Part 2: Synthesis of cis-ACPC Stereoisomers

Step 2.1: Reductive Amination and Diastereoselective Crystallization

  • Perform the reductive amination of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) with (S)-α-phenylethylamine as described in Step 1.1, but omit the epimerization step.

  • Add the crude amino ester (85 g) dropwise to a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (DBTA) (118 g, 0.329 mol) in 1 L of acetonitrile.

  • Cool the mixture to room temperature and then place in a refrigerator for 12 hours to facilitate crystallization.

  • Filter the precipitate and wash with cold acetonitrile to yield the pure (R,S,S)-amino ester DBTA salt (115 g).[3]

Step 2.2: Liberation of the Free Amine and Salt Formation

  • Treat the DBTA salt with diethyl ether (500 mL) and an aqueous solution of potassium carbonate and potassium bicarbonate.

  • Stir the two-phase mixture until all solids dissolve.

  • Separate the organic phase and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and evaporate to give the free amine (48.5 g).[1]

  • Dissolve the free amine in ethyl acetate (500 mL) and add a solution of HBr in acetic acid.

  • Evaporate the mixture to dryness to obtain the hydrobromide salt of the cis-amino ester.

Step 2.3: Hydrogenolysis, Hydrolysis, and Fmoc Protection

  • Perform hydrogenolysis and acid hydrolysis of the cis-amino ester hydrobromide as described in Step 1.3 to yield (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride (35.0 g).[1]

  • Protect the resulting amino acid with an Fmoc group as detailed in Step 1.3 to obtain Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid.

To synthesize the (1S,2R) enantiomer, (R)-α-phenylethylamine is used in the initial reductive amination, and (2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid is used as the resolving agent.[1]

Quantitative Data Summary

StereoisomerChiral AuxiliaryResolving AgentOverall Yield
(1S,2S)-trans(S)-α-phenylethylamineHBr~40%
(1R,2R)-trans(R)-α-phenylethylamineHBr~40%
(1R,2S)-cis(S)-α-phenylethylamine(D)-DBTA~85%
(1S,2R)-cis(R)-α-phenylethylamine(L)-DBTA~85%

Table 1: Summary of reagents and approximate overall yields for the synthesis of the four Fmoc-ACPC stereoisomers. Yields are calculated from the starting ketoester.[1][3]

Alternative Synthetic Strategies

While the reductive amination approach is highly scalable, other methods offer alternative routes to ACPC stereoisomers.

Enzymatic Hydrolysis of a Bicyclic β-Lactam

This method utilizes a racemic bicyclic β-lactam, which is a precursor to cis-ACPC, obtained from the cycloaddition of chlorosulfonyl isocyanate to cyclopentene. Enzymatic hydrolysis can directly convert this lactam into a chiral amino acid.[1][3][4] This approach can be attractive for its high enantioselectivity, though the scalability may be limited by enzyme availability and cost.

G cyclopentene Cyclopentene cycloaddition [2+2] Cycloaddition (Chlorosulfonyl isocyanate) cyclopentene->cycloaddition lactam Racemic Bicyclic β-Lactam cycloaddition->lactam enzymatic_hydrolysis Enzymatic Hydrolysis lactam->enzymatic_hydrolysis cis_acpc Enantiopure cis-ACPC enzymatic_hydrolysis->cis_acpc

Figure 2: Conceptual workflow for the enzymatic synthesis of cis-ACPC.

Conjugate Addition of a Chiral Lithium Amide

This strategy, developed by Davies and co-workers, involves the conjugate addition of a chiral lithium amide derived from α-phenylethylamine to tert-butyl cyclopentene-1-carboxylate.[1] This method provides access to all four stereoisomers, but it requires cryogenic temperatures and careful control of reaction conditions, which can pose challenges for large-scale production.

Conclusion and Future Outlook

The scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid is a critical enabling technology for the advancement of peptide-based therapeutics and foldamer chemistry. The diastereoselective reductive amination strategy, coupled with diastereoselective crystallization, has proven to be a robust, versatile, and scalable platform for accessing these valuable building blocks. The detailed protocols provided in this guide offer a reliable starting point for researchers in both academic and industrial settings.

Future developments in this field may focus on catalytic asymmetric methods to further improve efficiency and reduce waste.[5] Asymmetric hydrogenation and other catalytic cascade reactions hold promise for even more streamlined and sustainable syntheses of these and other constrained amino acids.[6][7] The continued development of novel synthetic methodologies will undoubtedly accelerate the exploration of the fascinating structural and biological properties of peptides containing ACPC and related constrained residues.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. The Journal of Organic Chemistry, 75(11), 3814–3820. [Link]

  • Lee, H. S., LePlae, P. R., Porter, E. A., & Gellman, S. H. (2001). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 3(22), 3527–3530. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. PubMed. [Link]

  • Lee, H. S., LePlae, P. R., & Gellman, S. H. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411–4414. [Link]

  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. ACS Figshare. [Link]

  • LePlae, P. R., Umezawa, N., Lee, H. S., & Gellman, S. H. (2001). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 66(16), 5629–5632. [Link]

  • Forró, E., & Fülöp, F. (2013). Some important cyclic β-amino acids. ResearchGate. [Link]

  • Kaib, P. S. J., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(11), 4143–4148. [Link]

  • Schultz, A. G., & Alva, C. W. (1998). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. [Link]

  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. AMiner. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Forró, E., & Fülöp, F. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 14, 252–259. [Link]

  • Van Oosterwijk, N., Qu, B., & van der Meer, J. Y. (2021). Multigram-scale chemoenzymatic synthesis of diverse aminopolycarboxylic acids as potential metallo-β-lactamase inhibitors. Organic & Biomolecular Chemistry, 19(4), 834–839. [Link]

  • Jiang, H., & Chen, Y. C. (2015). Asymmetric Catalytic Cascade Reactions for Constructing Diverse Scaffolds and Complex Molecules. Accounts of Chemical Research, 48(7), 1958–1970. [Link]

  • Comunión, C., & Rios, R. (2024). Chemoenzymatic synthesis. Communications Chemistry, 7(1), 1–4. [Link]

Sources

Understanding the Boc Protecting Group: A Duality of Stability and Lability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Boc-Protected Amino Acids

For the modern researcher, scientist, and drug development professional, tert-butyloxycarbonyl (Boc)-protected amino acids are indispensable tools in the art of peptide synthesis and complex organic chemistry.[1][2] Their widespread use, however, necessitates a deep and practical understanding of their handling, storage, and the potential hazards associated with their manipulation, particularly during the critical deprotection step. This guide provides a field-proven perspective on the safe and effective use of these vital reagents, moving beyond mere procedural lists to explain the causality behind essential safety protocols.

The Boc group is a cornerstone of amine protection strategies due to its remarkable stability under a wide range of chemical conditions, including basic, nucleophilic, and reductive environments.[1][3] This robustness allows for selective chemical transformations on other parts of a molecule without disturbing the protected amine. However, the very feature that makes the Boc group so useful—its acid lability—is also the source of potential hazards that must be carefully managed.[4][5]

The Boc group is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] This deprotection proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutene and carbon dioxide.[6][7] While this process is highly efficient, the generation of a reactive carbocation and the use of corrosive acids demand stringent safety measures.[8][9]

Hazard Identification and Risk Assessment

While individual Boc-protected amino acids are generally stable, crystalline solids that can be stored for extended periods, they are not without hazards.[10][] Safety Data Sheets (SDS) for various Boc-protected amino acids consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[12][13][14][15]

Key Hazards:

  • Dermal and Ocular Irritation: Direct contact with the powdered form or solutions of Boc-protected amino acids can cause skin and eye irritation.[13][14]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[13][15]

  • Hazards of Deprotection Reagents: The acids used for Boc deprotection, such as TFA and HCl, are highly corrosive and pose significant health risks upon contact or inhalation.

  • Byproducts of Deprotection: The deprotection reaction generates isobutene, a flammable gas, and carbon dioxide, which can lead to pressure buildup in closed systems.[16][17] The reactive tert-butyl cation can also lead to unwanted side reactions, such as the alkylation of sensitive residues.[8][9]

A thorough risk assessment should be conducted before any procedure involving Boc-protected amino acids, considering the scale of the reaction and the specific reagents involved.

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered defense strategy is crucial for minimizing exposure and ensuring laboratory safety. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering and Administrative Controls
  • Fume Hood: All manipulations of solid Boc-protected amino acids and all reactions, especially the deprotection step, must be performed in a well-ventilated chemical fume hood.[12] This is critical for containing dust and volatile, corrosive, or flammable substances.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.[12]

  • Restricted Access: Work areas where these chemicals are used should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The minimum required PPE for handling Boc-protected amino acids is summarized in the table below. The selection of specific PPE should be guided by a thorough risk assessment of the planned experiment.

Protection Level Required PPE Specific Recommendations Rationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.[12]Protects against splashes and airborne particles.
Hand ProtectionDisposable nitrile gloves.[12] Double gloving is recommended for extended operations.Provides a barrier against skin contact.
Protective ClothingStandard laboratory coat.[12]Shields skin and personal clothing from spills.
FootwearClosed-toe shoes.[12]Protects feet from spills and falling objects.
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.Necessary when handling large quantities of powder or when there is a risk of aerosol generation.[12]
Face ShieldFull-face shield worn over safety goggles.[16]Recommended during procedures with a high risk of splashing, such as when working with strong acids for deprotection.
Chemical-Resistant ApronProvides an additional layer of protection against spills of corrosive reagents.

Experimental Protocols: A Self-Validating System

Adherence to well-defined protocols is paramount for both experimental success and personal safety.

Workflow for Handling Solid Boc-Protected Amino Acids

The following workflow outlines the essential steps for safely handling the solid compounds.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare clean work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe 1. weigh Carefully weigh the required amount don_ppe->weigh 2. dissolve Dissolve in appropriate solvent weigh->dissolve 3. clean_area Clean work area dissolve->clean_area 4. dispose_waste Dispose of contaminated materials in hazardous waste clean_area->dispose_waste 5. doff_ppe Doff PPE dispose_waste->doff_ppe 6. wash_hands Wash hands thoroughly doff_ppe->wash_hands 7.

Workflow for handling solid Boc-protected amino acids.

Step-by-Step Methodology:

  • Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Cover the surface with absorbent, disposable bench paper.[12]

  • Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. For large quantities, consider a respirator.

  • Weighing: Carefully weigh the required amount of the Boc-protected amino acid on a tared weigh boat inside the fume hood to minimize the generation of dust.[12]

  • Dissolution: Add the solid to the chosen solvent in a suitable reaction vessel. Stir gently to dissolve.

The Critical Step: Boc Deprotection

The acid-catalyzed removal of the Boc group is a common procedure that requires heightened safety awareness.[2]

cluster_reaction Boc Deprotection Reaction start Boc-Protected Amino Acid in Solvent (e.g., DCM) add_acid Slowly add strong acid (e.g., TFA) in fume hood start->add_acid reaction Reaction mixture stirs (Note: Gas evolution) add_acid->reaction workup Aqueous workup to neutralize excess acid reaction->workup extraction Extraction with organic solvent workup->extraction end Isolated Free Amine extraction->end

Experimental workflow for Boc deprotection.

Protocol for Boc Deprotection using TFA in Dichloromethane (DCM):

  • Setup: In a chemical fume hood, dissolve the Boc-protected amino acid in an appropriate solvent such as DCM.

  • Acid Addition: Slowly add the required amount of trifluoroacetic acid (TFA) to the reaction mixture. This should be done cautiously as the reaction can be exothermic.

  • Reaction: Stir the reaction at room temperature. Be aware that the reaction generates carbon dioxide and isobutene, so the system must not be sealed to avoid pressure buildup.[16][17]

  • Workup: After the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), carefully quench the reaction by adding it to a cooled basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess TFA.

  • Extraction: Extract the aqueous layer with a suitable organic solvent to isolate the deprotected amino acid.

  • Waste Disposal: The aqueous and organic waste streams should be disposed of in separate, clearly labeled hazardous waste containers.[16]

Causality Behind Key Steps:

  • Slow Addition of Acid: Prevents a rapid, uncontrolled exothermic reaction.

  • Vented System: The evolution of CO2 and isobutene necessitates an open or vented system to prevent dangerous pressure buildup.[17]

  • Scavengers: For amino acids with sensitive side chains (e.g., Trp, Met), scavengers like anisole or thioanisole may be added to the reaction mixture to trap the reactive tert-butyl cation and prevent unwanted alkylation side reactions.[2][4]

Storage and Disposal: Maintaining a Safe Laboratory Environment

Proper storage and disposal are critical components of the safe handling of Boc-protected amino acids.

Storage
  • Store Boc-protected amino acids in tightly sealed containers in a cool, dry, and well-ventilated area.[10]

  • Keep them away from strong acids and oxidizing agents.

  • Most Boc-amino acids are stable and can be stored for long periods without decomposition.[]

Disposal
  • Solid Waste: All disposable items that have come into contact with Boc-protected amino acids, such as gloves, weigh boats, and contaminated bench paper, should be placed in a designated and sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions and reaction waste should be collected in separate, clearly labeled hazardous waste containers. Do not pour chemical waste down the drain.[16]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these principles of chemical understanding, rigorous safety protocols, and emergency preparedness, researchers can confidently and safely harness the power of Boc-protected amino acids in their scientific endeavors.

References

  • Wikipedia. (2023, December 19). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]

  • Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, August 14). Safety Data Sheet: 3-(Boc-amino)propylbromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • YouTube. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14945-14966. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Northwestern University. (n.d.). Lab Safety Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Amino Labs. (n.d.). Lab Safety and Best Practices. Retrieved from [Link]

  • BOC. (n.d.). Safety & PPE. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012, January 6). Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformationally Constrained Residues in Peptide Therapeutics

The design of novel peptide-based therapeutics often necessitates the introduction of non-proteinogenic amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (Boc-c5c-OH) is a prime example of a conformationally constrained building block that can impart significant structural and functional advantages to a peptide sequence. The cyclopentyl ring restricts the rotational freedom of the peptide backbone, inducing specific secondary structures like β-turns and helices. This pre-organization can enhance binding affinity to biological targets and, due to its non-natural structure, increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide.[1]

This comprehensive guide provides a detailed protocol for the efficient incorporation of Boc-c5c-OH into peptides using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of coupling this sterically demanding amino acid, potential side reactions, and the necessary characterization techniques to ensure the synthesis of high-quality peptides for research and drug development.

Understanding the Building Block: this compound

Boc-c5c-OH is a cyclic β-amino acid characterized by a cyclopentane ring, which significantly reduces its conformational flexibility. It is crucial to consider the stereochemistry of this building block, as the cis and trans isomers, as well as their respective enantiomers, will influence the resulting peptide's three-dimensional structure and biological activity.[1][2] Researchers should ensure they are using the desired stereoisomer for their specific application.

The tert-Butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile and is typically removed with moderately strong acids like trifluoroacetic acid (TFA), which is a hallmark of Boc-SPPS.[3][4]

Core Principles of Boc-SPPS for Boc-c5c-OH Incorporation

The incorporation of Boc-c5c-OH follows the fundamental iterative cycle of Boc-based SPPS. However, due to the steric hindrance of the cyclopentyl ring, modifications to standard protocols are necessary to achieve high coupling efficiencies and minimize side reactions.

The general workflow for Boc-based solid-phase peptide synthesis is illustrated below:

SPPS_Workflow Resin Solid Support (Resin) Attach Attachment of First Boc-Amino Acid Resin->Attach Deprotect Boc Deprotection (TFA Treatment) Attach->Deprotect Neutralize Neutralization (e.g., DIEA) Deprotect->Neutralize Couple Coupling of Next Boc-Amino Acid Neutralize->Couple Wash Washing Couple->Wash Repeat Repeat Cycle Wash->Repeat n-1 times Cleave Cleavage from Resin & Side-Chain Deprotection Wash->Cleave Final Cycle Repeat->Deprotect Purify Purification & Analysis Cleave->Purify

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or PAM resin (for C-terminal acid peptides) or MBHA resin (for C-terminal amide peptides). Substitution level: 0.3-0.8 mmol/g.

  • Boc-c5c-OH: Desired stereoisomer.

  • Other Boc-protected amino acids.

  • Coupling Reagents: HBTU, HATU, or TBTU.

  • Activation Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% DIEA in DCM.

  • Cleavage Cocktail: e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.

  • Precipitation Solvent: Cold diethyl ether.

  • Analytical Solvents: Acetonitrile (HPLC grade), water (HPLC grade), TFA (for mobile phase).

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Boc-c5c-OH Incorporation

This protocol outlines a single coupling cycle for incorporating Boc-c5c-OH.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.[5]

  • Boc Deprotection:

    • Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).[5]

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[5]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[6]

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.[6]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling of Boc-c5c-OH:

    • Pre-activation: In a separate vessel, dissolve Boc-c5c-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[7]

    • Coupling Reaction: Add the activated Boc-c5c-OH solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of Boc-c5c-OH, a longer coupling time compared to standard amino acids is recommended.

    • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.[6]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.[5]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • For peptides synthesized on Merrifield or PAM resin, a "low-high" HF cleavage procedure is often employed. The "low" HF step with scavengers helps to deprotect side chains with minimal side reactions, followed by a "high" HF step to cleave the peptide from the resin.

    • Alternatively, a TFMSA-based cleavage cocktail can be used as a less hazardous option than HF.

    • A typical cleavage cocktail for robust peptides without sensitive residues might be HF:anisole (9:1, v/v) for 1 hour at 0 °C.

  • Peptide Precipitation:

    • After the cleavage reaction, the acid is carefully removed (e.g., by evaporation under a stream of nitrogen for HF).

    • The crude peptide is precipitated by adding the cleavage mixture to a large volume of cold diethyl ether.

  • Isolation and Washing:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS).[8][9]

    • HPLC Analysis: Assess the purity of the final product by analytical RP-HPLC.

    • Amino Acid Analysis (AAA): Quantify the amino acid composition of the peptide to confirm the incorporation of all residues, including the unnatural Boc-c5c-OH.[2]

Key Considerations and Troubleshooting

Coupling Efficiency

The primary challenge in incorporating Boc-c5c-OH is achieving high coupling efficiency due to its steric bulk. The following decision pathway can guide the optimization of the coupling step:

Coupling_Decision Start Start Coupling of Boc-c5c-OH Initial_Coupling Initial Coupling: HATU/DIEA, 2-4h Start->Initial_Coupling Kaiser_Test Kaiser Test Initial_Coupling->Kaiser_Test Negative Negative (Yellow) Kaiser_Test->Negative Complete Positive Positive (Blue) Kaiser_Test->Positive Incomplete Proceed Proceed to Next Cycle Negative->Proceed Recouple Recouple with Fresh Reagents Positive->Recouple Extended_Time Increase Coupling Time (e.g., overnight) Positive->Extended_Time Capping Consider Capping (e.g., Acetic Anhydride) Positive->Capping If recoupling fails Recouple->Kaiser_Test

Caption: Decision pathway for optimizing the coupling of Boc-c5c-OH.

Potential Side Reactions
  • Racemization: While urethane-protected amino acids like Boc-derivatives are generally resistant to racemization, the use of strong activating agents and bases can pose a risk.[8][10] The use of additives like HOBt or OxymaPure with carbodiimide coupling agents can minimize this risk, although aminium/uronium salt reagents like HATU are generally preferred for hindered amino acids.[7][11]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline or other conformationally constrained residues are at the C-terminus.[12] Using a 2-chlorotrityl chloride resin can mitigate this side reaction due to its steric bulk.[12]

  • Deletion Sequences: Incomplete coupling will lead to the formation of peptides lacking the intended Boc-c5c-OH residue. This underscores the importance of monitoring the coupling reaction and performing a second coupling if necessary.

Data Summary: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative EfficiencyRacemization RiskKey Considerations
HATU Very HighLowHighly effective for sterically hindered amino acids.[7][13]
HBTU/TBTU HighLowReliable and widely used, slightly less reactive than HATU.[13][14]
PyBOP HighLowSimilar in efficacy to HBTU, but avoids the formation of potentially carcinogenic byproducts associated with BOP.[13]
DIC/OxymaPure® Moderate to HighVery LowA safer alternative to HOBt-based methods, with excellent suppression of racemization. May require longer coupling times for very hindered residues.[7][11]

Conclusion

The successful incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic potential. While the steric hindrance of this cyclic amino acid presents challenges, they can be effectively overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring of the coupling efficiency. The protocols and considerations outlined in this guide provide a robust framework for researchers to confidently synthesize peptides containing this and other conformationally constrained residues, paving the way for the development of next-generation peptide-based drugs.

References

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-192.
  • Al-Warhi, T., et al. (2021). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Pharmaceuticals, 14(8), 754.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 535-565.
  • ResearchGate. (2019). A schematic representation of peptide synthesis using Boc protected amino acid on Fmoc‐compatible Rink amide resin via SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 109(6), 2455–2504.
  • Syntef. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Retrieved from [Link]

  • ResearchGate. (2019). Possible racemization pathway in the peptide coupling reactions. Retrieved from [Link]

  • Wołczański, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9436–9445.
  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from HMPA Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Spiral. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Berlicki, Ł. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Peptide Science, 100(4), 426-436.

Sources

Application Notes and Protocols: Incorporation of Boc-Aminocyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Conformational Rigidity

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Boc-aminocyclopentanecarboxylic acid (Boc-Acpc) has emerged as a valuable constrained β-amino acid for precisely this purpose.[1][2] Its cyclopentyl ring system introduces a significant degree of conformational rigidity into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity, selectivity, and resistance to proteolytic degradation.[1][2]

This guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of Boc-Acpc into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document aims to provide not just a set of instructions, but a deeper understanding of the underlying chemistry and strategic considerations for utilizing this powerful synthetic tool.

Physicochemical Properties of Boc-Aminocyclopentanecarboxylic Acid

A thorough understanding of the physicochemical properties of Boc-Acpc is fundamental for its effective use in SPPS. The following table summarizes key characteristics for the commonly used (1S,2S) stereoisomer.

PropertyValueReference
Synonyms (1S,2S)-Boc-Acpc, (1S,2S)-Boc-2-aminocyclopentane carboxylic acid[3][4]
CAS Number 143679-80-5[3][4][5]
Molecular Formula C₁₁H₁₉NO₄[3][4]
Molecular Weight 229.28 g/mol [3][4]
Appearance White solid[3]
Purity (HPLC) ≥ 96%[3]
Storage Conditions 0-8 °C[3]

The Strategic Advantage of Boc-Acpc in Peptide Design

The rationale for incorporating Boc-Acpc into a peptide sequence is rooted in the desire to control its three-dimensional structure. The cyclopentane ring restricts the torsional angles (phi, psi, and omega) of the peptide backbone in the vicinity of the Acpc residue, effectively locking it into a more defined conformation.[1][6] This has profound implications for biological activity.

G cluster_0 Structural Modification cluster_1 Conformational Impact cluster_2 Functional Outcomes Boc_Acpc Incorporation of Boc-Aminocyclopentanecarboxylic Acid Conformational_Constraint Introduction of Backbone Rigidity Boc_Acpc->Conformational_Constraint Enhanced_Stability Increased Proteolytic Resistance Conformational_Constraint->Enhanced_Stability Improved_Affinity Enhanced Receptor Binding Affinity Conformational_Constraint->Improved_Affinity Increased_Selectivity Higher Receptor Selectivity Conformational_Constraint->Increased_Selectivity

Fig. 1: Rationale for using Boc-Acpc in peptide design.

Experimental Protocols for Boc-SPPS Incorporation

The following protocols provide a detailed, step-by-step guide for the incorporation of Boc-Acpc into a peptide sequence using manual or automated Boc-SPPS. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is employed, which utilizes an acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection.[7][8][9]

Materials and Reagents
  • Resin: Merrifield, PAM, or BHA resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids

  • Boc-Aminocyclopentanecarboxylic acid (specific stereoisomer as required)

  • Coupling Reagents: HBTU, HATU, or DIC/HOBt

  • Bases: Diisopropylethylamine (DIEA), N-Methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% DIEA in DCM

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, dithiothreitol (DTE), thioanisole, or triisopropylsilane (TIS)

Step-by-Step Synthesis Workflow

The synthesis of a peptide containing Boc-Acpc follows the general cycle of Boc-SPPS, which involves iterative steps of deprotection, neutralization, and coupling.

SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling 3. Coupling (Boc-Acpc + Coupling Reagent) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Repeat Repeat for next amino acid Wash_3->Repeat Repeat->Deprotection  Yes Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage No

Fig. 2: General workflow for Boc-SPPS.
1. Resin Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

2. Boc Deprotection

The acid-labile Boc protecting group is removed from the N-terminus of the growing peptide chain in each cycle.[7][10]

  • Add a solution of 50% TFA in DCM to the swollen resin.

  • Agitate the mixture for 20-30 minutes at room temperature.[10][11]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times), followed by IPA (2 times), and then DCM again (3-5 times) to remove residual acid and byproducts.[10][12]

Causality Note: The TFA cleaves the Boc group by forming a stable tert-butyl cation.[7][13] When residues like Trp, Met, or Cys are present in the sequence, scavengers such as 0.5% DTE should be added to the TFA solution to prevent alkylation of these sensitive side chains by the tert-butyl cations.[7][13]

3. Neutralization

The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine for the subsequent coupling reaction.[7][13]

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[12]

4. Coupling of Boc-Aminocyclopentanecarboxylic Acid

The steric hindrance of the cyclopentyl ring of Boc-Acpc can make coupling more challenging than for standard proteinogenic amino acids. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Recommended Coupling Protocol (using HBTU):

  • In a separate vessel, dissolve Boc-Acpc (3 equivalents relative to resin capacity) and HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Drain the DCM from the neutralized resin.

  • Add the pre-activated Boc-Acpc solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Coupling ReagentClassKey AdvantagesTypical Conditions
HBTU/HATU Aminium/Uronium SaltFast reaction rates, low racemization.[14][15]3 eq. amino acid, 3 eq. HBTU/HATU, 6 eq. DIEA in DMF.
DIC/HOBt CarbodiimideCost-effective, minimizes racemization with HOBt.[14][15]3 eq. amino acid, 3 eq. DIC, 3 eq. HOBt in DCM/DMF.
PyBOP Phosphonium SaltEffective for sterically hindered couplings.[15][16]3 eq. amino acid, 3 eq. PyBOP, 6 eq. DIEA in DMF.

Causality Note: Aminium/uronium salt-based reagents like HBTU and HATU are generally preferred for coupling sterically hindered amino acids like Boc-Acpc due to their high reactivity.[14][17] They convert the carboxylic acid into a highly reactive OBt or OAt ester, which readily reacts with the N-terminal amine.[15][17]

5. Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole) to the resin.

  • Cool the apparatus to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

Safety Precaution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety protocols.[18] TFMSA can be used as a less hazardous alternative, although cleavage conditions may need to be optimized.[9]

Conclusion

The incorporation of Boc-aminocyclopentanecarboxylic acid into peptide sequences via Boc-SPPS is a robust strategy for developing conformationally constrained peptidomimetics with potentially enhanced therapeutic properties.[1][2] Success in synthesizing these modified peptides hinges on a clear understanding of the unique challenges posed by this sterically demanding building block and the careful optimization of coupling conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize Boc-Acpc in their peptide design and drug discovery endeavors.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (n.d.). Georg Thieme Verlag. [Link]

  • Yang, Y., & Li, X. (2012). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 14(11), 2874–2877. [Link]

  • Gacho, E., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development, 24(10), 2327–2336. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • (1S,2S)-Boc-aminocyclopentane Carboxylic Acid. (n.d.). Pharmaffiliates. [Link]

  • Lesniak, W., et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances, 11(34), 20956–20970. [Link]

  • Gacho, E., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 5(42), 27365–27374. [Link]

  • Nagy, P. I., et al. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Journal of Molecular Structure: THEOCHEM, 314(1-2), 127-142. [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

  • Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 118(11), 2744–2752. [Link]

  • Surprisingly Stable Helical Conformations inα/β-Peptides by Incorporation ofcis-β-Aminocyclopropane Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • US Patent for Boc and fmoc solid phase peptide synthesis. (n.d.).
  • Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Coupling Reagents. (n.d.). AAPPTec. [Link]

  • Vankayala, S. L., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(44), 21337-21340. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. [Link]

  • Lee, H.-S., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(18), 3139–3141. [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTec. [Link]

  • Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Constrained Amino Acids in Peptidomimetics Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1] Peptidomimetics, molecules designed to mimic peptides, overcome these limitations by incorporating non-natural structural elements.[2] A cornerstone of modern peptidomimetic design is the use of constrained amino acids to lock the molecule into a specific, bioactive conformation.[3][4] This pre-organization reduces the entropic penalty of binding to a biological target, often leading to significantly enhanced binding affinity, selectivity, and metabolic stability.[1][3] This guide provides an in-depth exploration of the types of constrained amino acids, their impact on peptide structure and function, and their application in drug design, supplemented with detailed experimental protocols for synthesis and characterization.

The Rationale for Conformational Constraint

Native peptides exist as an ensemble of conformations in solution. While they can be potent and selective ligands, this flexibility comes at a cost:

  • Entropic Penalty: A significant amount of energy is required to "freeze" the peptide into the correct conformation for receptor binding, which can weaken the interaction.[1]

  • Proteolytic Susceptibility: The flexible backbone of a linear peptide can readily fit into the active sites of proteases, leading to rapid degradation and a short in-vivo half-life.[3][5]

  • Reduced Selectivity: A flexible peptide may adopt conformations that allow it to bind to multiple, off-target receptors, leading to undesirable side effects.

By incorporating constrained amino acids, we introduce specific structural biases that favor a single or a limited set of conformations.[6] This strategy directly addresses the limitations of native peptides, converting a flexible ligand into a more drug-like molecule with improved stability, potency, and selectivity.[7][8]

A Toolbox of Constrained Amino Acids

The choice of a constraining element is a critical design decision, dictated by the desired secondary structure and the specific biological target.

α,α-Disubstituted Amino Acids: Helix Induction

Among the most widely used constrained residues are α,α-disubstituted amino acids, with α-aminoisobutyric acid (Aib) being the canonical example.[9] The presence of two methyl groups on the α-carbon sterically restricts the accessible Ramachandran space to the helical regions (α-helix and 3₁₀-helix).[10][11]

  • Mechanism of Action: The gem-dimethyl group prevents the peptide backbone from adopting an extended conformation, forcing it into a tight, helical turn.[12] Even a single Aib residue can act as a powerful helix nucleator.[9][10]

  • Applications: Aib is extensively used to stabilize α-helical peptides, which are crucial for mediating many protein-protein interactions (PPIs).[5][12] Its incorporation enhances proteolytic resistance and can improve cell permeability, making it valuable for developing peptide therapeutics targeting intracellular proteins.[10][13] For example, Aib-modified glucagon-like peptide-1 (GLP-1) analogs have been explored in diabetes research for their prolonged activity.[10]

Cyclic and Bridged Amino Acids: Precise Side-Chain and Backbone Control

Cyclization is a powerful strategy to globally or locally constrain a peptide.[6] This can be achieved by incorporating amino acids that form rings involving the backbone or side chain.

  • Side Chain-to-Backbone Cyclization: These amino acids, such as tetrahydroisoquinoline-carboxylic acid (Tic), constrain the χ1 and χ2 dihedral angles, effectively locking the orientation of the side chain.[14] This is critical when a specific side-chain conformation is required for receptor binding. The replacement of Phenylalanine with Tic in a tetrapeptide inhibitor of farnesyltransferase (FT) improved inhibitory activity by over 20-fold.[14]

  • Proline Surrogates: Conformationally restricted analogs of proline are used to fine-tune the backbone geometry of turns and loops.[15] Their inclusion has led to the development of commercial drugs like the ACE inhibitor Zabicipril and the anti-diabetic drug Saxagliptin.[15]

  • Stapled Peptides: This technique involves introducing two unnatural amino acids with olefin-containing side chains (e.g., at positions i and i+4 or i and i+7 of a helix) and then forming a covalent hydrocarbon bridge via ring-closing metathesis.[1][16] This "staple" reinforces the helical structure, dramatically increasing stability, cell permeability, and target affinity.[4][17] Stapled peptides have shown significant promise as inhibitors of challenging PPI targets, such as the MDM2-p53 interaction in cancer.[4][16]

D-Amino Acids and β-Turn Mimetics

Reverse turns, particularly β-turns, are common secondary structures that are critical for molecular recognition.[18][19]

  • D-Amino Acids: The incorporation of a D-amino acid can disrupt α-helical structures and promote the formation of β-turns.[9] A D-Proline-Xxx sequence, for example, is a classic motif for nucleating β-hairpin structures.[9] Furthermore, the presence of D-amino acids significantly enhances resistance to proteolysis, as proteases are stereospecific for L-amino acids.[20][21]

  • Covalent β-Turn Mimics: More rigid constraints can be achieved using synthetic scaffolds that replace two or more amino acids in the turn sequence. These mimics lock the peptide backbone into a specific turn geometry (e.g., Type I, Type II'), providing a powerful tool for structure-activity relationship (SAR) studies.[18][19]

β- and γ-Amino Acids: Expanding Structural Diversity

The incorporation of β- or γ-amino acids, which have an additional carbon in their backbone, leads to the formation of novel secondary structures (foldamers) not accessible to α-peptides.[9] These structures can mimic the overall shape and functionality of natural peptides while being completely resistant to common proteases.[22] For instance, β-amino acids have been used to create stable mimics of β-sheets and β-turns.[23]

Table 1: Summary of Common Constraining Strategies

Constraint TypeKey Amino Acid(s) / StrategyPrimary Structural InfluenceKey AdvantagesExample Application
α,α-Disubstitution α-Aminoisobutyric acid (Aib)Induces α- and 3₁₀-helicesHigh helical propensity, increased proteolytic resistanceStabilizing helical domains of PPI inhibitors[10][12]
Side-Chain Cyclization Tetrahydroisoquinoline-carboxylic acid (Tic)Restricts side-chain torsion angles (χ)Precise control of side-chain orientation, enhanced selectivityGPCR ligands, enzyme inhibitors[14]
Peptide Stapling Olefinic non-natural amino acids + MetathesisStabilizes α-helical conformationEnhanced stability, improved cell permeabilityTargeting intracellular PPIs (e.g., p53-MDM2)[4][16][17]
Turn Induction D-Proline, D-AlanineInduces β-turn and β-hairpin structuresIncreased proteolytic stability, defined turn geometrySomatostatin analogues[9][16]
Backbone Extension β-amino acidsForms novel secondary structures (foldamers)Complete resistance to α-proteases, mimics natural structuresDesigning stable miniproteins and enzyme inhibitors[22][23]

Logical Workflow for Peptidomimetic Design

The design of a constrained peptidomimetic is an iterative process that integrates structural biology, medicinal chemistry, and biophysical analysis.

G cluster_0 Phase 1: Target & Lead ID cluster_1 Phase 2: Design & Synthesis cluster_2 Phase 3: Characterization & Optimization A Identify Target & Binding Site (e.g., X-ray, NMR, Homology) B Identify Linear Peptide Lead (e.g., from native ligand, library screen) A->B Structural Data C Hypothesize Bioactive Conformation (e.g., helical, extended, turn) B->C Lead Peptide D Select Constrained Amino Acid(s) (e.g., Aib for helix, D-Pro for turn) C->D Rational Choice E Synthesize Constrained Peptidomimetic (Protocol 1: SPPS) D->E Chemical Strategy F Structural Validation (Protocol 2: CD, NMR) E->F Purified Peptide G Functional Assays (Binding Affinity, Stability) F->G Confirm Structure H Analyze SAR & Iterate Design G->H Biological Data H->D Refine

Caption: Iterative workflow for constrained peptidomimetic design.

Application Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered Constrained Amino Acid (e.g., Aib)

Rationale: The incorporation of sterically hindered amino acids like Aib requires more potent coupling reagents and potentially longer reaction times to overcome the steric hindrance around the α-carbon and achieve efficient amide bond formation.[10] Standard coupling reagents like HBTU may result in incomplete coupling or racemization. HATU is preferred for its high reactivity and lower racemization risk.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Residues): a. Pre-activate a solution of Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated mixture to the resin. Agitate for 45-60 minutes. c. Drain and wash with DMF (3x). Perform a Kaiser test to confirm complete coupling.

  • Constrained Amino Acid Coupling (Fmoc-Aib-OH): a. Causality: Due to steric hindrance, a longer pre-activation and coupling time is employed. b. Pre-activate a solution of Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 10 minutes. c. Add the activated mixture to the resin. Agitate for 2-4 hours. d. Self-Validation: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double couple) with a freshly prepared activated amino acid solution.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC. Confirm mass by Mass Spectrometry.

G start Start with Resin-AA(n) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF/DCM) deprotect->wash1 activate 3. Pre-activate AA(n+1) (Fmoc-AA, HATU, DIPEA) wash1->activate couple 4. Couple AA(n+1) to Resin activate->couple kaiser 5. Kaiser Test couple->kaiser kaiser->couple Positive (Incomplete) [Recouple] wash2 6. Wash (DMF) kaiser->wash2 Negative (Complete) wash2->deprotect Next Cycle end Final Peptide wash2->end Final Cycle

Caption: SPPS cycle highlighting the validation step for coupling.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides. An α-helical peptide will exhibit a characteristic CD spectrum with negative minima at ~222 nm and ~208 nm and a positive maximum at ~195 nm. This allows for quick confirmation that a constraining strategy (e.g., Aib incorporation) has successfully induced the desired conformation.

Materials:

  • Purified peptidomimetic (lyophilized powder)

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or Trifluoroethanol (TFE) to promote helicity)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the peptide in the chosen solvent at a concentration of ~1 mg/mL. b. Determine the precise concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis. c. Prepare a final sample for analysis by diluting the stock solution to a final concentration of 25-50 µM.

  • Instrument Setup: a. Turn on the spectropolarimeter and the nitrogen purge gas at least 30 minutes before use. b. Set the experimental parameters:

    • Wavelength range: 190-260 nm
    • Data pitch: 0.5 or 1.0 nm
    • Scan speed: 50 nm/min
    • Bandwidth: 1.0 nm
    • Accumulations: 3-5 scans (to improve signal-to-noise)
  • Data Acquisition: a. Record a baseline spectrum of the solvent alone in the cuvette. b. Rinse the cuvette with the peptide sample, then fill with the sample. c. Record the spectrum of the peptide sample.

  • Data Processing: a. Subtract the baseline (solvent) spectrum from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight / number of residues)

    • l is the path length in cm (0.1 cm for a 1 mm cuvette)

    • c is the concentration in g/mL

  • Interpretation:

    • α-Helix: Strong negative bands at ~222 nm and ~208 nm.

    • β-Sheet: Single negative band around 215-220 nm.

    • Random Coil: Strong negative band below 200 nm.

    • Compare the spectrum to that of an unconstrained linear control peptide to quantify the effect of the constrained residue.

Conclusion and Future Outlook

The incorporation of constrained amino acids is a validated and powerful strategy in peptidomimetic design. It provides chemists with direct control over the conformational properties of a peptide, enabling the optimization of drug-like properties such as metabolic stability, binding affinity, and bioavailability. As our understanding of protein-protein interactions deepens and synthetic methodologies evolve, the rational design of peptidomimetics using an expanding palette of constrained building blocks will continue to be a vital tool in the development of new therapeutics for a wide range of diseases, from cancer to metabolic and infectious disorders.[5][15][20]

References

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]

  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

  • Peptidomimetic. Wikipedia. [Link]

  • Non-protein amino acids in peptide design. Publications of the IAS Fellows. [Link]

  • Peptide design: an analysis of studies using α-aminoisobutyric acid (Aib) and Z α β -dehydrophenylalanine (ΔZ-Phe). Publications of the IAS Fellows. [Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Global and local restrictions Peptidomimetics. Slideshare. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. LinkedIn. [Link]

  • Design of serine protease inhibitors with conformation restricted by amino acid side-chain-side-chain CH/pie interaction. PubMed. [Link]

  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. ACS Molecular Pharmaceutics. [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

  • Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PubMed Central. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PubMed Central. [Link]

  • Conversion of Protein Active Regions into Peptidomimetic Therapeutic Leads using Backbone Cyclization and Cycloscan – How to Do It Yourself. PubMed Central. [Link]

  • Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]

  • Synthesis of an σ-dehydro β-amino acid derived cyclic peptide as a constrained β-turn mimic. ResearchGate. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. [Link]

  • Structural characterization of a β-turn mimic within a protein–protein interface. PubMed Central. [Link]

  • Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

  • Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • A novel constrained reduced-amide inhibitor of HIV-1 protease derived from the sequential incorporation of gamma-turn mimetics into a model substrate. PubMed. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Constrained Peptides as Miniature Protein Structures. PubMed Central. [Link]

  • New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. National Institutes of Health. [Link]

  • Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]

  • Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. PubMed Central. [Link]

  • Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry. [Link]

Sources

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In modern medicinal chemistry, the pursuit of potent and selective bioactive molecules has evolved beyond simple functional group modulation. A key strategy for enhancing therapeutic efficacy and improving pharmacokinetic profiles is the introduction of conformational rigidity into otherwise flexible molecules.[1][2] 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a premier building block in this endeavor. As a non-proteinogenic, cyclic amino acid, it serves as a powerful tool for medicinal chemists to impose well-defined three-dimensional structures upon peptide and non-peptide scaffolds.[3][][5]

The cyclopentane ring system reduces the number of accessible low-energy conformations of a molecule. This pre-organization can lead to several desirable outcomes:

  • Enhanced Potency: By locking the molecule into a bioactive conformation that is complementary to its biological target, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.

  • Improved Selectivity: Flexible molecules may bind to multiple receptors, leading to off-target effects. A constrained analog can be designed to fit the intended target with high precision, thereby increasing selectivity.[1]

  • Increased Metabolic Stability: The cyclic, non-natural structure is often more resistant to enzymatic degradation by proteases compared to linear, natural amino acid sequences.

  • Bioisostere for Proline: The cyclopentane ring can act as a peptidomimetic of proline, a natural amino acid known for inducing turns in peptide chains.[6][7] However, it offers different steric and electronic properties, allowing for fine-tuning of the peptide backbone geometry.

This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective use of this compound, covering its key features, applications with case studies, and detailed, field-proven experimental protocols.

Key Structural and Physicochemical Properties

This compound exists as multiple stereoisomers due to the two chiral centers on the cyclopentane ring. The relative stereochemistry (cis or trans) and the absolute configuration (R/S) of these centers are critical, as they dictate the spatial orientation of the amine and carboxylic acid groups, profoundly influencing the final conformation of the bioactive molecule.[6][7]

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
AppearanceWhite to off-white solid
Protection Grouptert-Butoxycarbonyl (Boc)
Key Reactive GroupsCarboxylic Acid, N-Boc-protected Amine
Stereoisomers(1R,2S), (1S,2R) - cis; (1R,2R), (1S,2S) - trans

The Boc protecting group is standard in peptide synthesis, valued for its stability under a wide range of conditions and its clean, quantitative removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[8][9]

Applications & Case Studies

The utility of this building block is best illustrated through its application in the synthesis of novel therapeutics.

Case Study 1: Proline Mimicry in Opioid Peptidomimetics

Morphiceptin is an opioid peptide with selectivity for the µ-opioid receptor. In a structure-activity relationship study, the proline residue at position two was replaced with various stereoisomers of 2-aminocyclopentane carboxylic acid.[6][7] The results demonstrated that the analog containing the (1R,2S)-cis-isomer was highly active at both µ- and δ-opioid receptors, while the other isomers showed minimal activity.[6][7] This highlights the critical importance of stereochemistry in dictating biological activity. The cyclopentane ring effectively mimicked the turn-inducing properties of proline while presenting a unique conformational profile that modulated receptor selectivity.[6][7]

Case Study 2: Potent and Selective NaV1.7 Inhibitors for Pain

In the development of novel analgesics, researchers targeted the voltage-gated sodium channel NaV1.7. An initial lead compound featured a proline "warhead." By replacing this proline with a cyclopentane carboxylic acid moiety, scientists achieved a significant boost in potency.[10] This strategic replacement was a key design element that, combined with other modifications to improve metabolic stability, led to the discovery of a potent and selective NaV1.7 inhibitor with robust efficacy in preclinical pain models.[10]

Experimental Protocols

The incorporation of this compound into a target molecule typically involves two key chemical transformations: amide bond formation and Boc-group deprotection.

Workflow for Incorporation of the Building Block

G cluster_0 Synthesis Phase cluster_1 Deprotection & Elongation A Boc-Cyclopentane -aminocarboxylic Acid (Starting Material) C Amide Bond Formation (Coupling Reaction) A->C B Amine-containing Substrate (R-NH2) B->C D Boc-Protected Intermediate C->D Yields protected fragment E Boc Deprotection (Acidolysis with TFA) D->E F Free Amine Product (TFA Salt) E->F Releases amine G Further Synthesis (e.g., another coupling) F->G

Caption: General workflow for incorporating the building block.

Protocol 1: Amide Bond Formation using HATU

This protocol describes an efficient method for coupling the carboxylic acid of the building block to a primary or secondary amine using HATU, a common and highly effective peptide coupling reagent.[11][12][13]

Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) rapidly activates the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily reacts with the amine nucleophile. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to maintain basic conditions necessary for the reaction.[13]

Materials:

  • This compound (1.0 eq)

  • Amine component (hydrochloride salt or free base, 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq if amine is HCl salt; 1.5 eq if free base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amine component (1.1 eq) to the solution.

  • Add DIPEA dropwise and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[11]

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected coupled product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the standard procedure for removing the Boc protecting group to liberate the free amine, which can then be used in subsequent synthetic steps.[8][14][15][16]

Rationale: TFA is a strong acid that efficiently cleaves the Boc group via an acid-catalyzed elimination mechanism. The reaction generates a volatile tert-butyl cation and CO₂.[8][9] Dichloromethane (DCM) is a common solvent for this reaction.

G BocN Boc-Protected Amine Protonated Protonated Carbonyl BocN->Protonated + H+ H_plus H+ (from TFA) H_plus->Protonated tBu_cation tert-Butyl Cation (Reactive) Protonated->tBu_cation Cleavage CarbamicAcid Carbamic Acid (Unstable) Protonated->CarbamicAcid CO2 CO2 CarbamicAcid->CO2 Decarboxylation FreeAmine Free Amine CarbamicAcid->FreeAmine TFA_salt Amine TFA Salt (Final Product) FreeAmine->TFA_salt + H+

Caption: Mechanism of TFA-mediated Boc deprotection.

Materials:

  • Boc-protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask (a typical concentration is 0.1-0.2 M).

  • Add an equal volume of TFA to the solution (for a 1:1 or 50% TFA/DCM mixture). The reaction is exothermic.[14][16]

  • Caution: The reaction evolves CO₂ gas. Ensure the system is not sealed.[8]

  • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[14][16]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[8]

  • The resulting crude product is the amine trifluoroacetate salt. It can often be used directly in the next step or precipitated/triturated with cold diethyl ether for purification.

Expert Insight - The Role of Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions, especially with electron-rich amino acid residues like tryptophan or methionine.[8][16] If such sensitive functional groups are present in the molecule, scavengers like triisopropylsilane (TIS) or water (e.g., a cocktail of TFA/H₂O/TIS, 95:2.5:2.5) should be added to the reaction mixture to trap the cation.[8]

Conclusion

This compound is more than a simple building block; it is a strategic tool for rationally designing conformationally constrained molecules. Its incorporation allows for the exploration of chemical space that is inaccessible with standard linear or aromatic components, leading to bioactive compounds with enhanced potency, selectivity, and metabolic stability. The robust and well-documented protocols for its use in amide coupling and deprotection make it a reliable and versatile component in any drug discovery program.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. Retrieved from [Link]

  • Hope College. (n.d.). Amide Coupling. Retrieved from [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of CIS-2-(TERT-BUTOXYCARBONYLAMINO)-1-CYCLOPENTANECARBOXYLIC ACID in Modern Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Preferences of Cyclopentane‐Based Oligo‐δ‐peptides in the Gas Phase and in Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Retrieved from [Link]

  • PubMed. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Retrieved from [Link]

  • ResearchGate. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conjugates of 1'-Aminoferrocene-1-carboxylic Acid and Proline: Synthesis, Conformational Analysis and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of syn - and anti -1-Amino-3-[ 18 F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Retrieved from [Link]

Sources

Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the chiral synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid. This valuable chiral building block is a key component in the synthesis of a variety of pharmacologically active molecules. This document emphasizes scientifically sound methodologies, offering in-depth explanations of the underlying principles to ensure successful implementation in the laboratory.

Introduction

The enantioselective synthesis of cyclic β-amino acids, such as cis-2-amino-cyclohex-3-enecarboxylic acid, is of significant interest in medicinal chemistry and drug discovery. These conformationally constrained amino acids are crucial components of peptidomimetics, natural products, and therapeutic agents. The precise stereochemical control during their synthesis is paramount, as different enantiomers often exhibit distinct biological activities. This guide focuses on two robust and widely applicable strategies for obtaining enantiomerically pure cis-2-amino-cyclohex-3-enecarboxylic acid: Enzymatic Kinetic Resolution and Classical Chiral Resolution via Diastereomeric Salt Formation. Additionally, a conceptual overview of Asymmetric Diels-Alder reaction as a powerful tool for de novo asymmetric synthesis is presented.

Strategic Approaches to Chiral Purity

The synthesis of enantiomerically pure compounds can be broadly categorized into two main approaches: the separation of a racemic mixture (resolution) and the direct formation of a single enantiomer (asymmetric synthesis). Both strategies have their merits and are discussed in the context of preparing chiral cis-2-amino-cyclohex-3-enecarboxylic acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In this process, an enzyme, typically a lipase or esterase, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of a product and the unreacted enantiomer, which can then be separated. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the hydrolysis of esters under mild conditions, making this a green and efficient method.[1]

The key to a successful kinetic resolution is the high enantioselectivity of the enzyme, which allows for the production of both the hydrolyzed acid and the unreacted ester with high enantiomeric excess.

Classical Chiral Resolution via Diastereomeric Salt Formation

A well-established and often scalable method for separating enantiomers is classical chiral resolution. This technique involves reacting the racemic acid with a chiral resolving agent, which is a single enantiomer of a chiral base or acid, to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] Once separated, the desired enantiomer of the acid can be liberated from its salt by treatment with an achiral acid or base. The choice of resolving agent is critical for efficient separation.

Asymmetric Synthesis: The Diels-Alder Approach

For a more direct route to a single enantiomer, asymmetric synthesis is employed. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is an excellent method for constructing the cyclohexene ring system with stereochemical control.[3][4] By using a chiral catalyst or a chiral auxiliary attached to the dienophile, the reaction can be directed to favor the formation of one enantiomer of the desired product. This approach builds the chiral centers correctly from the start, avoiding the need for a resolution step.

Experimental Protocols

This section provides detailed, step-by-step protocols for the chiral synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid.

Protocol 1: Enzymatic Kinetic Resolution of Racemic cis-2-(N-protected)-amino-cyclohex-3-enecarboxylic Acid Ester

This protocol is based on the principle of lipase-catalyzed enantioselective hydrolysis of a racemic ester.

Workflow Overview:

G cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Deprotection racemic_acid Racemic cis-2-amino-cyclohex-3-enecarboxylic acid protection Amine Protection (e.g., Boc, Cbz) racemic_acid->protection esterification Esterification (e.g., EtOH, H+) protection->esterification racemic_ester Racemic N-protected Ester esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., CALB, buffer) racemic_ester->enzymatic_hydrolysis mixture Mixture of: (S)-N-protected Acid (R)-N-protected Ester enzymatic_hydrolysis->mixture separation Acid-Base Extraction mixture->separation s_acid (S)-N-protected Acid separation->s_acid r_ester (R)-N-protected Ester separation->r_ester deprotection_s Deprotection (e.g., TFA) s_acid->deprotection_s hydrolysis Hydrolysis (e.g., LiOH) r_ester->hydrolysis r_acid (R)-N-protected Acid hydrolysis->r_acid deprotection_r Deprotection (e.g., TFA) r_acid->deprotection_r final_s (S)-cis-2-amino-cyclohex- 3-enecarboxylic acid deprotection_s->final_s final_r (R)-cis-2-amino-cyclohex- 3-enecarboxylic acid deprotection_r->final_r

Caption: Workflow for Enzymatic Kinetic Resolution.

Step 1: Synthesis of Racemic cis-2-(N-Boc)-amino-cyclohex-3-enecarboxylic Acid Ethyl Ester

  • Amine Protection: To a solution of racemic cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected racemic acid.

  • Esterification: Dissolve the N-Boc protected acid in anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the racemic ethyl ester.

Step 2: Enzymatic Kinetic Resolution

  • Suspend the racemic cis-2-(N-Boc)-amino-cyclohex-3-enecarboxylic acid ethyl ester (1.0 eq) in a phosphate buffer (pH 7.2).

  • Add Candida antarctica lipase B (CALB, immobilized, e.g., Novozym 435) to the suspension.

  • Stir the mixture at room temperature, monitoring the progress of the reaction by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acid and the remaining ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with ethanol, dried, and reused.

Step 3: Separation and Deprotection

  • Acidify the filtrate from Step 2 to pH 2 with 1 M HCl.

  • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester.

  • The aqueous layer contains the salt of the (S)-acid. Extract the aqueous layer with a different organic solvent like dichloromethane to recover the (S)-acid.

  • Hydrolysis of the (R)-ester: To obtain the (R)-acid, the recovered (R)-ester can be hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water, followed by acidification.

  • Deprotection: The N-Boc protecting group can be removed from each enantiomer by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the final enantiomerically pure cis-2-amino-cyclohex-3-enecarboxylic acids.

Data Presentation:

CompoundRetention Time (Chiral HPLC)Enantiomeric Excess (ee%)
(S)-N-Boc-acidt1>98%
(R)-N-Boc-estert2>98%
Protocol 2: Classical Chiral Resolution using a Chiral Resolving Agent

This protocol outlines the separation of racemic cis-2-amino-cyclohex-3-enecarboxylic acid using a chiral amine as the resolving agent.

Workflow Overview:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation racemic_acid Racemic cis-2-amino-cyclohex-3-enecarboxylic acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts Mixture ((R,R) and (S,R) salts) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt (e.g., (R,R)-salt) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Salt in Mother Liquor (e.g., (S,R)-salt) fractional_crystallization->more_soluble_salt acidification_1 Acidification (e.g., HCl) less_soluble_salt->acidification_1 acidification_2 Acidification (e.g., HCl) more_soluble_salt->acidification_2 final_r (R)-cis-2-amino-cyclohex- 3-enecarboxylic acid acidification_1->final_r final_s (S)-cis-2-amino-cyclohex- 3-enecarboxylic acid acidification_2->final_s

Caption: Workflow for Classical Chiral Resolution.

Step 1: Formation of Diastereomeric Salts

  • Dissolve racemic cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5 eq), in the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other diastereomer.

  • To improve the diastereomeric purity of the crystalline salt, it can be recrystallized from the same solvent. The purity of the diastereomers can be monitored by measuring the specific rotation of the salt.

Step 3: Liberation of the Enantiopure Acids

  • Suspend the purified diastereomeric salt in water.

  • Add an aqueous solution of a strong acid, such as 1 M HCl, until the pH is acidic. This will protonate the chiral amine, making it water-soluble, and liberate the free carboxylic acid.

  • Extract the liberated enantiopure acid with an organic solvent. Dry the organic layer and concentrate to obtain the enantiomerically enriched acid.

  • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process. The chiral resolving agent can be recovered from the aqueous layers by basification and extraction.

Conclusion

The chiral synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid is a critical step in the development of new therapeutics. This guide has provided detailed protocols for two effective methods: enzymatic kinetic resolution and classical chiral resolution. The choice of method will depend on factors such as scale, cost, and available equipment. For high enantioselectivity and mild reaction conditions, enzymatic resolution is an excellent choice. For scalability and cost-effectiveness, classical resolution remains a robust and reliable option. Furthermore, asymmetric synthesis via the Diels-Alder reaction offers a powerful strategy for direct access to the desired enantiomer. By understanding the principles behind these techniques and carefully following the provided protocols, researchers can confidently produce this valuable chiral building block for their drug discovery programs.

References

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Process for preparing cis-2-aminocyclohexanol. (n.d.). Google Patents.
  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. (2016, February 3). YouTube. Retrieved January 3, 2026, from [Link]

  • Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment. (2016, August 31). University Chemistry. Retrieved January 3, 2026, from [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.

Sources

Application Notes and Protocols: N-Boc Deprotection Using HCl in Dioxane

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules.[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile, yet selective, removal under acidic conditions.[2] Among the various acidic reagents employed for N-Boc deprotection, hydrogen chloride (HCl) in 1,4-dioxane offers a robust and highly effective method. This protocol is favored for its ability to cleanly and efficiently remove the Boc group, often with high selectivity in the presence of other acid-labile protecting groups.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-Boc deprotection protocol using HCl in dioxane. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, discuss critical parameters, and offer troubleshooting advice to ensure successful and reproducible outcomes.

Mechanistic Insights: An Acid-Catalyzed Cascade

The deprotection of an N-Boc group with HCl in dioxane proceeds through an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by HCl. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent steps.

The key steps in the mechanism are as follows:

  • Protonation: The lone pair of electrons on the carbonyl oxygen of the Boc group attacks a proton from HCl.

  • Formation of a Stable Carbocation: The protonated intermediate is unstable and collapses to form a stable tert-butyl cation and a carbamic acid intermediate.[5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5]

  • Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess HCl in the reaction mixture to form the corresponding hydrochloride salt.[5]

The formation of the gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, drives the reaction to completion.[5] It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system to allow for the safe release of these gases.[6]

Boc_Deprotection_Mechanism Start N-Boc Protected Amine (R-NH-Boc) Protonated Protonated Intermediate Start->Protonated + HCl HCl_reagent HCl in Dioxane CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid - (CH3)3C+ tBu_cation tert-Butyl Cation ((CH3)3C+) Protonated->tBu_cation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Amine Free Amine (R-NH2) CarbamicAcid->Amine - CO2 FinalProduct Amine Hydrochloride Salt (R-NH3+ Cl-) Amine->FinalProduct + HCl

Sources

Application Notes and Protocols: Decarboxylative Peptide Macrocyclization Using Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cyclic Peptide Synthesis

Cyclic peptides represent a unique and highly valued class of molecules in drug discovery. Their constrained conformation often leads to enhanced metabolic stability, increased target affinity, and improved pharmacokinetic properties compared to their linear counterparts.[1] However, the synthesis of these macrocycles is often challenging, frequently plagued by issues of low efficiency due to high entropic barriers and competing intermolecular side reactions.[2] Traditional methods for peptide macrocyclization, while foundational, often rely on lactamization strategies that can be inefficient, particularly for strained or medium-sized rings.[2][3]

In recent years, photoredox catalysis has emerged as a transformative technology in organic synthesis, offering mild and efficient pathways to previously challenging chemical transformations.[4] This approach has been elegantly applied to the macrocyclization of peptides, providing a novel and powerful tool for the synthesis of complex cyclic peptide structures. This application note details a photoredox-catalyzed decarboxylative strategy for peptide macrocyclization, a method that leverages the inherent reactivity of the C-terminal carboxylic acid of a peptide to initiate a ring-closing carbon-carbon bond formation.[1][2] This technique is notable for its operational simplicity, broad functional group tolerance, and applicability to a wide range of peptide sequences.[1][2]

Mechanistic Insights: The Photoredox Catalytic Cycle

The power of this methodology lies in its ability to generate a reactive α-amino radical from a peptide's C-terminal carboxylic acid under mild, visible-light irradiation.[2] This radical then participates in an intramolecular Michael addition to an N-terminally installed acceptor, forging the macrocyclic ring. The process is driven by a photoredox catalyst, typically an iridium complex, which harnesses the energy of visible light to mediate the necessary single-electron transfer (SET) events.

The proposed catalytic cycle is as follows:

  • Photoexcitation of the Catalyst: The iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)⁺) absorbs a photon of visible light, promoting it to a long-lived, highly oxidizing excited state (*IrIII).[2]

  • Oxidative Quenching and Decarboxylation: The excited-state photocatalyst is a potent oxidant and engages in a single-electron transfer with the deprotonated C-terminal carboxylate of the linear peptide substrate. This oxidation event generates a carboxyl radical, which rapidly undergoes decarboxylation (loss of CO₂) to form a nucleophilic α-amino radical.[2][4]

  • Intramolecular Radical Addition: The newly formed α-amino radical adds to the N-terminal Michael acceptor in an intramolecular fashion, forming the desired carbon-carbon bond and creating the macrocyclic structure. This step generates an electrophilic α-acyl radical intermediate.[2]

  • Reduction and Catalyst Regeneration: The reduced photocatalyst (IrII) from the initial SET event then reduces the α-acyl radical intermediate to a macrocyclic enolate. This step regenerates the ground-state iridium catalyst, closing the photoredox cycle.[2]

  • Protonation: The macrocyclic enolate is subsequently protonated to yield the final, stable cyclic peptide product.[2]

Photoredox Catalytic Cycle cluster_peptide IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Visible Light (hν) IrII Ir(II) IrIII_star->IrII SET Peptide_COOH Peptide-COO⁻ IrII->IrIII SET Cyclic_rad Cyclic Peptide• Peptide_rad Peptide• Peptide_COOH->Peptide_rad -e⁻, -CO₂ Peptide_rad->Cyclic_rad Intramolecular Michael Addition Cyclic_enolate Cyclic Enolate Cyclic_rad->Cyclic_enolate +e⁻ Cyclic_peptide Cyclic Peptide Cyclic_enolate->Cyclic_peptide H⁺

Caption: The photoredox catalytic cycle for decarboxylative peptide macrocyclization.

Experimental Protocols

Materials and Reagents
  • Linear Peptide Substrate: Synthesized via standard solid-phase peptide synthesis (SPPS), with a C-terminal carboxylic acid and an N-terminal Michael acceptor (e.g., acrylamide).

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (CAS 1214930-62-9) or a similar iridium-based photocatalyst.

  • Base: Anhydrous K₂HPO₄ or other suitable non-nucleophilic base.

  • Solvent: Anhydrous, degassed dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Light Source: A 34 W blue LED lamp (λ ≈ 450 nm) or a similar visible light source.[2]

  • Reaction Vessels: Schlenk tubes or vials suitable for inert atmosphere reactions.

  • Purification: Preparative high-performance liquid chromatography (HPLC) system.

  • Analysis: Analytical HPLC and mass spectrometry (MS) for reaction monitoring and product characterization.

Step-by-Step Protocol for Macrocyclization

The following is a general protocol for the decarboxylative macrocyclization of a linear peptide. Optimization of concentration, catalyst loading, and reaction time may be necessary for different substrates.

  • Preparation of the Linear Peptide: The linear peptide precursor is synthesized using standard Fmoc-based SPPS. The N-terminal Michael acceptor can be installed on the resin-bound peptide by reacting the free N-terminus with an activated acrylic acid derivative.

  • Reaction Setup:

    • In a Schlenk tube or vial equipped with a magnetic stir bar, add the linear peptide substrate.

    • Add the photocatalyst (typically 1-5 mol%).

    • Add the base (typically 1.2-2 equivalents).

    • Add the anhydrous, degassed solvent to achieve the desired concentration (typically 1-10 mM). Lower concentrations generally favor the intramolecular cyclization over intermolecular oligomerization.[2]

  • Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation:

    • Place the reaction vessel approximately 5-10 cm from the blue LED lamp.

    • To maintain a consistent reaction temperature, a fan can be used to cool the apparatus.

    • Stir the reaction mixture vigorously and irradiate for the desired time (typically 12-48 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at various time points and analyzing them by analytical HPLC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The crude product is then purified by preparative HPLC to isolate the cyclic peptide.

  • Characterization: The purified cyclic peptide should be characterized by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its structure and purity.

Experimental Workflow cluster_prep Preparation cluster_reaction Photoredox Cyclization cluster_analysis Purification & Analysis SPPS 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) N_term_mod 2. N-Terminal Acryloylation SPPS->N_term_mod Cleavage 3. Cleavage from Resin N_term_mod->Cleavage Setup 4. Combine Peptide, Catalyst, Base in Solvent Cleavage->Setup Degas 5. Degas Mixture (Freeze-Pump-Thaw) Setup->Degas Irradiate 6. Irradiate with Blue LEDs Degas->Irradiate Purify 7. Preparative HPLC Purification Irradiate->Purify Characterize 8. Characterize (HRMS, NMR) Purify->Characterize

Caption: A generalized experimental workflow for decarboxylative peptide macrocyclization.

Scope and Applications

This photoredox-catalyzed macrocyclization method has demonstrated broad applicability for a variety of peptide sequences and ring sizes.

Substrate Scope
EntryPeptide Sequence (Linear Precursor)Ring SizeYield (%)Reference
1Acryloyl-Phe-Leu-Ala-Phe-Gly-OH586[2]
2Acryloyl-Phe-Leu-Ser(tBu)-Phe-Gly-OH577[2]
3Acryloyl-Phe-Leu-Asp(tBu)-Phe-Gly-OH565[2]
4Acryloyl-Phe-Leu-Pro-Phe-Gly-OH572[2]
5Acryloyl-Phe-Leu-NMeAla-Phe-Gly-OH582[1]
6Acryloyl-Phe-Leu-Ala-Phe-Glu(tBu)-OH550[1]
7Tripeptide Precursor336[2]
8Octapeptide Precursor855[2]
9Decapeptide Precursor1052[2]
10Pentadecapeptide Precursor1553[2]

Yields are for the isolated cyclic product.

The reaction is tolerant of a wide range of natural and unnatural amino acid side chains, including those with protected functional groups (e.g., Ser(tBu), Asp(tBu), Glu(tBu)).[1][2] Peptides containing N-methylated residues, which are known to enhance membrane permeability, also undergo efficient cyclization.[1] Furthermore, the method has been successfully applied to the synthesis of cyclic peptides of various ring sizes, from tripeptides to pentadecapeptides.[2]

Application in the Synthesis of Bioactive Molecules

A significant demonstration of the utility of this method is in the synthesis of COR-005, a somatostatin analogue that has been in clinical trials.[1][2] The key macrocyclization step was achieved in a 56% yield using the photoredox-mediated decarboxylative cyclization of the linear precursor, showcasing the method's applicability to the synthesis of medicinally relevant and complex molecules.[1][2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete degassing (oxygen quenching)- Inactive photocatalyst- Insufficient light intensity or incorrect wavelength- Degradation of starting material- Ensure thorough degassing using at least three freeze-pump-thaw cycles.- Use a fresh batch of photocatalyst.- Check the output of the light source and ensure it is positioned close to the reaction vessel. Confirm the wavelength is appropriate for the photocatalyst's absorbance maximum.- Verify the stability of the linear peptide under the reaction conditions.
Formation of linear oligomers - Reaction concentration is too high- Decrease the concentration of the peptide substrate (e.g., from 10 mM to 1 mM). This favors the intramolecular reaction pathway.[2]
Incomplete conversion - Insufficient reaction time- Low catalyst loading- Extend the irradiation time and monitor by HPLC-MS.- Increase the photocatalyst loading (e.g., from 1 mol% to 5 mol%).[2]
Side product formation - Presence of impurities in the starting material- Undesired reactivity of unprotected side chains- Ensure the purity of the linear peptide precursor before the cyclization reaction.- If necessary, protect reactive side chains that may interfere with the radical chemistry.

Conclusion

Decarboxylative peptide macrocyclization using photoredox catalysis is a robust and versatile method for the synthesis of cyclic peptides. Its mild reaction conditions, broad substrate scope, and operational simplicity make it an attractive alternative to traditional macrocyclization techniques. This approach has already proven its value in the synthesis of complex, bioactive molecules and holds great promise for accelerating the discovery and development of new cyclic peptide-based therapeutics. As the field of photoredox catalysis continues to evolve, further innovations in this area are anticipated, expanding the toolkit available to medicinal chemists and peptide scientists.

References
  • McCarver, S. J., Qiao, J. X., Carpenter, J., Borzilleri, R. M., Poss, M. A., Eastgate, M. D., Miller, M., & MacMillan, D. W. C. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Angewandte Chemie International Edition, 55(45), 14184-14188. [Link]

  • Macmillan Group. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Macmillan Group Website. [Link]

  • Request PDF. (n.d.). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Decarboxylative peptide macrocyclization through photoredox catalysis. [Link]

  • National Institutes of Health. (n.d.). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2024). Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation. Chemical Science. [Link]

  • American Chemical Society. (2016). Photoredox Catalysis in Organic Chemistry. Chemical Reviews. [Link]

  • Beilstein-Institut. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Photocatalytic decarboxylative macrocyclization of peptides. [Link]

  • National Institutes of Health. (n.d.). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. [Link]

  • National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

Sources

Stereoselective Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyhydroxylated cyclopentane β-amino acids represent a class of conformationally constrained scaffolds of significant interest to researchers in medicinal chemistry and materials science. Their unique three-dimensional structures, when incorporated into peptides, induce stable secondary structures like helices and turns, enhancing biological activity and metabolic stability.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable molecules with high stereocontrol. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-proven protocols, and present quantitative data to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their work.

Introduction: The Scientific Imperative for Constrained β-Amino Acids

Natural peptides, while possessing remarkable biological activity, are often plagued by pharmacological limitations such as poor conformational stability and rapid degradation by proteases.[2] The introduction of β-amino acids into peptide sequences is a well-established strategy to overcome these drawbacks.[3] Cyclopentane-based β-amino acids are particularly compelling building blocks because the five-membered ring imparts a high degree of conformational rigidity.[1] This pre-organization can lead to enhanced receptor binding affinity and specificity.

The addition of multiple hydroxyl groups to the cyclopentane core introduces further layers of complexity and opportunity. These polar functionalities can engage in specific hydrogen-bonding interactions with biological targets and allow for the modulation of solubility. Furthermore, the stereochemistry of these hydroxyl groups, in concert with the amino and carboxyl functionalities, dictates the overall topology of the molecule and its subsequent influence on peptide conformation. Consequently, synthetic methods that provide precise control over all stereocenters are of paramount importance.

This guide will focus on two predominant and powerful strategies for the stereoselective synthesis of these target molecules:

  • Chiral Pool Synthesis from Carbohydrates: Leveraging the inherent chirality of simple sugars like D-mannose and D-galactose.

  • The Nitro Sugar Approach: Utilizing an intramolecular Henry reaction to construct the cyclopentane ring.

We will also touch upon the use of versatile building blocks like Vince's lactam, a cornerstone in the synthesis of carbocyclic nucleosides and related amino acids.[4][5]

Strategic Overview: Pathways to Stereocontrol

The successful synthesis of polyhydroxylated cyclopentane β-amino acids hinges on the strategic formation of the five-membered ring and the diastereoselective installation of the amine functionality. The following diagram illustrates the logical flow of the primary synthetic routes discussed herein.

G cluster_0 Strategy 1: Chiral Pool Synthesis cluster_1 Strategy 2: Nitro Sugar Approach Start_Carb Common Carbohydrate (e.g., D-Mannose, D-Galactose) Diene_Synth Synthesis of Acyclic Diene Start_Carb->Diene_Synth Multi-step Protection & Olefination RCM Ring-Closing Metathesis (RCM) Diene_Synth->RCM Cyclopentene Polyhydroxylated Cyclopentene Ester RCM->Cyclopentene Aza_Michael Stereoselective Aza-Michael Addition Cyclopentene->Aza_Michael Target1 Target β-Amino Acid Aza_Michael->Target1 Start_Sugar Protected Sugar (e.g., D-Glucose) Nitro_Aldehyde Nitro-Aldehyde Precursor Start_Sugar->Nitro_Aldehyde Oxidative Cleavage & Nitromethane Addition Henry_Rxn Intramolecular Henry Reaction Nitro_Aldehyde->Henry_Rxn Nitro_Cyclopentane Nitro-Cyclopentane Henry_Rxn->Nitro_Cyclopentane Michael_Add Michael Addition of Carboxyl Equivalent Nitro_Cyclopentane->Michael_Add Forms C-C bond for carboxyl group Final_Steps Functional Group Interconversion Michael_Add->Final_Steps Reduction of Nitro & Deprotection Target2 Target β-Amino Acid Final_Steps->Target2

Diagram 1: Key Synthetic Strategies. A high-level overview of the two main pathways for synthesizing polyhydroxylated cyclopentane β-amino acids.

Application Note I: Chiral Pool Synthesis via Ring-Closing Metathesis (RCM)

This strategy is arguably one of the most efficient and versatile for accessing a wide variety of stereoisomers. The core principle is to use a readily available, enantiopure carbohydrate as the starting material. The sugar's stereocenters are used to direct the stereochemistry of the newly formed cyclopentane ring. The key steps are the formation of a diene from the carbohydrate, followed by an intramolecular Ring-Closing Metathesis (RCM) to form the five-membered ring, and finally, a stereoselective conjugate addition of an amine.

Mechanistic Insight & Rationale

Ring-Closing Metathesis (RCM): RCM is a powerful reaction that uses transition metal catalysts, most commonly ruthenium-based Grubbs catalysts, to form cyclic alkenes from acyclic dienes, with the liberation of ethylene gas.[6][7] The reaction proceeds through a metallacyclobutane intermediate.[6] The choice of catalyst (e.g., Grubbs 1st or 2nd generation) can influence reaction efficiency, particularly with sterically hindered or electronically deactivated substrates. The thermodynamic driving force for the reaction is the entropically favorable release of volatile ethylene.[6]

Stereoselective Aza-Michael Addition: This is the crucial step for installing the β-amino group with the desired stereochemistry. The reaction involves the 1,4-conjugate addition of an amine nucleophile to the α,β-unsaturated ester formed after RCM.[8][9] The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the cyclopentene ring. This selectivity is governed by the existing stereocenters (the hydroxyl groups and their protecting groups) on the ring, which sterically hinder one face, directing the incoming amine to the opposite, less hindered face. Trifluoroacetic acid (TFA) has been shown to be an effective mediator for this transformation.[9]

Experimental Protocols

The following protocols are adapted from the synthesis of a D-galactose-derived polyhydroxylated cyclopentane β-amino acid.[8]

Protocol 1: Synthesis of the Diene Precursor from D-Galactose Derivative

  • Starting Material: Begin with a suitably protected D-galactose derivative where only the anomeric and C-5 hydroxyls are available for modification.

  • Step A - First Olefination: To a solution of the hemiacetal in THF at -78 °C, add a solution of a Wittig reagent such as (bromomethyl)triphenylphosphonium bromide and n-butyllithium. Allow the reaction to warm to room temperature over 2 hours. This step converts the anomeric carbon into a terminal alkene.

  • Step B - Oxidation: Oxidize the free C-5 hydroxyl group to a ketone using an oxidizing agent like Dess-Martin periodinane in chloroform. The reaction is typically complete within 24 hours at room temperature.

  • Step C - Second Olefination: Subject the resulting ketone to a second Wittig olefination under similar conditions as Step A to install the second terminal alkene, thus forming the required diene.

  • Purification: Purify the crude diene product by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis (RCM)

  • Degassing: Dissolve the diene precursor in a suitable solvent (e.g., dichloromethane) and thoroughly degas the solution with argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the Grubbs 1st generation catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting cyclopentenol derivative by flash column chromatography on silica gel.

Protocol 3: Oxidation and Esterification

  • Oxidation to Carboxylic Acid: The cyclopentenol from Protocol 2 is oxidized to the corresponding carboxylic acid. A two-step procedure is often employed: first, a TEMPO-mediated oxidation to the aldehyde, followed by a Pinnick oxidation using sodium chlorite to the carboxylic acid.

  • Esterification: Convert the carboxylic acid to its methyl ester by reaction with methyl iodide in the presence of sodium bicarbonate in DMF. Stir the reaction for 12 hours at room temperature. This α,β-unsaturated ester is the substrate for the next key step.

Protocol 4: Stereoselective Aza-Michael Addition

  • Reaction Setup: Dissolve the α,β-unsaturated cyclopentene ester in a suitable solvent.

  • Amine Addition: Add the amine nucleophile (e.g., benzylamine). The stereoselectivity of this addition is directed by the existing stereocenters on the cyclopentane ring.

  • Reaction Conditions: The reaction is often carried out at room temperature and may be complete within a few hours to a day.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the resulting polyhydroxylated cyclopentane β-amino acid derivative by column chromatography.

Data Summary

The following table summarizes representative yields for the key transformations in a synthesis starting from a D-galactose derivative.[8]

StepTransformationReagents/CatalystTypical Yield
1Diene SynthesisWittig Reagents, Dess-Martin Periodinane~70% (over 3 steps)
2Ring-Closing MetathesisGrubbs 1st Generation92%
3Oxidation & EsterificationTEMPO/BAIB, NaClO₂, MeI~82% (from acid)
4Aza-Michael AdditionBenzylamineHigh (often >90%)

Application Note II: The Nitro Sugar Approach via Intramolecular Henry Reaction

An alternative and powerful strategy utilizes nitro sugars to construct the cyclopentane ring. This approach features an intramolecular nitroaldol (Henry) reaction as the key C-C bond-forming step.[10][11] The nitro group is a versatile functional handle that serves as a precursor to the final amine functionality.

Mechanistic Insight & Rationale

Intramolecular Henry Reaction: The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone).[11][12] In this intramolecular variant, a molecule containing both a nitro group and an aldehyde undergoes cyclization. The reaction is initiated by the deprotonation of the carbon alpha to the nitro group to form a nitronate, which then acts as a nucleophile, attacking the aldehyde carbonyl.[11] This stereocontrolled cyclization establishes the cyclopentane framework. Subsequent elimination of water from the resulting nitro-alcohol intermediate generates a nitro-olefin, which is a key intermediate for further functionalization.

Michael Addition and Functional Group Interconversion: The nitro-olefin is an excellent Michael acceptor.[13] A nucleophile that serves as a synthetic equivalent of a carboxyl group, such as the lithium salt of tris(phenylthio)methane, is added in a Michael fashion.[10] The final steps involve the conversion of the tris(phenylthio)methyl group into a carboxylic acid (or ester) and the reduction of the nitro group to the desired primary amine.

Experimental Protocol Outline

The following is a generalized protocol based on a synthesis starting from D-glucose.[10]

G Start 1. Prepare Nitro-Aldehyde from D-Glucose via oxidative cleavage and Henry reaction with nitromethane. Step2 2. Intramolecular Henry Reaction Treat with base (e.g., triethylamine) in DMF to induce cyclization. Start->Step2 Step3 3. Elimination to Nitro-Olefin Treat the cyclized product with mesyl chloride and triethylamine to form the nitro-cyclopentene. Step2->Step3 Step4 4. Michael Addition React the nitro-cyclopentene with lithium tris(phenylthio)methane in THF at low temperature. Step3->Step4 Step5 5. Functional Group Conversion a) Convert C(SPh)3 to COOMe. b) Reduce NO2 to NH2 (e.g., catalytic hydrogenation). Step4->Step5 End 6. Final Protection Protect the amine (e.g., as Boc derivative) to yield the final product. Step5->End

Diagram 2: Workflow for the Nitro Sugar Approach. A step-by-step workflow outlining the key transformations in the synthesis of polyhydroxylated cyclopentane β-amino acids via the intramolecular Henry reaction.

Application Note III: Incorporation into Peptides

The synthetic utility of these β-amino acids is fully realized when they are incorporated into peptide chains. Their unique structures can be used to stabilize specific secondary structures and create novel peptidomimetics. The incorporation requires standard peptide coupling techniques, but care must be taken due to the potential for steric hindrance from the cyclic backbone and protecting groups.

Rationale for Orthogonal Protection

To successfully incorporate these monomers into peptides using solid-phase peptide synthesis (SPPS), an orthogonal protecting group strategy is essential. This means that the protecting groups on the amine (e.g., Boc or Fmoc), the carboxylic acid (e.g., methyl or benzyl ester), and the hydroxyl groups (e.g., Benzyl, TBDMS) can be removed selectively without affecting the others. For example, a common strategy is to have an Fmoc-protected amine for chain elongation, a methyl ester for the C-terminus (which can be saponified later), and acid-stable protecting groups on the hydroxyls.

General Protocol for Peptide Coupling
  • N-Deprotection: If the synthesized β-amino acid has an N-protecting group (e.g., PMB or Cbz), it must be removed. For example, a PMB group can be removed with ceric ammonium nitrate (CAN).

  • Orthogonal N-Protection: The newly freed amine is then protected with a group suitable for SPPS, typically by reacting it with (Boc)₂O or Fmoc-OSu.

  • C-Terminus Deprotection: The C-terminal ester (e.g., methyl ester) is saponified, typically using LiOH or NaOH, to yield the free carboxylic acid.

  • Coupling: The orthogonally protected β-amino acid is now ready for incorporation into a peptide sequence using standard coupling reagents.[14][15][16][17]

    • Reagents: Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole).[14][17]

    • Procedure: The β-amino acid is pre-activated with the coupling reagent and a base (e.g., DIPEA) in a suitable solvent like DMF before being added to the resin-bound peptide with a free N-terminus. The reaction progress is monitored using a qualitative test like the Kaiser test.

The presence of the polyhydroxylated cyclopentane core can influence the conformation of the resulting peptide. For example, peptides containing trans-2-aminocyclopentanecarboxylic acids (ACPC) have a high propensity to form stable 12-helices.[2]

Conclusion and Future Outlook

The stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids is a vibrant and enabling area of chemical research. The methodologies outlined in this guide, particularly those starting from carbohydrates, provide robust and versatile routes to a wide array of stereochemically complex building blocks. The continued development of new catalysts and stereoselective reactions will undoubtedly expand the synthetic toolbox, allowing for even greater control and efficiency. As our understanding of the relationship between the conformation of these constrained amino acids and the biological activity of the peptides that contain them grows, so too will their importance in the design of next-generation therapeutics and advanced functional materials.

References

  • Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2002-2014. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Ye, S., et al. (2021). N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Letters, 23(10), 3848-3853. [Link]

  • Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • Hazelard, D., & Compain, P. (2023). Carbohydrate-Derived Dienes as Building Blocks for Pharmaceutically Relevant Molecules. Helvetica Chimica Acta, 106(3), e202200135. [Link]

  • Reddy, B. V. S., et al. (2018). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 148(10), 3140-3153. [Link]

  • Kalogirou, A. S., et al. (2020). Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. Polymers, 12(11), 2536. [Link]

  • Estevez, R. J., et al. (2021). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molbank, 2021(4), M1293. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kumar, A., et al. (2022). TFA-mediated stereoselective aza-Michael addition for the synthesis of 3β-arylamine derivatives of withaferin A and evaluation of their anticancer potential. RSC Advances, 12(55), 35835-35844. [Link]

  • Foley, A. M., et al. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Tetrahedron, 74(5), 619-626. [Link]

  • Tuba, R., et al. (2019). Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures. Nature Communications, 10(1), 3848. [Link]

  • Grokipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]

  • Wikipedia. (n.d.). Vince lactam. Retrieved from [Link]

  • González, M. A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8193-8200. [Link]

  • Dondoni, A., & Marra, A. (2010). Rapid synthesis of carbohydrate derivatives, including mimetics of C-linked disaccharides and C-linked aza disaccharides, using the hetero-Diels-Alder reaction. Organic & Biomolecular Chemistry, 8(21), 4827-4836. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Reddy, M. V. R., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 5(19), 3131-3139. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. [Link]

  • Ruszkowski, P., et al. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 26(18), 5489. [Link]

  • Wang, J., et al. (2016). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Applied Biochemistry and Biotechnology, 180(8), 1547-1562. [Link]

  • Azzarito, V., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(21), 8276-8296. [Link]

  • Strieth-Kalthoff, F., et al. (2024). A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv. [Link]

  • Domingo, L. R., & Aurell, M. J. (2013). Understanding the mechanism of stereoselective synthesis of cyclopentenes via N-heterocyclic carbene catalyzed reactions of enals with enones. Organic & Biomolecular Chemistry, 11(35), 5895-5904. [Link]

  • Fürstner, A. (2013). Ring-Closing Metathesis. Comprehensive Organic Synthesis II, 5, 1145-1182. [Link]

  • Grubbs, R. H., & Chang, S. (1998). Synthesis of cycloalkenes via alkylidene-mediated olefin metathesis and carbonyl olefination. Journal of the American Chemical Society, 120(18), 4429-4439. [Link]

  • Estevez, R. J., et al. (2021). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. Sciforum. [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature Chemistry, 3(2), 104-115. [Link]

  • Wang, J., et al. (2021). Enantioselective Synthesis of Chiral Cyclopentenes by Relay Catalysis from Terminal Alkynes, Enones, and Syngas. Organic Letters, 23(1), 229-234. [Link]

  • Xu, W., et al. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 26(17), 5146. [Link]

  • Sharma, A., et al. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Current Organic Synthesis, 16(1), 2-25. [Link]

  • Hanson, J. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering, 7(9), 1957-1964. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Visualized Experiments, (88), e51621. [Link]

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Makhathini, B. (2021). RCM of diene to make lactone. ResearchGate. [Link]

  • Fernández, F., et al. (2022). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Maciejewska, G., et al. (2023). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 28(13), 5183. [Link]

  • Li, L., & Wang, P. G. (2020). Strategies for chemoenzymatic synthesis of carbohydrates. Chemical Society Reviews, 49(17), 6435-6467. [Link]

  • Kumar, A., et al. (2012). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). European Journal of Organic Chemistry, 2012(28), 5557-5563. [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Angewandte Chemie International Edition, 50(22), 5124-5128. [Link]

  • Domingo, L. R., & Aurell, M. J. (2013). Understanding the mechanism of stereoselective synthesis of cyclopentenes via N-heterocyclic carbene catalyzed reactions of enals with enones. Organic & Biomolecular Chemistry, 11(35), 5895-5904. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

Sources

Controlling Peptide Structure: A Guide to Using Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Precision

Peptides, with their high specificity and biological activity, are at the forefront of therapeutic innovation. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, limiting their clinical potential. Conformationally constrained amino acids offer a powerful solution by pre-organizing the peptide backbone into a desired bioactive conformation. This guide provides an in-depth exploration of the strategies and methodologies for utilizing these specialized building blocks to control peptide structure, thereby enhancing their therapeutic properties. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and analysis, and offer insights into the functional consequences of conformational constraint.

The Rationale for Conformational Constraint

The introduction of conformational constraints into a peptide sequence is a deliberate strategy to limit the accessible conformational space, guiding the peptide to adopt a structure that is optimal for receptor binding and biological activity. This approach offers several key advantages:

  • Enhanced Binding Affinity and Selectivity: By reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon binding to a target, a significant increase in binding affinity can be achieved. A more rigid structure can also lead to higher selectivity for the target receptor over other related receptors, minimizing off-target effects.

  • Improved Proteolytic Stability: Native peptides are often rapidly degraded by proteases in vivo. Constraining the peptide backbone can make it a poor substrate for these enzymes, thereby increasing its circulating half-life and bioavailability.

  • Increased Cell Permeability: For peptides targeting intracellular components, crossing the cell membrane is a major hurdle. Certain conformational constraints, such as N-methylation and cyclization, can mask polar backbone amides and promote the adoption of conformations conducive to passive membrane diffusion.

Types of Conformationally Constrained Amino Acids: A Chemist's Toolbox

A diverse array of conformationally constrained amino acids is available, each imparting distinct structural biases. The choice of a particular constrained residue depends on the desired secondary structure and the specific application.

α,α-Disubstituted Amino Acids

Replacing the α-hydrogen with an alkyl group introduces steric hindrance that restricts the peptide backbone's flexibility. The most well-known example is α-aminoisobutyric acid (Aib), which strongly promotes helical conformations, particularly the 3₁₀-helix. The conformational preferences of other α,α-disubstituted amino acids depend on the nature of the substituents.

N-Methylated Amino Acids

The introduction of a methyl group on the backbone amide nitrogen eliminates the hydrogen bond donor capability of that residue and introduces steric bulk, which can disrupt β-sheet formation and favor turn or helical structures. N-methylation is a powerful tool for improving proteolytic resistance and enhancing cell permeability.

Lactam-Bridged Amino Acids (Peptide Stapling)

Covalently linking the side chains of two amino acids within a peptide sequence creates a cyclic constraint. Lactam bridges, formed between the side chains of amino acids like aspartic acid or glutamic acid and lysine or ornithine, are commonly used to stabilize α-helical structures, a technique often referred to as "peptide stapling". The length and position of the bridge are critical for defining the resulting conformation.

Photoswitchable Amino Acids

Incorporating amino acids containing photoresponsive moieties, such as azobenzene, allows for the dynamic control of peptide conformation using light. The azobenzene unit can isomerize between a more stable trans and a less stable cis state upon irradiation with specific wavelengths of light, inducing a conformational change in the peptide backbone. This technology opens up exciting possibilities for spatiotemporal control of peptide activity.

Application Notes and Protocols

Part 1: Synthesis of Peptides Containing Constrained Amino Acids

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

Fmoc-based SPPS is the most common method for synthesizing peptides containing constrained amino acids. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, HCTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

  • Sterically Hindered Amino Acids (α,α-disubstituted and N-methylated): These residues can be challenging to couple due to steric hindrance.

    • Recommendation: Use more potent coupling reagents such as HATU, HCTU, or COMU. Double coupling (repeating the coupling step) may be necessary to ensure complete reaction. Microwave-assisted SPPS can also significantly improve coupling efficiency.

  • Lactam-Bridged Peptides (On-Resin Cyclization):

    • Protocol 2: On-Resin Head-to-Tail Cyclization:

      • Synthesize the linear peptide on a resin that allows for side-chain anchoring (e.g., using an orthogonally protected Asp, Glu, or Lys residue).

      • Selectively deprotect the side chains of the amino acids that will form the lactam bridge.

      • Remove the N-terminal Fmoc group.

      • Perform the on-resin cyclization by adding a coupling reagent (e.g., PyBOP, HATU) and a base.

      • Cleave the cyclized peptide from the resin and deprotect the remaining side chains.

Part 2: Structural Analysis of Constrained Peptides

A combination of spectroscopic techniques is typically employed to determine the three-dimensional structure of constrained peptides.

CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • The peptide concentration should be in the range of 0.1-0.5 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

    • Acquire spectra at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • The characteristic CD spectra for different secondary structures are well-established:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 198 nm.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

2D NMR spectroscopy is the primary method for determining the high-resolution three-dimensional structure of peptides in solution.

Figure 2: Workflow for peptide structure determination by NMR spectroscopy.

  • Sample Preparation: Dissolve the peptide (typically 1-5 mM) in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Data Acquisition: Acquire a set of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which aids in resonance assignment.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

  • Structural Restraints:

    • Convert the intensities of NOE cross-peaks into upper distance limits.

    • Measure scalar coupling constants to derive dihedral angle restraints.

  • Structure Calculation and Refinement: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of 3D structures consistent with the NMR data.

X-ray crystallography provides a high-resolution snapshot of the peptide's structure in the solid state.

  • Peptide Purity: The peptide must be of very high purity (>98%) for successful crystallization.

  • Crystallization Screening: Screen a wide range of conditions (e.g., pH, temperature, precipitants like PEG, salts) to find conditions that yield diffraction-quality crystals.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data, often at a synchrotron source for high-intensity X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map, from which the atomic coordinates of the peptide can be determined and refined.

Part 3: Functional Characterization of Constrained Peptides
  • Incubate the constrained peptide and its linear counterpart with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum.

  • At various time points, quench the reaction and analyze the remaining peptide concentration by RP-HPLC or LC-MS.

  • Calculate the half-life of each peptide to quantify the improvement in stability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier, to assess both passive and active transport mechanisms.

Data Presentation: The Impact of Conformational Constraint

The following tables illustrate the expected improvements in key peptide properties upon the introduction of conformational constraints.

Table 1: Comparison of Binding Affinity

PeptideConstraint TypeTargetBinding Affinity (Kd)Fold Improvement
Linear Peptide XNoneReceptor Y500 nM-
Cyclic Peptide XLactam BridgeReceptor Y25 nM20x
Stapled Peptide ZHydrocarbon StapleProtein-Protein Interaction1 µM-
Unstapled Peptide ZNoneProtein-Protein Interaction>50 µM>50x

Table 2: Comparison of Proteolytic Stability

PeptideConstraint TypeProteaseHalf-life (t1/2)Fold Improvement
Linear Peptide ANoneTrypsin10 min-
N-Me-Peptide AN-methylationTrypsin> 240 min> 24x
Cyclic Peptide BHead-to-tailHuman Serum> 48 h-
Linear Peptide BNoneHuman Serum2 h> 24x

Table 3: Comparison of Cell Permeability

PeptideConstraint TypePermeability (Papp, 10-6 cm/s) in Caco-2 Assay
Linear Peptide CNone< 0.1
Cyclic Peptide CN-methylation & Cyclization5.2

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency in SPPS Steric hindrance from constrained amino acid.Use a more potent coupling reagent (HATU, COMU), double couple, or use microwave-assisted synthesis.
Peptide Aggregation during SPPS Formation of secondary structures on-resin.Use a more polar solvent, increase the temperature, or incorporate backbone-disrupting elements.
Poor Yield of Cyclic Peptide Inefficient on-resin cyclization.Optimize coupling reagents and reaction time for the cyclization step. Ensure complete deprotection of side chains.
Broad Peaks in HPLC Purification Peptide aggregation or multiple conformations.Modify the mobile phase (e.g., add TFA, change organic solvent) or purify at a different temperature.
No Crystals Formed Purity, solubility, or screening conditions.Ensure peptide purity is >98%. Screen a wider range of crystallization conditions.

Conclusion

The use of conformationally constrained amino acids is a cornerstone of modern peptide drug design. By providing precise control over peptide structure, these specialized building blocks enable the rational engineering of peptides with enhanced stability, affinity, and cell permeability. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this technology, paving the way for the development of the next generation of peptide therapeutics.

References

  • Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
  • Woolley, G. A. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785-2798.
  • Cabezas, E., & Satterthwait, A. C. (1999). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. Retrieved from [Link]

  • Formaggio, F., Crisma, M., & Toniolo, C. (2001). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Retrieved from [Link]

  • Aemissegger, A., & Hilvert, D. (2007). Synthesis and application of an azobenzene amino acid as a light-switchable turn element in polypeptides.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Biochemical Journal, 268(2), 249-262.
  • Vinogradov, A. A., Yin, H., & Suga, H. (2019). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 116(26), 12749-12754.
  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
  • Garcia-Martin, F., Tulla-Puche, J., & Albericio, F. (2020).
  • Peptide Sciences. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from [Link]

  • Lesk, A. M. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(9), 1143.
  • Nielsen, D. S., Hoang, H. N., & Lokey, R. S. (2011). Understanding cell penetration of cyclic peptides. Chemical biology & drug design, 78(6), 939-947.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing α, α-disubstituted amino acids. Biochemistry, 29(28), 6747-6756.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

  • Aemissegger, A., Kräutler, V., van Gunsteren, W. F., & Hilvert, D. (2005). A photoinducible β-hairpin. Journal of the American Chemical Society, 127(9), 2929-2936.
  • University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-177.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha, alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349-358.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Kuril, A. K., Vashi, A., & Subbappa, P. K. (2025). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. Journal of peptide science: an official publication of the European Peptide Society, 31(1), e3648.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Kulesha, E., & Hubbard, S. J. (2010). A 3(10)
  • Maini, R., Dedkova, L. M., Paul, R., Madathil, M. M., Roy Chowdhury, S., Chen, S., & Hecht, S. M. (2016). Protein synthesis with conformationally constrained cyclic dipeptides. ACS chemical biology, 11(1), 183-189.
  • Balaram, P. (2010). X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [Doctoral dissertation, Indian Institute of Science]. etd@IISc. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science: an official publication of the European Peptide Society, 6(7), 301-313.
  • ResearchGate. (n.d.). Crystal structures of constrained peptide/protein interactions. Retrieved from [Link]

  • Hruby, V. J. (1993). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. Retrieved from [Link]

  • Johnson, R. L. (1995). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2001-2007.
  • Wang, J. (2005). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids [Doctoral dissertation]. Semantic Scholar. Retrieved from [Link]

  • Alewood, P. F., & Fairlie, D. P. (2000). Sterically hindered C (alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of organic chemistry, 65(16), 5019-5026.
  • McPherson, A. (1999). X Ray crystallography. European journal of biochemistry, 262(1), 1-13.
  • Wikipedia. (2024, December 2). X-ray crystallography. In Wikipedia. [Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Nα-tert-butyloxycarbonyl (Boc) deprotection step in solid-phase peptide synthesis (SPPS). Incomplete deprotection is a common yet manageable hurdle that can lead to truncated or deletion peptide sequences, impacting final product yield and purity. This guide provides in-depth, field-proven insights and actionable protocols to diagnose, resolve, and prevent these issues, ensuring the integrity of your synthetic peptides.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Boc Deprotection

This section addresses specific issues you may encounter during your experiments, offering a systematic approach to problem-solving.

Question: My final peptide analysis (HPLC/LC-MS) shows significant deletion sequences. What is the likely cause and how can I confirm it?

Answer: The presence of deletion sequences, where one or more amino acids are missing from the target peptide, is a strong indicator of incomplete Boc deprotection at one or more cycles during synthesis. If the Boc group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a truncated sequence.

To confirm incomplete deprotection, the Kaiser (ninhydrin) test is a rapid and effective qualitative method performed on a small sample of the peptide-resin. A positive result (a blue color) indicates the presence of a free primary amine, signifying successful deprotection. Conversely, a negative result (yellow or no color change) suggests that the Boc group is still attached, and the deprotection step was incomplete. For peptides with N-terminal proline, a different colorimetric test, such as the chloranil test, should be used as proline will give a false-negative result with ninhydrin.

Question: I've confirmed incomplete deprotection. What are the most common factors I should investigate?

Answer: Incomplete Boc deprotection can stem from several factors, often related to reagents, reaction conditions, or the peptide sequence itself. Here are the primary areas to troubleshoot:

  • Reagent Quality and Preparation:

    • Trifluoroacetic Acid (TFA) Concentration: The standard deprotection solution is typically 25-50% TFA in dichloromethane (DCM).[1] If the concentration is too low, it may not be sufficiently acidic to drive the deprotection to completion, especially for more resistant residues.[2] TFA is also hygroscopic; absorbed water can reduce its effective acidity.[2] Always use fresh, high-purity TFA and anhydrous DCM.

    • Solvent Choice and Resin Swelling: Proper swelling of the resin is critical for reagent accessibility to the peptide chains.[2] If the resin is not adequately swollen in the deprotection solvent, the acid cannot efficiently reach all the reaction sites. Ensure sufficient swelling time in DCM before deprotection.

  • Reaction Conditions:

    • Reaction Time: While a 20-30 minute deprotection time is standard for many amino acids, some may require longer exposure to the acidic conditions.[2][3] Sterically hindered amino acids or those within aggregation-prone sequences may exhibit slower deprotection kinetics.

    • Temperature: Deprotection is typically performed at room temperature. For particularly difficult sequences, a slight increase in temperature can sometimes improve efficiency, but this should be approached with caution to avoid potential side reactions.

  • Peptide Sequence-Specific Issues:

    • Steric Hindrance: Amino acids with bulky side chains can sterically hinder the approach of TFA to the Boc group, slowing down the cleavage reaction.[2][4]

    • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) that limit solvent and reagent access to the N-terminus.[2]

    • Resistant Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[2][5] For such residues, extended deprotection times or higher TFA concentrations may be necessary.[5]

Question: How can I modify my deprotection protocol for a "difficult" or aggregation-prone sequence?

Answer: For challenging sequences, a more robust deprotection strategy is often required. Consider the following modifications:

  • Extended Deprotection Time: Increase the deprotection time in increments of 15-30 minutes, monitoring for completion with the Kaiser test after each extension.

  • Increased TFA Concentration: For resistant residues, increasing the TFA concentration to 50% or higher may be beneficial.[5]

  • Double Deprotection: Perform the deprotection step twice. After the initial deprotection and wash steps, repeat the process with fresh deprotection solution.

  • Inclusion of "Chaotropic" Agents: For sequences prone to aggregation, adding a small percentage of a chaotropic agent like 1-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO) to the deprotection cocktail can help disrupt secondary structures and improve reagent accessibility.

Below is a troubleshooting workflow to guide your decision-making process when encountering incomplete Boc deprotection.

graph TD { A[Incomplete Boc Deprotection Detected(e.g., positive Kaiser test, deletion sequences in MS)] --> B{Verify Reagent Quality and Concentration}; B --> C{Is TFA fresh and anhydrous?Is the concentration correct (25-50% in DCM)?}; C -- No --> D[Prepare fresh deprotection solution]; C -- Yes --> E{Check Reaction Time and Temperature}; E --> F{Was the reaction time sufficient?(Standard: 20-30 min)}; F -- No --> G[Increase reaction time in increments]; F -- Yes --> H{Consider Peptide Sequence Issues}; H --> I{Is the sequence known to be difficult?(e.g., sterically hindered residues, aggregation-prone)}; I -- Yes --> J[Implement advanced strategies:- Double deprotection- Increased TFA concentration- Use of chaotropic agents]; I -- No --> K[Re-evaluate resin swelling and washing procedures]; D --> L[Repeat Deprotection]; G --> L; J --> L; K --> L; L --> M{Monitor with Kaiser Test}; M -- Negative --> N[Proceed to next coupling step]; M -- Positive --> H; }

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of Boc deprotection with TFA?

A1: The Boc deprotection is an acid-catalyzed cleavage. The carbonyl oxygen of the Boc group is protonated by TFA, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine at the N-terminus of the peptide.[1]

Q2: What are the potential side reactions during Boc deprotection, and how can they be minimized?

A2: The primary side reaction is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated during deprotection.[4][6][7] Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this modification.[4][8] To prevent this, "scavengers" are added to the cleavage cocktail to trap the reactive tert-butyl cations.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2]

Q3: Can I use an alternative acid to TFA for Boc deprotection?

A3: Yes, 4M HCl in dioxane is a common alternative to TFA for Boc deprotection.[1] However, the choice of acid should be made based on the overall protecting group strategy and the sensitivity of your peptide and resin linkage to the acidic conditions. For extremely acid-sensitive substrates, milder, non-acidic deprotection methods have been developed, though they are less common in standard SPPS.[9]

Q4: How should I properly neutralize the peptide-resin after TFA treatment?

A4: After deprotection, the newly formed N-terminal amine is in the form of a trifluoroacetate salt.[3][6] This salt must be neutralized to the free amine before the next coupling step. This is typically achieved by washing the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.[2] Thorough washing with DCM after neutralization is crucial to remove any excess base, which can interfere with the subsequent coupling reaction.

Experimental Protocols

Standard Boc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[2]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[2]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[2]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[2]

Kaiser (Ninhydrin) Test Protocol
  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

    • Reagent A: 5% ninhydrin in ethanol

    • Reagent B: 80% phenol in ethanol

    • Reagent C: 2% potassium cyanide (KCN) in pyridine

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A deep blue color indicates the presence of a free primary amine (positive result). A yellow or no color change indicates a protected amine (negative result).

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link].

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link].

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link].

  • AAPPTec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link].

  • Dong, L., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 295-298. Available from: [Link].

  • Berredjem, M., et al. (2014). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 6(2). Available from: [Link].

  • Valenti, E., et al. (2018). Boc deprotection conditions tested. ResearchGate. Available from: [Link].

  • Varkey, J. T., & Pillai, V. N. R. (2000). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 2(22), 3505-3508. Available from: [Link].

  • Britton, R., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(6), 1051-1059. Available from: [Link].

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available from: [Link].

  • ResearchGate. How to confirm BOC deprotection by TFA? Available from: [Link].

Sources

Technical Support Center: Synthesis of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for chiral carboxylic acid synthesis. In my years in the field, I've seen brilliant researchers grapple with the nuances of stereoselectivity. Synthesizing a chiral carboxylic acid is more than just connecting atoms; it's about controlling the three-dimensional architecture of a molecule, a task that is fundamental to modern drug development and materials science.[1][2] The biological activity of a compound can be intrinsically linked to its chirality, making the production of single-enantiomer drugs a critical endeavor.[2][3]

This guide is structured from the ground up, based on the real-world challenges you face at the bench. It's designed not as a rigid manual, but as a dynamic resource to help you troubleshoot common hurdles, understand the underlying chemical principles, and select the right experimental path. Here, we will dissect problems, explain the causality behind our proposed solutions, and provide validated protocols to empower your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and frustrating issues encountered during the synthesis and purification of chiral carboxylic acids.

Issue 1: Low Enantioselectivity (Poor e.e.) in Asymmetric Synthesis

Symptom: Your reaction produces the desired chiral carboxylic acid, but the enantiomeric excess (e.e.) is significantly lower than expected or reported for the method.

Potential Causes & Suggested Solutions:

  • Cause A: Catalyst Inactivity or Degradation. The chiral catalyst is the heart of an asymmetric reaction.[2][4] Its performance can be compromised by impurities in reagents or solvents (e.g., water, peroxides), improper storage, or incompatibility with the substrate.

    • Solution:

      • Verify Catalyst Quality: Use a freshly opened bottle of catalyst or purify/reactivate stored catalyst according to the supplier's instructions.

      • Use High-Purity Reagents: Employ anhydrous solvents and freshly purified reagents. Traces of water can hydrolyze or deactivate many organometallic catalysts.

      • Run a Control Reaction: Use a well-known, reliable substrate for your catalytic system to confirm the catalyst is active. If the control works, the issue lies with your specific substrate or conditions.

  • Cause B: Suboptimal Reaction Conditions. Temperature, concentration, and solvent polarity are critical variables that influence the energy difference between the diastereomeric transition states, which in turn dictates enantioselectivity.

    • Solution:

      • Temperature Control: Lowering the reaction temperature often increases enantioselectivity by magnifying the small energy differences between competing reaction pathways. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C).

      • Solvent Screening: The solvent can stabilize or destabilize transition states. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Hexanes).

      • Concentration Effects: Both catalyst loading and substrate concentration can impact the reaction. Investigate the effect of varying these parameters. In some cases, higher catalyst loading can improve e.e., though this has cost implications.[5]

  • Cause C: Substrate-Catalyst Mismatch. Not all chiral catalysts are effective for all substrates. Steric and electronic properties of your starting material may hinder the ideal interaction with the catalyst's chiral environment.

    • Solution:

      • Consult the Literature: Search for precedents using substrates with similar structural motifs.

      • Modify the Substrate: If possible, consider modifying a functional group distal to the reacting center to improve steric or electronic compatibility without altering the core transformation.

      • Screen a Catalyst Library: If available, screen a diverse library of chiral ligands or catalysts to identify a more suitable match for your substrate.[2]

Troubleshooting Workflow for Low Enantioselectivity

Below is a logical workflow to diagnose and resolve issues of low enantiomeric excess.

G start Low Enantiomeric Excess (e.e.) Detected check_catalyst 1. Verify Catalyst & Reagent Integrity start->check_catalyst catalyst_ok Is Catalyst Active & Are Reagents Pure? check_catalyst->catalyst_ok fix_catalyst Action: Use fresh/purified catalyst & anhydrous reagents. Run control reaction. catalyst_ok->fix_catalyst No optimize_conditions 2. Optimize Reaction Conditions catalyst_ok->optimize_conditions Yes fix_catalyst->check_catalyst screen_temp Action: Screen lower temperatures (e.g., 0°C, -40°C, -78°C). optimize_conditions->screen_temp conditions_ok Did e.e. improve? evaluate_system 3. Evaluate Substrate-Catalyst System conditions_ok->evaluate_system No / Minor Improvement success Problem Resolved: High e.e. Achieved conditions_ok->success Yes screen_temp->conditions_ok screen_solvent Action: Screen solvents of varying polarity (Toluene, DCM, THF). system_ok Is this the optimal catalyst class? evaluate_system->system_ok screen_catalysts Action: Screen different catalyst/ligand families. system_ok->screen_catalysts No / Literature suggests alternatives system_ok->success Yes, after optimization screen_catalysts->optimize_conditions G cluster_0 Racemic Mixture (Inseparable by Crystallization) cluster_1 Single Enantiomer Resolving Agent cluster_2 Diastereomeric Salts (Separable by Crystallization) cluster_3 Separation & Liberation R_acid (R)-Acid S_acid (S)-Acid plus1 + R_base (R)-Base RR_salt (R)-Acid • (R)-Base Salt R_base->RR_salt React SR_salt (S)-Acid • (R)-Base Salt R_base->SR_salt React RR_crystals Crystallized (R,R) Salt RR_salt->RR_crystals Different Solubility SR_solution (S,R) Salt in Solution SR_salt->SR_solution Different Solubility plus1->R_base plus2 + pure_R_acid Pure (R)-Acid pure_S_acid Pure (S)-Acid RR_crystals->pure_R_acid Acidify SR_solution->pure_S_acid Acidify

Sources

Technical Support Center: Selective Boc-Amino Group Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who face the common yet critical challenge of deprotecting a tert-butyloxycarbonyl (Boc) protected amine without cleaving a labile ester bond elsewhere in the molecule. Here, we move beyond simple protocols to explain the chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific substrate.

Frequently Asked Questions (FAQs)

Q1: I'm losing my ester during Boc deprotection with TFA. What's happening?

This is a classic selectivity problem. Both the Boc group and most simple esters (like ethyl or methyl esters) are susceptible to acid-catalyzed hydrolysis. The mechanism for Boc cleavage is kinetically favored under anhydrous acidic conditions, but the presence of any water can promote the hydrolysis of the ester bond, which is a thermodynamically favorable process.[1][2] Strong acids like trifluoroacetic acid (TFA) can readily catalyze both reactions, especially if reaction times are long or temperatures are elevated.[3]

Q2: What is the fundamental mechanism of acidic Boc deprotection?

The process is an acid-catalyzed elimination that proceeds in three main steps:[4][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[5][6]

  • Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, causing it to cleave and form a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess acid in the medium to form an ammonium salt.[4][6]

The key to selectivity lies in the fact that this process can be driven under strictly anhydrous conditions, whereas ester hydrolysis requires a nucleophile, typically water.

Boc Deprotection Mechanism Figure 1: Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocN R-NH-Boc H_plus H+ ProtonatedBoc R-NH-Boc(H+) H_plus->ProtonatedBoc Fast CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Amine R-NH2 CarbamicAcid->Amine Amine_ref Amine_ref tBu_plus tBu+ (tert-butyl cation) ProtonatedBoc_ref->CarbamicAcid Slow, Rate-Limiting ProtonatedBoc_ref->tBu_plus CO2 CO2 CarbamicAcid_ref->Amine Fast CarbamicAcid_ref->CO2

Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism.

Q3: What is a "scavenger" and why is it important?

The tert-butyl carbocation generated during deprotection is a reactive electrophile.[7] It can alkylate nucleophilic residues in your molecule, such as thiols (cysteine), phenols (tyrosine), or electron-rich aromatic rings, leading to unwanted byproducts.[5][7] A scavenger, such as anisole, thioanisole, or triisopropylsilane (TIPS), is a substance added to the reaction mixture to trap this carbocation before it can cause side reactions.[2][5]

Q4: Are there non-acidic methods to remove a Boc group?

Yes, for extremely acid-sensitive substrates, alternative methods exist, although they may require more optimization. These include:

  • Thermal Deprotection: Heating the substrate, sometimes in a high-boiling solvent like diphenyl ether or simply in boiling water, can cleave the Boc group. This is only suitable for thermally robust molecules.[1][8][9]

  • Lewis Acid Catalysis: Reagents like Zinc Bromide (ZnBr₂) can effect deprotection under milder conditions than strong Brønsted acids.[10][11]

  • Mild Reagent Systems: Combinations like oxalyl chloride in methanol have been developed for mild, room-temperature deprotection.[9][12]

Troubleshooting Guide: Preserving Your Ester

This section addresses specific issues you may encounter during your experiment.

Problem 1: My reaction is very slow or incomplete, but increasing the reaction time cleaves my ester.
  • Causality: The rate of Boc cleavage often shows a second-order dependence on acid concentration.[5] Insufficient acid may lead to a stalled reaction. However, a prolonged reaction, even with low acid concentration, gives the competing ester hydrolysis pathway time to occur.

  • Solution Path:

    • Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents (like DCM or dioxane). Water is the primary culprit for ester hydrolysis.[1][2]

    • Optimize Temperature: Start the reaction at 0 °C. This significantly slows the rate of ester hydrolysis more than it slows Boc deprotection. Allow the reaction to slowly warm to room temperature while monitoring closely.[3]

    • Increase Acid Concentration, Not Time: Instead of letting the reaction run for many hours, try using a higher concentration of acid (e.g., move from 20% TFA in DCM to 50%) but for a much shorter duration (e.g., 30-60 minutes). Monitor carefully by TLC or LC-MS.[13]

Problem 2: I've successfully deprotected the amine, but my final product is an inseparable mixture of my desired compound and a t-butylated byproduct.
  • Causality: The tert-butyl cation has alkylated a nucleophilic site on your molecule. This is common with substrates containing indoles, phenols, or thiols.[7]

  • Solution Path:

    • Add a Scavenger: Re-run the reaction with 5-10 equivalents of a scavenger like anisole or dimethyl sulfide (Me₂S).[2] The scavenger will preferentially react with the tert-butyl cation.

    • Precipitate the Product: In many cases, the deprotected amine salt is insoluble in the reaction solvent (e.g., the HCl salt in ethyl acetate or ether). This precipitation can effectively remove the product from the reactive environment, preventing side reactions.[2]

Problem 3: I am working with a tert-butyl ester and need to selectively remove the N-Boc group. Is this possible?
  • Causality: This is a highly challenging scenario as the protecting groups have very similar acid lability. Standard TFA or HCl conditions will likely remove both.

  • Solution Path:

    • Specialized Reagent Systems: This specific transformation requires carefully designed conditions. Success has been reported using concentrated sulfuric acid (1.5–3.0 equiv.) in tert-butyl acetate (tBuOAc) or methanesulfonic acid in a tBuOAc:CH₂Cl₂ mixture.[14] The mechanism for this selectivity is thought to involve the reversibility of the tert-butyl ester cleavage in a solvent that can act as a source of tert-butyl cations.[14]

    • Alternative Synthetic Strategy: In many cases, the most practical solution is to redesign the synthesis to use orthogonal protecting groups, such as Fmoc (base-labile) for the amine and a benzyl ester (hydrogenolysis-labile) for the acid.[15]

Method Selection and Protocols

Choosing the right method is critical and depends on the stability of your ester and other functional groups.

Method Selection start Start: Substrate with Boc-amine and Ester q1 Is the ester a tert-butyl ester? start->q1 q2 Is the ester highly acid-sensitive (e.g., on a tertiary alcohol)? q1->q2 No method_special Use specialized conditions: MeSO3H in tBuOAc/DCM [7] q1->method_special Yes method_hcl Method 1: HCl (4M in Dioxane or in-situ generated in EtOAc) [5, 12] q2->method_hcl No method_mild Method 3: Milder Acid (pTSA or H3PO4) [3, 16] q2->method_mild Yes method_rethink Strongly consider orthogonal protecting groups (e.g., Fmoc/Bn-ester) method_special->method_rethink If fails method_tfa Method 2: TFA in DCM (Low Temp, Short Time) [5, 15] method_hcl->method_tfa Alternative

Caption: Figure 2: Decision tree for selecting a deprotection method.

Table 1: Comparison of Common Deprotection Methods
MethodReagents & ConditionsProsCons & Mitigation
HCl in Aprotic Solvent 4M HCl in Dioxane or Ethyl Acetate, 0 °C to RT, 1-6 h.[3]Often cleaner than TFA; product salt may precipitate, preventing side reactions.[2]Dioxane is a hazardous solvent; reaction can be slower than TFA.
TFA in DCM 10-50% TFA in anhydrous DCM, 0 °C, 30 min - 2 h.[13]Fast and effective; TFA and DCM are volatile and easily removed.Can be too harsh for sensitive esters; requires scavenger for nucleophilic substrates.[3][7]
Aqueous Phosphoric Acid 85% H₃PO₄ in an appropriate solvent, RT.[15]Reported to be mild and selective for Boc over tert-butyl ethers and some esters.[15]Presence of water may be unsuitable for very labile esters; requires careful optimization.
Lewis Acid ZnBr₂ (2-3 equiv.) in DCM, RT, overnight.[10]Non-protic conditions can be beneficial for certain substrates.Slower reaction times; reagent removal can be more complex.
Thermal Reflux in H₂O or high-boiling solvent (e.g., Toluene).[8][9]"Green" and acid-free.Only applicable to thermally stable molecules; may not be suitable for complex structures.
Experimental Protocols
Protocol 1: Boc Deprotection with HCl in Dioxane (Recommended for General Use)
  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve your Boc-protected substrate in a minimal amount of anhydrous DCM or directly in the HCl solution if soluble. Cool the solution to 0 °C using an ice bath.

  • Reaction: Slowly add a solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).

  • Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS. A ninhydrin stain can be used to visualize the appearance of the free amine on a TLC plate.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The product is often obtained as the hydrochloride salt. To isolate the salt, you can add cold diethyl ether to precipitate the product, which is then collected by filtration.[5]

  • Neutralization (Optional): If the free amine is required, dissolve the crude salt in DCM or EtOAc and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]

Protocol 2: Boc Deprotection with TFA in DCM (For More Robust Esters)
  • Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration). If your substrate contains nucleophilic groups, add a scavenger (e.g., anisole, 5-10 equiv.). Cool the solution to 0 °C in an ice bath.[5]

  • Reaction: Add TFA dropwise to the solution to a final concentration of 20-25% (v/v).[10][13]

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor closely every 15-30 minutes by TLC or LC-MS. The reaction is often complete within 1-2 hours.[5][10]

  • Workup: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).[5] The resulting crude product is the trifluoroacetate salt, which can be used directly or neutralized as described in Protocol 1.

References

  • Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate Discussion. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • ResearchGate Discussion. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • ResearchGate Discussion. (2024). Can amide and ethyl ester resist a N-Boc deprotection? Retrieved from [Link]

  • Lin, F., et al. (2000). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Tetrahedron Letters. (Note: Abstract and citations viewed on ResearchGate). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kroutil, J., & Trnka, T. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. Retrieved from [Link]

  • Reddit User Discussion. (n.d.). Method to remove Boc in the presence of t-butylester. r/Chempros. Retrieved from [Link]

  • Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Vescovi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of coupling sterically hindered and conformationally constrained amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in peptide synthesis when incorporating non-canonical amino acids such as N-methylated residues, α,α-disubstituted amino acids (e.g., Aib), and other bulky building blocks.

The incorporation of these residues is a powerful strategy for designing peptides with enhanced proteolytic stability, improved bioavailability, and specific conformational preferences. However, their unique structures present significant synthetic hurdles, primarily due to steric hindrance, which can lead to low coupling yields, incomplete reactions, and epimerization.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges and achieve synthetic success.

Troubleshooting Guide: Addressing Common Coupling Failures

This section is formatted to address specific experimental observations with a systematic approach to identifying the root cause and implementing an effective solution.

Observation 1: Low or No Coupling Yield

A positive colorimetric test (e.g., Kaiser test for primary amines, isatin/chloranil for secondary amines) after a coupling cycle, or the presence of deletion sequences in the final mass spectrometry analysis, are clear indicators of a failed or incomplete coupling reaction.[3][4]

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionRationale
Inadequate Coupling Reagent Potency Switch to a more potent onium-salt-based coupling reagent such as HATU, HCTU, or COMU .[1][5] For extremely hindered systems like α,α-disubstituted amino acids, phosphonium salts like PyAOP or PyBOP are excellent alternatives.[6][7] In particularly challenging cases, converting the amino acid to its acyl fluoride using a reagent like TFFH can be highly effective.[5][8]Standard carbodiimide reagents (DCC, DIC) are often not reactive enough to overcome the high activation energy barrier imposed by steric hindrance.[5] Onium salts form highly reactive OAt or OBt active esters that facilitate the coupling.[1] Acyl fluorides are among the most reactive species for amide bond formation.[8]
Steric Hindrance 1. Perform a "double coupling" : After the first coupling reaction, drain the vessel and add a fresh solution of activated amino acid.[6][9] 2. Increase reaction time : Extend the coupling duration from the standard 1-2 hours up to 24 hours.[5] 3. Elevate the temperature : Gentle heating (40-60°C) or the use of microwave-assisted peptide synthesis (MW-SPPS) can significantly improve yields for difficult couplings.[3][10][11]Sterically hindered reactions are kinetically slow. Repeating the reaction or providing more time and energy (heat) can drive the reaction to completion.[4][5] Microwave irradiation efficiently heats the reaction mixture, accelerating reaction rates.[10][12]
Peptide Aggregation on Solid Support 1. Change the solvent : Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM/NMP.[5][13] 2. Incorporate "difficult sequence" protocols : For long or hydrophobic sequences, the use of chaotropic salts or backbone-protecting groups like Hmb can disrupt aggregation.Aggregation can physically block reactive sites on the resin.[1] Solvents with superior solvating properties can help maintain the peptide chain in a more accessible conformation.[13][14]
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes prior to the first coupling step.[3] For lengthy and bulky sequences, a high-swelling, low-loading resin is recommended.[15]Proper swelling of the resin beads is crucial for allowing reagents to access all the synthesis sites within the polymer matrix.[3][15]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for difficulties when coupling constrained amino acids?

The main challenges stem from two primary factors:

  • Steric Hindrance : The bulky nature of the amino acid side chains (e.g., in α,α-disubstituted amino acids like Aib) or modifications to the backbone nitrogen (e.g., N-methylation) physically obstructs the approach of the activated carboxylic acid to the amine nucleophile.[1][9]

  • Reduced Nucleophilicity : In the case of N-methylated amino acids, the secondary amine is less nucleophilic than a primary amine, which slows down the rate of peptide bond formation.[3] As the peptide chain elongates, it can also fold into secondary structures or aggregate on the solid support, further masking the reactive N-terminus.[5]

Q2: Which coupling reagents are considered the most powerful for hindered amino acids?

For most sterically demanding couplings, onium-salt reagents are the preferred choice.[1]

  • HATU and PyAOP are often considered among the most efficient because they generate highly reactive OAt esters.[5][6]

  • HCTU and COMU are also highly effective. COMU has the advantage of a better safety profile as its byproducts are not potentially explosive like those derived from HOBt or HOAt.[4][8]

  • For coupling N-methylated amino acids, reagents like PyBroP and PyAOP have shown excellent performance.[6][7]

Q3: What is epimerization and how can it be minimized during difficult couplings?

Epimerization is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to the formation of a D-amino acid diastereomer.[16] This is a significant risk when reaction times are long or temperatures are elevated, which are often the conditions required for hindered couplings.

To minimize epimerization:

  • Choose the right additives : Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1]

  • Use a weaker base : Strong bases like DIPEA can promote epimerization. Consider using a less basic, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1]

  • Minimize pre-activation time : Reduce the time the carboxylic acid is in its highly reactive state before the amine component is introduced.[1]

  • Lower the temperature : If possible, performing the coupling at a lower temperature (e.g., 0°C) can help, though this may negatively impact the coupling yield for very hindered residues.[6]

Q4: When should I consider using microwave-assisted peptide synthesis (MW-SPPS)?

MW-SPPS is a highly effective technique for accelerating difficult coupling reactions.[10][17] Microwave energy rapidly and efficiently heats the reaction mixture, which can help overcome the activation energy barrier of sterically hindered couplings, leading to higher yields and purities in significantly less time.[11][18] It is particularly beneficial for sequences prone to aggregation and for coupling bulky residues.[11] However, care must be taken with sensitive amino acids like Cys and His, as elevated temperatures can sometimes promote side reactions.[12]

Q5: How do I monitor the completion of a coupling reaction with an N-methylated amino acid?

The standard ninhydrin (Kaiser) test is not effective for monitoring couplings to secondary amines, such as N-methylated residues, as it will not produce the characteristic blue color.[19] Instead, the bromophenol blue test should be used.[3][19] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, in which case a recoupling is necessary.[3]

Experimental Protocols & Methodologies

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a general guideline for when a single coupling is insufficient.

  • Resin Preparation : Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection : Perform the standard N-terminal Fmoc group deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling Activation : In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow this pre-activation to proceed for 1-5 minutes.[5]

  • First Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 45-60 minutes with agitation.[5]

  • Washing : Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling : Repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Final Washing : After the second coupling, drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to prepare for the next deprotection step.

  • Confirmation : Perform a qualitative test (e.g., bromophenol blue test for N-methyl residues) to confirm the completion of the coupling.[19] If the test is still positive, a third coupling may be considered.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is reserved for cases where potent onium salt reagents fail, such as in the coupling of two adjacent α,α-disubstituted amino acids.[20]

  • Acyl Fluoride Generation : In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base (e.g., DIPEA).[5][8]

  • Allow the reaction to proceed for approximately 10-15 minutes to form the acyl fluoride.

  • Coupling Reaction : Add the solution containing the generated acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.

  • Allow the coupling reaction to proceed for 20-30 minutes.[20]

  • Washing : Drain the reaction vessel and wash the resin thoroughly with DMF and DCM as described in the previous protocol.

Visualizations and Data

Decision Workflow for Troubleshooting Low Coupling Yield

G start Low Coupling Yield Detected (Positive Color Test / Deletion Sequence) reagent Is the coupling reagent potent enough? (e.g., not DCC/DIC) start->reagent upgrade_reagent Upgrade to HATU, HCTU, COMU, or PyAOP reagent->upgrade_reagent No conditions Are reaction conditions optimized? reagent->conditions Yes upgrade_reagent->conditions double_couple Perform Double Coupling conditions->double_couple No solvent_agg Is peptide aggregation suspected? conditions->solvent_agg Yes increase_time Increase Reaction Time (e.g., 2-24 hours) double_couple->increase_time use_mw Use Microwave Synthesis (Elevate Temperature) increase_time->use_mw use_mw->solvent_agg change_solvent Switch Solvent to NMP or DMF/DCM/NMP mixture solvent_agg->change_solvent Yes acyl_fluoride Consider Acyl Fluoride Chemistry (e.g., with TFFH) solvent_agg->acyl_fluoride No / Still Failing success Coupling Successful change_solvent->success acyl_fluoride->success

Caption: Troubleshooting workflow for low coupling yields.

Comparative Reactivity of Common Coupling Reagents

The choice of coupling reagent is critical for success. The following table summarizes the relative reactivity and common applications of various reagent classes.

Reagent ClassExamplesActive Ester FormedRelative ReactivityBest For
Carbodiimides DCC, DIC, EDCO-acylisoureaLowRoutine, simple couplings. Often insufficient for hindered residues.[5]
Aminium/Uronium (HOBt-based) HBTU, TBTUOBt esterModerateStandard SPPS, can be insufficient for very hindered couplings.[5]
Aminium/Uronium (HOAt-based) HATU OAt esterVery High Difficult couplings, N-methylated amino acids, low epimerization. [1]
Aminium/Uronium (Other) HCTU, COMU O-6-ClBt ester, Oxyma esterHigh-Very HighDifficult couplings. COMU offers a safer alternative to HOAt/HOBt reagents.[5][8]
Phosphonium PyBOP, PyAOP OBt ester, OAt esterHigh-Very HighVery hindered couplings, N-methylated residues, low epimerization. [4][6]
Fluorinating TFFHAcyl FluorideHighest Extremely hindered couplings (e.g., Aib-Aib). [5][8]

References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. Preventing racemization during N-methylated amino acid coupling.
  • CEM. Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. PubMed.
  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis.
  • ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
  • Benchchem. Technical Support Center: Challenges in Coupling N-Methylated Amino Acids.
  • Sigma-Aldrich. Comparative study of conventional and microwave assisted synthesis.
  • AmbioPharm. Microwave SPPS Technology.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. Procedures to Improve Difficult Couplings.
  • Aapptec Peptides. Coupling Dialkylglycines.
  • Aapptec Peptides. Coupling Reagents.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Aapptec Peptides. Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Benchchem. Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ResearchGate. Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*.
  • Benchchem. Assessing Epimerization Levels: A Comparative Guide to BTFFH and Other Coupling Reagents.

Sources

Technical Support Center: Purification Strategies for Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides that incorporate unnatural amino acids (UAAs). The unique physicochemical properties of UAAs can introduce significant challenges into standard purification workflows. This guide provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and develop robust, validated purification protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when purifying peptides containing unnatural amino acids.

Q1: Why is purifying my UAA-containing peptide more difficult than a standard peptide?

A1: Unnatural amino acids can introduce a range of properties not found in the 20 canonical amino acids, directly impacting purification. These include:

  • Altered Hydrophobicity: Highly hydrophobic or hydrophilic UAAs can cause extreme retention behaviors in reversed-phase chromatography, leading to very early or very late elution.[1][2]

  • Modified Charge States: UAAs with acidic or basic side chains outside the typical pKa ranges can complicate ion-exchange chromatography.[3][4]

  • Increased Aggregation Tendency: Bulky, hydrophobic, or conformationally rigid UAAs can promote the self-association of peptide chains, leading to insolubility and poor chromatographic performance.[5][6][7][8][9]

  • Steric Hindrance: The unique shapes of some UAAs can mask other parts of the peptide, altering its interaction with the stationary phase in unpredictable ways.[10]

  • On-Resin Side Reactions: The novel functionalities of UAAs can sometimes participate in unexpected side reactions during solid-phase peptide synthesis (SPPS), leading to complex impurity profiles.[11]

Q2: My UAA-containing peptide won't dissolve in standard HPLC solvents. What should I do?

A2: Solubility is a frequent and critical hurdle.[12][13][14][15] If your peptide is insoluble in aqueous buffers or acetonitrile/water mixtures, consider the following, starting with the mildest options:

  • Test a small, sacrificial amount first. [14]

  • Use co-solvents: For highly hydrophobic peptides, dissolving the crude material in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with your initial mobile phase can be effective.[2][13][14] Caution: Ensure these solvents are compatible with your HPLC system and column. DMSO can be particularly viscous.

  • Adjust the pH: If the UAA or overall sequence has a net charge, adjusting the pH of the aqueous mobile phase can significantly improve solubility. For basic peptides, a slightly acidic buffer (like 0.1% acetic acid) may help, while acidic peptides may dissolve better in a mildly basic buffer (like a dilute ammonium bicarbonate solution).[13][15]

  • Incorporate Chaotropic Agents: In challenging cases, agents like guanidinium hydrochloride or urea can be used to solubilize peptides, but these are often not directly compatible with RP-HPLC and may require a desalting or buffer exchange step first.[15]

Q3: What is the best starting point for purifying a novel UAA-peptide?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the primary workhorse for peptide purification due to its high resolution and compatibility with volatile buffers suitable for mass spectrometry.[3][16][17][18][19][20]

  • Column Choice: A C18 column is the most common starting point.[3] For very hydrophobic peptides, consider a C8, C4, or a phenyl-hexyl column to reduce retention.[2]

  • Mobile Phases: Use high-purity water and acetonitrile (ACN) with an ion-pairing agent. 0.1% trifluoroacetic acid (TFA) is standard for positive ion mode mass spectrometry.

  • Initial Gradient: Start with a broad scouting gradient (e.g., 5-95% ACN over 30-60 minutes) to determine the approximate elution concentration of your target peptide.

Q4: How do I confirm the purity and identity of my final UAA-peptide?

A4: A combination of analytical techniques is essential for validation.

  • Analytical RP-HPLC: Use a high-resolution analytical column and a shallow gradient centered around your peptide's elution point to assess purity. The purity is typically reported as the percentage of the main peak's area relative to the total peak area at a specific UV wavelength (commonly 214-220 nm).[21]

  • Mass Spectrometry (MS): This is non-negotiable. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS will confirm the molecular weight of your purified peptide, verifying its identity.[22][23][24]

  • Tandem MS (MS/MS): For definitive sequence confirmation, especially to pinpoint the location of the UAA, MS/MS fragmentation is required.[25][26]

Troubleshooting Guide: Common Issues & Solutions

This section provides a deeper dive into specific problems you may encounter during the purification of UAA-containing peptides, explaining the underlying causes and offering actionable solutions.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing 1. Secondary Interactions: The UAA may have a charged or polar functional group interacting with residual silanols on the silica-based column. 2. Column Overload: Injecting too much peptide can saturate the stationary phase. 3. Aggregation on Column: The peptide may be aggregating during the separation process.1. Increase Ion-Pairing Agent Concentration: Try increasing TFA from 0.1% to 0.15% or 0.2% to better mask interactions. Alternatively, switch to a different ion-pairing agent like difluoroacetic acid (DFA) or formic acid. 2. Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts to see if peak shape improves. 3. Modify Mobile Phase: Add a small percentage (1-5%) of isopropanol to the mobile phase to disrupt aggregation.[27] Increase column temperature (e.g., to 40-60°C) to improve kinetics and reduce viscosity.
Peak Broadening 1. Slow Desorption Kinetics: A very hydrophobic UAA can be "sticky," leading to slow release from the stationary phase. 2. Peptide Aggregation: Aggregates can exist in multiple states, leading to a broad elution profile.[5][7] 3. Poor Solubility in Mobile Phase: The peptide may be precipitating at the head of the column.1. Use a Weaker Stationary Phase: Switch from a C18 to a C8 or C4 column. 2. Increase Temperature: Higher temperatures can disrupt aggregation and improve solubility. 3. Optimize Dissolution Solvent: Ensure the peptide is fully dissolved before injection, using co-solvents like DMSO if necessary, but inject the smallest possible volume.[2][14]
Split or Multiple Peaks for a Single Species (Confirmed by MS) 1. On-Column Isomerization: Some UAAs or adjacent residues might be susceptible to racemization or isomerization under the acidic mobile phase conditions. 2. Conformational Isomers: The peptide may exist in two or more stable conformations that separate chromatographically. This is more common with proline-containing peptides but can be induced by rigid UAAs. 3. Oxidation: If the UAA or other residues (like Met, Cys, Trp) are sensitive, they may oxidize during sample preparation or on the column.1. Change pH: Try a different mobile phase system, such as ammonium formate or acetate at a higher pH, if your peptide and column are stable under those conditions. 2. Increase Temperature: Heating the column can often coalesce peaks caused by slowly interconverting conformers. 3. Use Fresh Solvents & Protect Sample: Prepare samples immediately before injection and use degassed, fresh solvents. If oxidation is suspected, adding an antioxidant like DTT (if compatible) to the sample might help, though this complicates purification.[14][15]
Problem 2: Co-elution of Target Peptide with Impurities

The introduction of a UAA can make the hydrophobicity of the target peptide very similar to that of synthesis-related impurities, such as deletion sequences or incompletely deprotected products.[28][29][30]

G start Co-elution Observed in RP-HPLC shallow_grad Optimize RP-HPLC: - Steeper or shallower gradient? - Change organic modifier (e.g., Methanol)? - Alter temperature? start->shallow_grad check_purity Purity Acceptable? shallow_grad->check_purity orthogonal Implement Orthogonal Purification Strategy check_purity->orthogonal No end Pure Peptide check_purity->end Yes iex Ion-Exchange Chromatography (IEX) Based on charge differences orthogonal->iex hilic Hydrophilic Interaction Chromatography (HILIC) For very polar peptides orthogonal->hilic sec Size-Exclusion Chromatography (SEC) To remove aggregates or fragments orthogonal->sec final_rp Final Polishing with RP-HPLC iex->final_rp hilic->final_rp sec->final_rp final_rp->end

Caption: Decision workflow for tackling co-eluting impurities.

When RP-HPLC alone is insufficient, a multi-dimensional approach is necessary.[3][28]

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH.[4][29] It is an excellent orthogonal method to RP-HPLC, which separates based on hydrophobicity.

    • Best for: Peptides where the UAA introduces a unique charge, or when impurities (e.g., a deletion sequence) alter the overall pI of the peptide.

    • Protocol:

      • Equilibrate a strong or weak cation/anion exchange column with a low-ionic-strength buffer (e.g., 20 mM Tris or Phosphate buffer).

      • Load the peptide sample, which should be in the same low-salt buffer.

      • Elute the peptide using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

      • Collect fractions and analyze by analytical RP-HPLC and MS.

      • Pool pure fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or another round of RP-HPLC with a volatile buffer.

  • Flash Chromatography: For rapid, lower-resolution purification of large quantities of crude peptide, reversed-phase flash chromatography can serve as an effective first-pass clean-up step before a final high-resolution prep-HPLC polish.[31][32] This approach can significantly reduce the burden on expensive HPLC columns and decrease overall purification time.[32]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a UAA-Peptide

This protocol provides a robust starting point for preparative purification.

1. Sample Preparation: a. Weigh out approximately 10-50 mg of crude lyophilized peptide. b. Attempt to dissolve in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of 10 mg/mL. c. If insoluble, add the minimum volume of DMSO or ACN needed to dissolve the peptide, then dilute with Mobile Phase A to the final concentration. Centrifuge at >13,000 x g for 5 minutes to pellet any particulates.

2. Chromatography Conditions:

  • Column: Preparative C18, 5-10 µm particle size (e.g., 21.2 x 250 mm).
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
  • Flow Rate: ~18-20 mL/min (for a 21.2 mm ID column).
  • Detection: UV at 214 nm and 280 nm.
  • Column Temperature: 30-40°C.

3. Gradient Elution: a. Scouting Run (Analytical): First, inject a small amount (10-20 µL) onto an analytical C18 column with a fast, broad gradient (e.g., 5-95% B in 30 min) to determine the retention time (t_R). b. Preparative Gradient Design: i. Equilibrate the preparative column with 5% Mobile Phase B for at least 3 column volumes. ii. Inject the filtered, dissolved crude peptide. iii. Run a shallow gradient centered around the elution percentage from the scouting run. For example, if the peptide eluted at 40% B (which corresponds to ~15 min in a 30-min 5-95% gradient), a good preparative gradient would be 30-50% B over 40-60 minutes. c. Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) across the entire elution profile of the target peak.

4. Analysis and Lyophilization: a. Analyze each fraction using analytical RP-HPLC and MS to identify the pure fractions. b. Pool the fractions that meet the desired purity level (>95% is common for biological assays).[17] c. Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize until a dry, fluffy powder is obtained.

References

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry.
  • Strategies for Sustainable Purification of Peptides Using Flash Chrom
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • How to purify synthetic peptides - wh
  • Peptide Isolation & Purification Techniques.
  • Moving beyond preparative reverse phase HPLC for peptide purific
  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • What are other methods except RP-HLPC to purify peptides?.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Peptide synthesis troubleshooting using unn
  • Factors affecting the physical stability (aggreg
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.
  • How can I get a proper HPLC for hydrophobic peptide?.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-n
  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purific
  • Insoluble Peptide Purific
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Chromatography and Detection Methods for Peptide Purific
  • Peptide solubility guidelines. Thermo Fisher Scientific.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • The Solubility Challenge in Peptide Therapeutics. Biosynth.
  • Separation of peptides and amino acids by ion-exchange chromatography of their copper complexes. PubMed.
  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chrom
  • Reverse-phase HPLC Peptide Purification.
  • Peptide solubility. Bachem.
  • Overview of peptide and protein analysis by mass spectrometry. PubMed.
  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Bachem.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • HPLC Analysis and Purific
  • Purification of naturally occurring peptides by reversed-phase HPLC.
  • Mass Spectrometry of Proteins and Peptides: sensitive and accurate mass measurement and sequence analysis.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Biology LibreTexts.

Sources

Technical Support Center: Optimizing Multi-Step Synthesis of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of amino acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multi-step peptide synthesis. Here, we address common challenges in achieving high yield and purity through a series of in-depth troubleshooting guides and frequently asked questions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Low Coupling Yields

Low yields during the coupling step are a frequent hurdle in peptide synthesis, particularly when dealing with complex or sterically hindered amino acid derivatives.[1] Understanding the root cause is critical for effective troubleshooting.

FAQ 1: What are the primary reasons for poor coupling efficiency?

Several factors can contribute to low coupling yields. These often include:

  • Steric Hindrance: Bulky side chains on either the N-terminal or C-terminal amino acid can physically obstruct the reactive centers, slowing down the formation of the peptide bond.[1]

  • Reduced Nucleophilicity: The electron-donating or -withdrawing nature of adjacent chemical groups can diminish the nucleophilicity of the amine, making it a less effective reactant.[1]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the solid support, leading to incomplete reactions and inaccessible reactive sites.[2]

  • Suboptimal Coupling Reagent: Not all coupling reagents are suitable for every reaction. Standard carbodiimides like DCC or EDC may be insufficient for challenging couplings.[1]

  • Inadequate Reaction Conditions: Parameters such as solvent, temperature, and reaction time are crucial and often need to be optimized for specific amino acid sequences.

Troubleshooting Guide: Improving Low Coupling Yields

If you are experiencing low coupling yields, consider the following systematic approach to identify and resolve the issue.

Step 1: Evaluate the Coupling Reagent

For routine couplings, carbodiimides like DCC and DIC are often used. However, for sterically hindered amino acids or sequences prone to aggregation, more potent onium-salt-based reagents are recommended.[1]

Reagent Class Examples Strengths Considerations
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Can lead to racemization; requires additives like HOBt or HOAt to suppress side reactions.[3][4][5]
Onium Salts (Uronium/Phosphonium) HATU, HBTU, PyBOPHigh coupling efficiency, low racemization risk, effective for hindered amino acids.[5][6]More expensive; excess reagent can lead to side reactions.[3]
Other T3PHigh yield, low epimerization, water-soluble byproducts for easy removal.[4]

Protocol: Enhanced Coupling with HATU

  • Pre-activation: Dissolve the N-protected amino acid (1.2 eq) and HATU (1.2 eq) in DMF.

  • Base Addition: Add DIPEA (2.4 eq) to the solution and stir for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to confirm reaction completion. If the test is positive, a second coupling may be necessary.[1]

Step 2: Optimize Reaction Conditions

  • Solvent: While DMF is the most common solvent, for sequences prone to aggregation, consider switching to N-methylpyrrolidone (NMP) or adding a chaotropic agent like LiCl.[2]

  • Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes overcome steric hindrance. However, be aware that elevated temperatures can also increase the risk of racemization.[1]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions and improve yields, especially for difficult sequences.

Step 3: Address Peptide Aggregation

Aggregation can be disrupted by introducing structural modifications that interfere with hydrogen bonding.[2]

  • Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt secondary structures that lead to aggregation.

  • Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding.[2]

Section 2: Minimizing Side Reactions and Impurities

The purity of the final amino acid derivative is as critical as the yield. A variety of side reactions can occur during synthesis, leading to a heterogeneous product that is difficult to purify.[7]

FAQ 2: What is racemization/epimerization and how can it be prevented?

Racemization is the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, while epimerization is the change in configuration at one of multiple chiral centers.[8][9] This is a significant issue as it can alter the biological activity of the final peptide.[8]

Mechanism of Racemization:

The most common mechanism involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[8]

racemization AA N-protected Amino Acid Activated_AA Activated Intermediate (e.g., O-acylisourea) AA->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate (Racemization Prone) Activated_AA->Oxazolone Intramolecular Cyclization Peptide_D D-Peptide (Epimer) Oxazolone->Peptide_D Amine Attack Peptide_L L-Peptide (Desired) Oxazolone->Peptide_L Amine Attack

Caption: Mechanism of racemization via oxazolone formation.

Strategies to Suppress Racemization:

  • Choice of Coupling Reagent and Additives: Carbodiimide-mediated couplings should always include a racemization-suppressing additive.[3]

    • HOBt (1-hydroxybenzotriazole): The classic additive that minimizes racemization.[3]

    • HOAt (1-hydroxy-7-azabenzotriazole): More effective than HOBt in suppressing racemization, especially for hindered couplings.[1][2]

    • Oxyma Pure: A safer and highly effective alternative to HOBt and HOAt.[6]

  • Protecting Group Strategy: The choice of N-terminal protecting group can influence the rate of racemization. Some novel protecting groups, like the DNPBS group, have been shown to significantly suppress this side reaction.[10]

  • Base Selection: Use of a weaker base, such as N-methylmorpholine (NMM) instead of DIPEA, can reduce the propensity for racemization.[1]

  • Temperature Control: Perform couplings at the lowest temperature that allows for a reasonable reaction rate. For carbodiimide reactions, low temperatures are highly recommended.[6]

FAQ 3: How can I avoid diketopiperazine formation?

Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage, leading to cleavage of the peptide from the resin.[2] This is particularly prevalent when proline is the second amino acid in the sequence.[2]

Prevention Strategies:

  • Resin Choice: For Fmoc-based synthesis, using a 2-chlorotrityl chloride resin is recommended when the C-terminal residue is proline, as its steric bulk hinders diketopiperazine formation.[2]

  • Protecting Group Strategy: In Boc-based synthesis, employing in situ neutralization protocols can suppress this side reaction.[2]

  • Coupling of Tripeptides: Coupling the first two amino acids as a pre-formed dipeptide can sometimes bypass this issue.

Section 3: Protecting Group Strategies for Enhanced Purity

The judicious selection and use of protecting groups are fundamental to the success of multi-step synthesis.[4][11] An ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively without affecting other parts of the molecule.[12]

FAQ 4: What is an orthogonal protecting group strategy and why is it important?

An orthogonal protecting group strategy employs protecting groups that can be removed under distinct chemical conditions.[13][14] This allows for the selective deprotection of one functional group while others remain protected, which is crucial for the synthesis of complex molecules like branched or cyclic peptides.

Common Orthogonal Schemes:

  • Fmoc/tBu Strategy: The N-terminal Fmoc group is removed by a base (e.g., piperidine), while the side-chain t-butyl-based groups are removed by an acid (e.g., TFA).[12] This is the most common strategy in modern solid-phase peptide synthesis.[15]

  • Boc/Bn Strategy: The N-terminal Boc group and side-chain benzyl-based groups are both removed by acid, but at different strengths. This is considered a "quasi-orthogonal" strategy.[12]

orthogonal_protection cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bn Strategy Fmoc Nα-Fmoc tBu Side-Chain-tBu Boc Nα-Boc Bn Side-Chain-Bn Deprotection_Base Base (Piperidine) Deprotection_Base->Fmoc Deprotection_Acid_Mild Mild Acid (TFA) Deprotection_Acid_Mild->tBu Deprotection_Acid_Mild->Boc Deprotection_Acid_Strong Strong Acid (HF) Deprotection_Acid_Strong->Bn

Caption: Orthogonal protecting group strategies in peptide synthesis.

Troubleshooting Guide: Protecting Group Issues
Problem Potential Cause Solution
Premature deprotection of side-chain Protecting group is not stable to the N-terminal deprotection conditions.Select a more robust side-chain protecting group. For example, if a Mtt group is prematurely cleaved by piperidine, consider using a more stable group like Trt.
Incomplete deprotection Steric hindrance or aggregation is preventing access of the deprotection reagent.Increase deprotection time, use a stronger deprotection cocktail (e.g., add DBU to the piperidine solution for Fmoc removal), or employ microwave heating.
Side reactions during cleavage Scavengers are not effectively trapping reactive species generated during deprotection.Use an optimized cleavage cocktail containing appropriate scavengers. For example, when deprotecting arginine side chains, use a cocktail with scavengers to prevent transfer of sulfonyl protecting groups to tryptophan.[2]

Section 4: Purification and Purity Analysis

The final step in any synthesis is the purification of the desired product and the verification of its purity.

FAQ 5: What are the most effective methods for purifying amino acid derivatives?

The choice of purification method depends on the properties of the derivative and the nature of the impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the purification of peptides and their derivatives, offering high resolution and scalability.[16]

  • Ion-Exchange Chromatography (IEC): This method is effective for separating charged molecules based on their affinity for a charged stationary phase.[17][18]

  • Precipitation/Crystallization: For some derivatives, selective precipitation or crystallization can be a simple and effective purification method.

Troubleshooting Guide: Purity Analysis

Accurate assessment of purity is crucial for ensuring the quality of your synthetic product.

Recommended Analytical Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both the purity and the molecular weight of the product and any impurities.[19]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to confirm the structure of the final product and identify impurities.

  • Amino Acid Analysis (AAA): Used to determine the amino acid composition of a peptide and can help to identify deletion sequences.

Common Purity Issues and Their Investigation:

Observation in Analytical Data Potential Cause Next Steps
Peak broadening or tailing in HPLC Poor solubility, on-column degradation, or interaction with the stationary phase.Optimize mobile phase, try a different column chemistry, or check sample stability.
Multiple peaks with the same mass in LC-MS Presence of isomers (e.g., epimers from racemization).Use a chiral HPLC method to separate the isomers.
Unexpected masses in LC-MS Incomplete deprotection, side reactions, or deletion sequences.Review the synthesis protocol for potential sources of side reactions. Use MS/MS fragmentation to identify the structure of the impurity.

By systematically addressing these common challenges with a combination of optimized protocols and a deep understanding of the underlying chemistry, researchers can significantly improve the yield and purity of their multi-step synthesis of amino acid derivatives.

References

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2012). Amino Acid-Protecting Groups. SciSpace.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Zhang, Y., & Li, Z. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chinese Chemical Letters, 35(2), 108548.
  • PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Elsevier. (2025). Analytical strategies for the determination of amino acids: Past, present and future trends.
  • Frontiers. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]

  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • NIH. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Watec. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • ijstr. (n.d.). The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products. Retrieved from [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Retrieved from [Link]

  • NIH. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Protected Amino Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in peptide synthesis and related disciplines: the poor solubility of protected amino acids in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter these issues in their daily laboratory work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and resolve these solubility challenges effectively.

Troubleshooting Guide: From Common Annoyances to Complex Problems

This section is structured to provide a logical flow for troubleshooting, starting with the most common and easily solvable issues and progressing to more complex problems that may require significant alterations to your experimental setup.

Issue 1: My Protected Amino Acid Won't Dissolve in a Standard Solvent (e.g., DMF, NMP, DCM).

This is the most frequently encountered problem. Several factors can be at play, from the inherent properties of the amino acid to the quality of the solvent.

Primary Cause: Inherent Properties of the Protected Amino Acid

  • Hydrophobicity: Amino acids with bulky, nonpolar side chains (e.g., Val, Leu, Ile, Phe) are inherently less soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF).[1][2] The protecting group itself, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, can also contribute to poor solubility due to its hydrophobic and aromatic nature, which can lead to aggregation via π-π stacking.[1]

  • Aggregation: Certain protected amino acids, particularly dipeptides like Fmoc-Gly-DL-Ala, have a high propensity to form intermolecular hydrogen bonds, leading to the formation of insoluble β-sheet-like structures.[3]

Immediate Solutions (To be attempted in order):

  • Mechanical Agitation: Vigorous vortexing or placing the sample in an ultrasonic bath (sonication) can physically break up aggregates and enhance dissolution.[1][3] Sonication is particularly effective at disrupting non-covalent interactions that lead to aggregation.[4]

  • Gentle Heating: Warming the solution to 30-40°C can significantly increase the solubility of many protected amino acids.[1][3] However, exercise caution, as prolonged or excessive heat can lead to the degradation of the protecting group, especially the Fmoc group.[3]

  • Solvent Quality Check: Ensure you are using high-purity, amine-free DMF. Over time, DMF can degrade to form dimethylamine, which can interfere with the reaction.[1][5]

Advanced Solutions:

  • Co-Solvents: If the amino acid remains insoluble, adding a small percentage of a stronger or different polarity solvent can be effective. For example, adding Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) to DMF can disrupt aggregation and improve solubility.[3] Dimethyl Sulfoxide (DMSO) is another powerful solvent that can be used as a co-solvent.[1]

  • Alternative Solvents: For particularly stubborn cases, switching the primary solvent may be necessary. NMP is often a more effective solvent than DMF for many protected amino acids due to its higher solvating power.[3][5][6]

Issue 2: The Protected Amino Acid Dissolves Initially but Precipitates During the Coupling Reaction.

This is a frustrating issue that often points towards on-resin aggregation rather than a simple solubility problem of the amino acid itself.

Primary Cause: On-Resin Aggregation

As the peptide chain elongates on the solid support, it can fold into secondary structures and aggregate, particularly with hydrophobic sequences.[1][3][7] This aggregation can block reactive sites and cause the incoming activated amino acid to precipitate out of the solution.

Solutions:

  • Chaotropic Agents: The addition of chaotropic salts like Lithium Chloride (LiCl) to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.[3] Washing the resin with a solution of a chaotropic salt before coupling can also be beneficial.[1]

  • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40°C) can improve both the solubility of the reactants and the reaction kinetics.[3]

  • "Structure-Breaking" Residues: For long or notoriously difficult sequences, proactively incorporating "structure-breaking" residues can prevent aggregation. Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[7][8][9] Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acid every 6-7 residues can also be effective.[10]

Issue 3: I'm Working with a Boc-Protected Amino Acid and Facing Solubility Issues.

While Fmoc-amino acids are more commonly associated with solubility problems, Boc-protected amino acids are not immune, especially when dealing with hydrophobic sequences or in solution-phase synthesis.

Primary Cause: Similar to Fmoc-amino acids, hydrophobicity and aggregation are the main culprits. [11]

Solutions:

  • Solvent Systems for Boc Chemistry: While DCM is a common solvent for Boc-protected amino acids, it may not be sufficient for all sequences.[5] For solution-phase synthesis, highly polar solvents or solvent mixtures may be necessary.[12] A mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with trichloromethane (TCM) or DCM has been shown to be effective for dissolving sparingly-soluble protected peptides.[13]

  • Nanoparticle Formation: For aqueous-based synthesis, water-dispersible nanoparticles of Boc-amino acids can be prepared by ball milling in the presence of a dispersing agent like PEG.[11][14]

Frequently Asked Questions (FAQs)

Q1: Is there a universal "best" solvent for all protected amino acids?

A1: Unfortunately, no. The ideal solvent depends on the specific amino acid, its protecting groups, and the reaction conditions. DMF and NMP are the most common and versatile solvents for solid-phase peptide synthesis (SPPS).[6][15] NMP generally has a higher solvating power, especially for hydrophobic peptides.[1][3][6]

Q2: How does the choice of protecting group affect solubility?

A2: The protecting group has a significant impact on solubility. The bulky and aromatic Fmoc group can lead to aggregation through π-π stacking, reducing solubility.[1] Conversely, some protecting groups are designed to enhance solubility. For instance, the introduction of polar protecting groups can improve solubility in aqueous media for applications like aqueous solid-phase peptide synthesis (ASPPS).[14]

Q3: Can I use additives to improve the solubility of my protected amino acid?

A3: Yes, certain additives can be very effective. As mentioned in the troubleshooting guide, chaotropic salts like LiCl can disrupt aggregation.[3] In some cases, surfactants have been used in specialized solvent mixtures to solubilize difficult sequences.[1]

Q4: Are there any "green" or more environmentally friendly solvent alternatives?

A4: Yes, this is an active area of research. Binary solvent mixtures, such as those containing DMSO and ethyl acetate, are being explored as greener alternatives to traditional solvents like DMF and DCM.[1][16] Additionally, there is growing interest in performing peptide synthesis in water using water-dispersible amino acid nanoparticles.[11]

Protocols and Methodologies

Protocol 1: Standard Dissolution of a Protected Amino Acid
  • Weigh the required amount of the protected amino acid into a clean, dry vial.

  • Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.[1]

  • Visually inspect the solution. If undissolved particles remain, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Using Sonication and Gentle Heat
  • Following Protocol 1, if the protected amino acid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1]

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[1][3]

  • Once dissolved, use the solution immediately for the coupling reaction to prevent potential precipitation upon cooling.

Protocol 3: Utilizing a Co-Solvent System
  • Prepare a stock solution of the sparingly soluble protected amino acid in a strong solvent like DMSO at a high concentration (e.g., 100 mg/mL).

  • In a separate vial, add the required volume of the primary solvent (e.g., DMF) for the coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the primary solvent.

  • Vortex the mixture thoroughly to ensure homogeneity before proceeding with the activation and coupling steps.[1]

Data and Visualization

Table 1: General Solubility Guide for Protected Amino Acids in Common Solvents
SolventPolarityGeneral ApplicabilityNotes
DMF (N,N-Dimethylformamide) HighGood general-purpose solvent for SPPS.[15]Can degrade to form dimethylamine; use high-purity, amine-free grade.[1][5]
NMP (N-Methyl-2-pyrrolidone) HighExcellent solvating power, often superior to DMF for hydrophobic sequences.[3][5][6]More viscous and expensive than DMF.[15]
DCM (Dichloromethane) MediumCommonly used in Boc-SPPS and for resin swelling.[5]Less effective at solvating growing peptide chains.[5]
DMSO (Dimethyl Sulfoxide) HighVery strong solvent, useful as a co-solvent for highly insoluble compounds.[1]Can be difficult to remove and may interfere with some analytical techniques.
Diagrams

Solubility_Troubleshooting_Workflow start Start: Insoluble Protected Amino Acid vortex 1. Mechanical Agitation (Vortex/Sonicate) start->vortex heat 2. Gentle Heating (30-40°C) vortex->heat Still Insoluble success Success: Soluble vortex->success Soluble cosolvent 3. Add Co-Solvent (e.g., DMSO, DCM) heat->cosolvent Still Insoluble heat->success Soluble alt_solvent 4. Switch Primary Solvent (e.g., to NMP) cosolvent->alt_solvent Still Insoluble cosolvent->success Soluble alt_solvent->success Soluble fail Consult Further (e.g., change protecting group) alt_solvent->fail Still Insoluble

Caption: A stepwise workflow for troubleshooting the dissolution of protected amino acids.

On_Resin_Aggregation_Mitigation start Problem: Precipitation During Coupling cause Likely Cause: On-Resin Aggregation start->cause solution1 Strategy 1: Use Chaotropic Agents (e.g., LiCl) cause->solution1 solution2 Strategy 2: Elevated Temperature Coupling cause->solution2 solution3 Strategy 3 (Proactive): Incorporate 'Structure-Breakers' (Pseudoprolines, Hmb) cause->solution3 outcome Improved Solvation & Coupling Efficiency solution1->outcome solution2->outcome solution3->outcome

Caption: Strategies to mitigate on-resin aggregation during solid-phase peptide synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Retrieved from [Link]

  • Benchchem. (n.d.). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Packman, L. C. (1994). The use of 2-hydroxy-4-methoxybenzyl (Hmb) as a backbone protecting group in the solid-phase synthesis of a 36-residue peptide. Tetrahedron Letters, 35(43), 7869-7872.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]

  • Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanotechnology, 2011, 876076. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Al Musaimi, O., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 22(3), 996-1008. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming solubility issues with Boc-Arg-Ome-containing peptides.
  • JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Hydrophobic Peptides During Synthesis.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Zhu, Z., et al. (2018). Effects of sonication on the physicochemical and functional properties of walnut protein isolate. Food Research International, 106, 882-889. Retrieved from [Link]

  • Houghten, R. A., & Li, C. H. (1979). A new solid phase peptide synthesis. International Journal of Peptide and Protein Research, 14(3), 233-238.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Kimura, T., et al. (1991). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 37(4), 357-363. Retrieved from [Link]

Sources

Preventing racemization during activation and coupling of chiral amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to address one of the most critical challenges in peptide synthesis: the prevention of racemization during the activation and coupling of chiral amino acids. The stereochemical integrity of your peptide is paramount to its biological activity, and this resource provides in-depth, field-proven insights to help you maintain it.[1][2]

Frequently Asked Questions (FAQs)

This section covers the fundamental principles underlying racemization in peptide synthesis.

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the biologically active L-form) converts into a mixture of both L- and D-enantiomers.[1][3] In peptide synthesis, this leads to the formation of diastereomeric impurities. These impurities can be exceptionally difficult to separate from the target peptide and can dramatically alter or reduce the peptide's biological activity, therapeutic efficacy, and safety profile.[1][2][4]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5][6] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The α-proton on the chiral carbon of this planar oxazolone ring becomes highly acidic and can be easily abstracted by a base. Reprotonation can then occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[4][5] A secondary, less common pathway is the direct abstraction of the α-proton from the activated ester by a strong base.[5][7]

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization Pathway cluster_coupling Coupling (Nucleophilic Attack) AA L-Amino Acid (Nα-Protected) Activated Activated Ester AA->Activated Coupling Reagent Oxazolone Planar 5(4H)-Oxazolone (Chirality Lost) Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Oxazolone->Enolate Base (e.g., DIPEA) abstracts α-H+ Peptide_L L-Peptide (Desired) Oxazolone->Peptide_L Incoming Amine Enolate->Oxazolone Reprotonation (L-form reformed) RacemizedOxazolone D-Oxazolone Enolate->RacemizedOxazolone Reprotonation (D-form created) Peptide_D D-Peptide (Diastereomer) RacemizedOxazolone->Peptide_D Incoming Amine

Caption: Mechanism of racemization via oxazolone formation.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can racemize, some are notoriously prone to it under standard coupling conditions.[1]

  • Histidine (His) and Cysteine (Cys) are the most susceptible. The side chains of His (imidazole) and Cys (thiol) can actively participate in and catalyze the racemization process.[1][8][9]

  • Other susceptible residues include Serine (Ser) and Phenylalanine (Phe) , especially under non-optimized conditions.[1][10]

Q4: How do additives like HOBt, HOAt, and Oxyma suppress racemization?

A4: Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[7][11] They work by rapidly converting the initial, highly reactive activated species into a less reactive, but still efficient, active ester. This new intermediate is more susceptible to attack by the desired amine nucleophile than it is to cyclizing into the problematic oxazolone.[7][10]

  • HOBt (1-Hydroxybenzotriazole): The classic and still effective racemization suppressant.[10][12]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt due to the neighboring group participation effect of the pyridine nitrogen, which accelerates coupling and further suppresses racemization.[6][7][10]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt, offering high coupling rates with very low racemization.[7][10][12]

Q5: What is the role of the base and solvent in racemization?

A5: Both the base and solvent play a significant role.

  • Base: The base's primary role is to neutralize protonated amine salts and, in some cases, to facilitate the coupling reaction. However, strong or sterically unhindered bases can directly abstract the α-proton from the activated amino acid, promoting racemization.[7][10] The basicity and steric hindrance are key factors; weaker or bulkier bases are preferred.[3][7][13]

  • Solvent: Polar aprotic solvents like DMF and NMP are common in peptide synthesis but can promote racemization. Less polar solvents may reduce racemization, but peptide solubility often dictates the choice. Studies have also shown that water can have a suppressive effect on racemization under certain conditions, though it is not typically used in SPPS coupling steps.[3][14]

Troubleshooting Guide: High Racemization Detected

This section provides a systematic approach to diagnosing and solving racemization issues encountered during your experiments.

TroubleshootingWorkflow start High Racemization Detected check_reagent Check Coupling Reagent & Additive Using carbodiimide (DIC/DCC) alone? Using a slow phosphonium/aminium reagent? start->check_reagent check_base Check Base Using DIPEA? Using excess base? check_reagent->check_base solution_reagent Switch to DIC/Oxyma or HATU/HCTU. check_reagent:f1->solution_reagent check_reagent:f2->solution_reagent check_temp check_temp check_base->check_temp solution_base Switch to weaker (NMM) or hindered (Collidine) base. Use min. equivalents. check_base:f1->solution_base check_base:f2->solution_base check_residue Check Amino Acid Coupling His or Cys? Segment coupling? check_temp->check_residue solution_temp Perform coupling at 0°C to RT. For microwave, lower temp to 50°C for sensitive residues. check_temp:f1->solution_temp check_temp:f2->solution_temp solution_residue For His: Protect imidazole-N. For Cys: Use hindered base. Consider adding CuCl₂ for segment coupling. check_residue:f1->solution_residue check_residue:f2->solution_residue

Caption: A logical workflow for troubleshooting high racemization.

Data Presentation: Impact of Reagents and Additives

The choice of coupling methodology has the most significant impact on stereochemical purity. The table below summarizes the relative racemization risk associated with common reagents.

Coupling Reagent ClassAdditiveRacemization RiskKey Considerations
Carbodiimides (DCC, DIC)NoneVery High Not recommended without an additive.[11]
HOBtLowThe historical standard for suppressing racemization.[6][12]
HOAtVery Low More effective than HOBt.[6]
OxymaVery Low Excellent, non-explosive alternative to HOBt/HOAt.[6][12]
Aminium/Uronium (HATU, HBTU)Internal (HOAt/HOBt)Low-Very LowDesigned for efficient coupling with minimal racemization. HATU is generally superior to HBTU.[11][12]
Phosphonium (PyBOP, PyAOP)Internal (HOBt/HOAt)Low-Very LowPyAOP is the HOAt-analog of PyBOP and provides faster coupling with less racemization.[12]
Specialty Reagents (DEPBT)Internal (HOOBt)Extremely Low Often the reagent of choice for highly racemization-prone residues like Fmoc-His(Trt)-OH.[12]
Experimental Protocols

Accurate execution and analysis are key to producing peptides with high chiral purity.

Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH

This protocol utilizes DIC with Oxyma, a robust combination for minimizing racemization of this highly sensitive amino acid.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), Oxyma (3 eq.) in DMF. Add DIC (3 eq.) to the solution and allow to pre-activate for 2-3 minutes. Causality: Pre-activation ensures the formation of the Oxyma active ester before introduction to the basic environment of the resin-bound amine, minimizing base-catalyzed racemization.

  • Coupling: Add the activation solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and repeat.

  • Confirmation: Perform a Kaiser test to confirm reaction completion. If the test is positive, a second coupling may be required, but avoid excessively long reaction times.

Protocol 2: Quantification of Racemization using Chiral HPLC Analysis

This method directly analyzes the diastereomers of a crude peptide sample without requiring hydrolysis.

  • Sample Preparation: After the final deprotection and cleavage from the resin, precipitate the crude peptide with cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[3]

  • Dissolution: Dissolve a small amount of the crude peptide in the initial mobile phase for HPLC analysis to ensure good peak shape.[3]

  • Chiral HPLC Analysis:

    • Column: Select a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[3]

    • Mobile Phase: Use an appropriate mobile phase system, often a mixture of an aqueous buffer (e.g., 0.1% TFA or an ammonium acetate buffer) and an organic modifier like acetonitrile or methanol. An isocratic or gradient elution may be necessary to resolve the diastereomers.

    • Detection: Monitor the elution using a UV detector, typically at 214 nm or 280 nm.

    • Analysis: The desired all-L peptide and the diastereomeric peptide (containing one or more D-residues) should elute as separate peaks.

  • Calculation: Calculate the percentage of racemization by integrating the peak areas of the desired peptide (Area L) and the diastereomeric impurity (Area D).[3] % Racemization = [Area(D) / (Area(L) + Area(D))] * 100

References
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. (n.d.). Benchchem.
  • Technical Support Center: Preventing Racemization in Peptide Coupling. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. (n.d.). PubMed.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
  • . (n.d.). Benchchem.
  • How to prevent racemization of serine during peptide coupling. (n.d.). Benchchem.
  • Technical Support Center: Preventing Racemization During Peptide Coupling. (n.d.). Benchchem.
  • Technical Support Center: Preventing Racemization in Amino Acid Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1.
  • Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
  • Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). Journal of Peptide Science.
  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. (2006). Semantic Scholar.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed.

Sources

Navigating the Labyrinth of N-Boc Deprotection: A Guide for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_attempt> I have gathered a significant amount of information regarding N-Boc deprotection, with a specific focus on methods suitable for acid-sensitive substrates. The search results cover various aspects, including:

  • Standard acidic deprotection: Mechanisms involving TFA and HCl, common side reactions (tert-butyl cation formation), and the use of scavengers.

  • Alternative, milder acidic conditions: Use of Lewis acids like Zinc Bromide, and Brønsted acids like p-toluenesulfonic acid.

  • Non-acidic deprotection methods: Thermal deprotection (in boiling water or continuous flow), methods using oxalyl chloride/methanol, and TMSI.

  • Troubleshooting common issues: Incomplete reactions, low yields, and side reactions.

  • Experimental protocols: Specific procedures for various deprotection methods.

  • Selectivity: Deprotection of N-Boc in the presence of other protecting groups or sensitive functionalities.

This information appears sufficient to construct a comprehensive technical support guide as requested. I can now proceed to structure this information into a question-and-answer format, create the necessary diagrams and tables, and compile the reference list. Therefore, I do not need to perform additional searches at this time.

Technical Support Center

Welcome to the technical support center for N-Boc deprotection. As Senior Application Scientists, we understand that the removal of the tert-butyloxycarbonyl (Boc) protecting group, while routine, can present significant challenges, especially when your molecule is adorned with other acid-sensitive functionalities. This guide is designed to provide you with in-depth, field-proven insights to navigate these complexities, ensuring high-yield, clean deprotection of your valuable compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during N-Boc deprotection, offering explanations and actionable solutions.

Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is cleaving other acid-labile groups in my molecule. How can I improve selectivity?

A1: This is a classic challenge. The high acidity of TFA, while effective for Boc removal, can be indiscriminate.[1][2] The key is to modulate the acidic conditions or switch to an entirely different deprotection strategy.

  • Reduce Acid Strength & Concentration: Instead of neat TFA or high concentrations in Dichloromethane (DCM), consider using a milder acid or a lower concentration of TFA.[3] For instance, 4M HCl in 1,4-dioxane is often gentler than TFA and can provide better selectivity.[3][4] You can also try titrating the amount of acid to find the stoichiometric minimum required for deprotection.

  • Lewis Acid Catalysis: Lewis acids offer an alternative pathway for Boc cleavage that can be more selective. Zinc bromide (ZnBr₂) in DCM is a notably mild reagent for the selective deprotection of N-Boc groups, even in the presence of other acid-sensitive functionalities.[5][6][7]

  • Solid-Supported Acids: Using a solid-phase acid catalyst can also offer a milder and more controlled deprotection, with the added benefit of easy removal by filtration.[8]

Q2: My deprotection reaction is sluggish or incomplete, even with strong acid. What's going on?

A2: Several factors can contribute to an incomplete reaction:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. The reaction mechanism can have a second-order dependence on the acid concentration.[2]

  • Steric Hindrance: Bulky groups near the N-Boc group can impede the approach of the acid, slowing down the reaction.[3] In such cases, a longer reaction time or gentle heating might be necessary, but proceed with caution as this can also promote side reactions.[3]

  • Reaction Time and Temperature: While many deprotections are complete within an hour at room temperature, some substrates require longer times.[3][9] Monitor the reaction closely by TLC or LC-MS. If the reaction is clean but slow, extending the reaction time is a reasonable first step.

Q3: I'm observing unexpected side products after my acidic deprotection. What are they and how can I prevent them?

A3: The primary culprit for side reactions is the formation of the reactive tert-butyl cation intermediate upon cleavage of the Boc group.[2][3] This carbocation can alkylate any available nucleophiles in your reaction mixture, including your deprotected amine product or other sensitive functional groups.[2][3]

  • Use of Scavengers: To mitigate this, the addition of a "scavenger" to the reaction mixture is highly recommended. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your molecule.[3][4] Common scavengers include:

    • Triethylsilane (TES): Reacts with the carbocation to form the stable triethyl(tert-butyl)silane.

    • Anisole or Thioanisole: These electron-rich aromatic compounds are excellent carbocation traps.

    • Water: Can act as a scavenger, but its presence may not be compatible with all substrates or reaction conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the theory and practice of N-Boc deprotection.

Q4: What is the mechanism of acid-catalyzed N-Boc deprotection?

A4: The deprotection proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[4][10][11]

  • Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][10][11]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][10][11]

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride).[11]

N-Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection Boc-Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc-Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Salt Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Boc Deprotection Decision Tree Start Start: N-Boc Deprotection Needed AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StandardAcid Use Standard Acidic Conditions (e.g., TFA/DCM or HCl/Dioxane) with Scavengers AcidSensitive->StandardAcid No MildAcid Consider Milder Acidic Methods (e.g., ZnBr2, p-TSA) AcidSensitive->MildAcid Yes NonAcidic Are milder acidic methods still too harsh? MildAcid->NonAcidic NonAcidic->MildAcid No, try these first Thermal Thermal Deprotection (Boiling Water or Flow) NonAcidic->Thermal Yes Oxalyl Oxalyl Chloride/Methanol NonAcidic->Oxalyl Yes TMSI TMSI NonAcidic->TMSI Yes

Caption: Decision tree for selecting an N-Boc deprotection method.

Comparative Summary of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Strong Acid TFA/DCM or HCl/Dioxane0°C to RT, 30 min - 2 hFast, reliable, well-established [9][10]Low selectivity, harsh, can cleave other acid-labile groups [1][2]
Lewis Acid ZnBr₂/DCMRT, 1 - 24 hMild, selective for N-Boc over other groups [5][6]Can be slower, requires anhydrous conditions
Mild Brønsted Acid p-TsOH/DESRT, 10 - 30 minGreen, fast, efficient [12]May not be suitable for all substrates
Thermal (Boiling Water) H₂O100°C, 10 min - 2 hGreen, neutral, simple workup [1][13][14]High temperature may not be suitable for thermally sensitive compounds
Oxalyl Chloride (COCl)₂/MeOHRT, 1 - 4 hMild, tolerant of many functional groups [1][15][16]Oxalyl chloride is toxic and moisture-sensitive
TMSI TMSI/CHCl₃ or CH₂Cl₂RT, 1 - 2 hMild, non-hydrolytic, good for zwitterions [17][18]TMSI is light and moisture sensitive

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). [9]Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation. [9]4. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. [10]6. The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.

Protocol 2: Selective Deprotection with Zinc Bromide

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous zinc bromide (ZnBr₂) (2-4 equivalents) to the solution. [6][7]3. Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight; monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of a mild base (e.g., saturated NaHCO₃) or a chelating agent (e.g., Rochelle's salt).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Thermal Deprotection in Boiling Water

  • Suspend the N-Boc protected amine in deionized water.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to several hours. [1]4. Upon completion, cool the reaction mixture to room temperature.

  • If the product is soluble, it may remain in the aqueous phase. If it precipitates or is insoluble, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Zinc Bromide. Common Organic Chemistry. [Link]

  • Nigama, S. C. et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. OUCI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). SciSpace. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. [Link]

  • Boiling water-catalyzed neutral and selective N-Boc deprotection. (2007). Royal Society of Chemistry. [Link]

  • Boc Deprotection - ZnBr2. Common Organic Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Ccsenet. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). PubMed. [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (2025). ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (1994). ACS Publications. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). ResearchGate. [Link]

  • A schematic representation of peptide synthesis using Boc protected... (2025). ResearchGate. [Link]

  • Boc Deprotection - TMSI. Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism. (2022). YouTube. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Boc vs. Fmoc Protecting Groups in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for constructing peptides for a vast array of research, therapeutic, and diagnostic applications. The success of this methodology is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions.[1] Two strategies have dominated the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. This guide offers a detailed, objective comparison of these two cornerstone methodologies, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions for their synthetic strategies.

The Core Chemical Principles: A Tale of Two Orthogonalities

The fundamental distinction between Boc and Fmoc SPPS lies in their respective protection schemes, which dictate the reagents and conditions used throughout the synthesis.[2] This concept of "orthogonality," the ability to selectively remove one type of protecting group without affecting others, is central to the design of a successful peptide synthesis strategy.[3][4][]

The Boc/Bzl Strategy: A Classic Approach with Graduated Acidity

The Boc strategy, pioneered by Bruce Merrifield, is the classic approach that laid the groundwork for SPPS.[6][] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[8][9] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[3][10]

This graduated acid lability, where the Boc group is significantly more sensitive to acid than the side-chain protecting groups, forms a "quasi-orthogonal" system.[11] While both types of protecting groups are removed by acid, the difference in acid strength required allows for selective deprotection.[3][11]

The Fmoc/tBu Strategy: A Milder, Truly Orthogonal Alternative

Developed as a milder alternative to the harsh conditions of Boc chemistry, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[2][] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[13][14][15] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[2][14][16]

This combination represents a truly orthogonal protection scheme, as the temporary N-terminal protecting group is removed by a base, while the permanent side-chain protecting groups are removed by an acid.[3][][14] This fundamental difference in chemical mechanism is a key advantage of the Fmoc approach, minimizing the risk of premature side-chain deprotection during the synthesis cycles.[][14]

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., 25-50% TFA in DCM)[8][9]Base-labile (e.g., 20% piperidine in DMF)[13][15]
Side-Chain Protection Benzyl-based (Bzl), acid-labile (strong acid)[3]tert-Butyl-based (tBu), acid-labile (TFA)[14][16]
Final Cleavage Strong acid (e.g., HF, TFMSA)[3][10]Moderate acid (e.g., TFA with scavengers)[2][15]
Orthogonality Quasi-orthogonal[11]Truly orthogonal[3][14]
Key Advantages Robust, well-established; can be advantageous for reducing aggregation in long or difficult sequences.[2][17]Milder conditions; compatible with a wider range of sensitive amino acids and modifications; automation-friendly.[2][]
Common Side Reactions Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Met, Trp).[3]Diketopiperazine formation at the dipeptide stage; aspartimide formation.[18]
Crude Purity Can be lower due to harsher deprotection and cleavage conditions.Generally higher due to milder, more orthogonal chemistry.[2]
Safety & Equipment Requires specialized, corrosion-resistant equipment for handling HF.[2][19]Standard laboratory glassware and equipment are sufficient.

Visualizing the Workflows: Boc vs. Fmoc SPPS Cycles

The cyclical nature of both Boc and Fmoc solid-phase peptide synthesis is a key feature of the methodology, allowing for the stepwise and controlled addition of amino acids.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling: Boc-AA, Activator, DIEA Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for next AA? Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (HF, Scavengers) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: Boc-SPPS Workflow.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling: Fmoc-AA, Activator, Base Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for next AA? Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (TFA, Scavengers) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: Fmoc-SPPS Workflow.

In-Depth Mechanistic Analysis

Boc Deprotection: An Acid-Catalyzed Mechanism

The removal of the Boc group is achieved through an acid-catalyzed mechanism.[9] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free N-terminal amine of the peptide.[9]

A critical consideration in Boc chemistry is the fate of the tert-butyl cation. This electrophilic species can react with nucleophilic amino acid side chains, particularly those of tryptophan (Trp), cysteine (Cys), and methionine (Met), leading to undesired side products.[3] To prevent these side reactions, scavengers such as dithioethane (DTE) are often added to the deprotection solution to trap the tert-butyl cations.[3]

Fmoc Deprotection: A Base-Induced β-Elimination

The Fmoc group is removed via a base-induced β-elimination reaction.[3][] A base, typically piperidine, abstracts the relatively acidic proton from the fluorenyl ring system.[3][20] This initiates a β-elimination, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine.[3][18]

Dibenzofulvene is a reactive electrophile that can undergo a Michael addition with the newly deprotected amine, leading to an irreversible side reaction.[3] The secondary amine used for deprotection, such as piperidine, also serves as a scavenger, reacting with the dibenzofulvene to form a stable adduct that is washed away.[3][14]

Experimental Protocols: A Step-by-Step Comparison

Boc Solid-Phase Peptide Synthesis Cycle

  • Resin Swelling: The appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) is swollen in dichloromethane (DCM) for 30-60 minutes.[8]

  • Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[6][8] A pre-wash of 1-2 minutes is often performed.[8]

  • Washing: The resin is washed with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[6][8]

  • Neutralization: The protonated N-terminus (as a TFA salt) is neutralized with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to generate the free amine.[3][8]

  • Coupling: The next Nα-Boc protected amino acid is activated with a coupling agent (e.g., HBTU, HOBt) and added to the resin, along with a base like DIEA, to facilitate peptide bond formation. The reaction is typically agitated for 1-2 hours.[8]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, completing the cycle.[8]

Fmoc Solid-Phase Peptide Synthesis Cycle

  • Resin Swelling: The appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) is swollen in DMF for at least 30 minutes.[15][21]

  • Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for about 20-30 minutes to remove the Fmoc group.[13][15][21] This is often done in two steps: a short initial treatment followed by a longer one.[18]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine-dibenzofulvene adduct and excess piperidine.[21]

  • Coupling: The next Nα-Fmoc protected amino acid is activated with a coupling reagent (e.g., HATU, HOBt) and added to the resin, often with a base like NMM or DIEA, to form the peptide bond.[13]

  • Washing: The resin is washed with DMF and DCM to remove unreacted amino acid and coupling reagents, completing the cycle.[21]

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful and well-established methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The choice between them is often dictated by the specific requirements of the peptide being synthesized, the scale of the synthesis, and the available resources.[2]

The Fmoc strategy has largely become the method of choice for routine peptide synthesis in both academic and industrial settings.[2][14] Its milder reaction conditions are compatible with a wider range of sensitive amino acids and post-translational modifications.[2] The orthogonality of the protection scheme leads to generally higher crude purities, and its amenability to automation has been a significant factor in its widespread adoption.[2][14]

The Boc strategy , while requiring more hazardous reagents and specialized equipment for the final cleavage step, remains a valuable and robust tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[2][17] The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, thereby enhancing coupling efficiency in challenging sequences.[2][17] For certain large-scale industrial productions with established and validated protocols, Boc chemistry continues to be a reliable workhorse.[2]

Ultimately, a thorough understanding of the chemical principles, mechanistic nuances, and practical considerations of both Boc and Fmoc SPPS empowers the researcher to make an informed decision and successfully synthesize the desired peptide target.

References

  • Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

  • Creative Peptides. Fmoc Solid Phase Peptide Synthesis Protocol.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

  • Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006.

  • GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

  • Danishefsky, S. J., & Kent, S. B. H. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Science, 1994.

  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

  • de la Torre, B. G., & Albericio, F. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 2019.

  • Fields, G. B., & Noble, R. L. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 2000.

  • Benchchem. A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).

  • Benchchem. A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • Slideshare. T boc fmoc protocols in peptide synthesis.

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

  • Sunresin. Boc / Bzl Solid Phase Synthesis.

  • Biosynth. Protecting Groups in Peptide Synthesis.

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS.

  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

  • AAPPTec. Peptide Synthesis - FAQ.

  • BOC Sciences. Solid Phase Chemical Synthesis.

Sources

Comparing different methods for chiral resolution of aminocyclopentanecarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Aminocyclopentanecarboxylic Acid-Based Therapeutics

Aminocyclopentanecarboxylic acids (ACPCs) are a class of conformationally constrained amino acids that have garnered significant interest in medicinal chemistry and drug development. Their rigid cyclopentane scaffold allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets, including enzymes and receptors. The stereochemistry of ACPCs is paramount, as different enantiomers often exhibit markedly different pharmacological and toxicological profiles. Consequently, the efficient and scalable resolution of racemic ACPCs into their constituent enantiomers is a critical step in the synthesis of chirally pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of the primary methods employed for the chiral resolution of aminocyclopentanecarboxylic acids: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography (HPLC and SFC). We will delve into the underlying principles of each technique, present supporting experimental data, and offer insights into their respective advantages and limitations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts is a well-established and often cost-effective method for separating enantiomers on a large scale.[1] The principle of this technique lies in the reaction of a racemic mixture of an amine or a carboxylic acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

The "Why": Causality in Experimental Choices

The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. The resolving agent must form a stable salt with the racemate and induce a significant difference in the solubility of the resulting diastereomers. Common resolving agents for amino acids include chiral carboxylic acids like tartaric acid and its derivatives, or chiral bases like brucine and ephedrine.[1][3] The choice of solvent is equally critical, as it directly influences the solubility of the diastereomeric salts. A systematic screening of various solvents is often necessary to identify conditions that maximize the yield and enantiomeric purity of the less soluble diastereomer.

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized protocol for the diastereomeric salt resolution of a racemic aminocyclopentanecarboxylic acid:

  • Salt Formation: Dissolve the racemic aminocyclopentanecarboxylic acid and a sub-stoichiometric amount (typically 0.5-1.0 equivalents) of the chiral resolving agent in a suitable solvent with gentle heating to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate crystallization.

  • Isolation and Purification: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The enantiomeric purity of the isolated salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with an acid or base to liberate the enantiomerically enriched aminocyclopentanecarboxylic acid.

  • Extraction and Isolation: Extract the free amino acid into a suitable organic or aqueous phase, followed by solvent removal to yield the final product.

Workflow for Diastereomeric Salt Resolution.
Performance Data

ParameterPerformanceReference
Enantiomeric Excess (ee%) Can reach >99% after recrystallization[4]
Yield Theoretically limited to 50% for one enantiomer[1]
Scalability Excellent, suitable for industrial scale[5]
Cost-Effectiveness Generally high due to low cost of resolving agents[6]
Operational Complexity Moderate, requires optimization of resolving agent and solvent[7]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method that utilizes enzymes to stereoselectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8] For aminocyclopentanecarboxylic acids, lipases are commonly employed to catalyze the hydrolysis of a racemic ester derivative or the acylation of a racemic amine.[3]

The "Why": Causality in Experimental Choices

The key to a successful EKR is the choice of enzyme and reaction conditions. Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia, are frequently used due to their broad substrate scope and high enantioselectivity.[3][8] The reaction medium (organic solvent vs. aqueous), temperature, and acylating agent (for acylation reactions) are critical parameters that must be optimized to achieve high conversion and enantiomeric excess. For instance, using an appropriate organic solvent can minimize side reactions and enhance enzyme stability and activity.

Experimental Workflow: A Step-by-Step Protocol

The following outlines a typical protocol for the lipase-catalyzed kinetic resolution of a racemic aminocyclopentanecarboxylic acid ester:

  • Reaction Setup: Suspend the racemic aminocyclopentanecarboxylic acid ester and the chosen lipase (e.g., Novozym 435, an immobilized form of CAL-B) in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Initiation: Add water to initiate the hydrolysis of one of the enantiomers.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the unreacted ester and the hydrolyzed acid.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation and Isolation: Separate the unreacted ester from the hydrolyzed carboxylic acid by extraction. Isolate both the unreacted ester and the acid product.

Workflow for Enzymatic Kinetic Resolution.
Performance Data

ParameterPerformanceReference
Enantiomeric Excess (ee%) Often >99% for both enantiomers[8][9]
Yield Theoretically limited to 50% for each enantiomer[8]
Scalability Good, with potential for process optimization[10]
Cost-Effectiveness Can be high due to the cost of enzymes, but immobilization allows for reuse[10]
Operational Complexity Low to moderate, requires screening of enzymes and conditions[11]

Chiral Chromatography: HPLC and SFC

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers.[12] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[13] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose.

The "Why": Causality in Experimental Choices

The selection of the appropriate CSP and mobile phase is crucial for achieving a successful chiral separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely used for a broad range of compounds, including amino acids.[12] Other CSPs, such as those based on cyclodextrins, proteins, and macrocyclic antibiotics, can offer unique selectivities.[14]

HPLC vs. SFC: While HPLC is a robust and well-established technique, SFC often offers several advantages, including faster separations, higher efficiency, and reduced consumption of organic solvents, making it a "greener" alternative.[13][15] The use of supercritical CO2 as the primary mobile phase in SFC results in lower viscosity and higher diffusivity, which contributes to faster analysis times.[13] However, the choice between HPLC and SFC can depend on the specific compound and the available instrumentation.

Experimental Workflow: A Step-by-Step Protocol

A general workflow for developing a chiral chromatographic method is as follows:

  • Column Screening: Screen a variety of chiral stationary phases with a set of generic mobile phases to identify the most promising column for the separation.

  • Method Optimization: Optimize the mobile phase composition (e.g., the type and percentage of organic modifier and additives in SFC) and other parameters (e.g., flow rate, temperature, backpressure in SFC) to maximize resolution and minimize analysis time.

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate the desired quantities of each enantiomer.

  • Fraction Collection and Analysis: Collect the separated enantiomeric fractions and analyze their purity by analytical chiral chromatography.

Workflow for Chiral Chromatographic Separation.
Performance Data

ParameterHPLCSFCReference
Enantiomeric Excess (ee%) Can achieve >99.9%Can achieve >99.9%[12][15]
Yield High, approaching 100% (minus handling losses)High, approaching 100% (minus handling losses)[15][16]
Scalability Good, but can be solvent and time-intensiveExcellent, often faster and more efficient for preparative scale[13][16]
Cost-Effectiveness High initial cost for columns and instrumentation; solvent costs can be significantHigh initial cost for instrumentation; lower solvent costs can make it more economical in the long run[15][17]
Operational Complexity Moderate, requires method development and optimizationModerate to high, requires specialized equipment and expertise[13][18]

Comparative Summary and Conclusion

The choice of the most appropriate chiral resolution method for aminocyclopentanecarboxylic acids depends on a variety of factors, including the scale of the separation, the desired purity, cost considerations, and available resources.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Diastereomeric Salt Formation High scalability, cost-effective for large quantities.Theoretically limited to 50% yield for one enantiomer, requires extensive optimization.Industrial-scale production where cost is a primary driver.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions.Theoretically limited to 50% yield for each enantiomer, enzyme cost can be high.Medium to large-scale synthesis where high enantiopurity is critical.
Chiral Chromatography (HPLC/SFC) High purity and yield, direct separation of enantiomers.High initial investment in equipment and columns, can be less cost-effective for very large scales.Analytical quality control, small to medium-scale preparative separations, and when very high purity is required.

References

A Senior Application Scientist's Guide to Confirming Synthetic Peptide Purity: An Objective Comparison of Core Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SOUTH SAN FRANCISCO, CA – In the landscape of therapeutic and research peptide development, the confirmation of purity is not merely a quality control step but a cornerstone of safety and efficacy.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous characterization of synthetic peptides to ensure that impurity profiles are well-understood and controlled.[3][4] This guide provides an in-depth, objective comparison of the principal orthogonal analytical methods used to confirm the purity of synthetic peptides, offering field-proven insights for researchers, scientists, and drug development professionals.

The synthesis of peptides, commonly performed via solid-phase peptide synthesis (SPPS), can introduce a variety of process-related impurities. These include deletion sequences, truncated sequences, incompletely deprotected peptides, and by-products from side reactions.[5][6] Furthermore, product-related impurities such as oxidized or aggregated forms can arise during production and storage.[5] A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment. The three pillars of synthetic peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The "Gold Standard" for Purity Quantification

RP-HPLC is the most widely used technique for assessing the purity of synthetic peptides.[7][8] It separates molecules based on their hydrophobicity, providing a quantitative measure of the target peptide relative to impurities.[9][10]

Principle of Operation: In RP-HPLC, the peptide mixture is passed through a column packed with a non-polar stationary phase (typically C8 or C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptides. Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times.[7] By gradually increasing the concentration of the organic solvent, peptides are eluted in order of increasing hydrophobicity.[11] The separated components are then detected by UV absorbance, typically at 214-230 nm, which corresponds to the peptide bond.[6][12]

What It Reveals:

  • Quantitative Purity: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.[11][12]

  • Presence of Hydrophobically Different Impurities: It effectively separates impurities that differ in hydrophobicity from the target peptide, such as deletion sequences (more hydrophilic) or peptides with residual protecting groups (more hydrophobic).[13]

  • Stability Indicating: RP-HPLC methods can be validated to be "stability-indicating," meaning they can resolve the active peptide from its degradation products.[6]

Limitations:

  • Identity is Not Confirmed: HPLC alone cannot confirm the identity of the main peak. A co-eluting impurity with similar hydrophobicity could inflate the perceived purity.[14]

  • Resolution Challenges: Peptides with very similar hydrophobic character may not be fully resolved.[2]

  • Instrumentation and Column:

    • An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector is required.[15]

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a common choice for many peptides.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • All mobile phases should be filtered and degassed prior to use.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30–45°C.[12]

    • Detection Wavelength: 214 nm.[12]

    • Injection Volume: 5-20 µL.

    • Gradient: A typical gradient might be 5% to 60% Mobile Phase B over 20-30 minutes, but this must be optimized for the specific peptide.[12]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[12]

Mass Spectrometry (MS): The Definitive Tool for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthetic peptide.[16] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight that serves as a unique fingerprint.[2][14]

Principle of Operation: The peptide sample is first ionized, commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting ions are then accelerated into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), which separates them based on their m/z ratio.[17] The detector records the abundance of ions at each m/z value, generating a mass spectrum.

What It Reveals:

  • Molecular Identity: The primary benefit of MS is the confirmation that the molecular weight of the main peak from HPLC corresponds to the theoretical mass of the target peptide.[18]

  • Impurity Identification: MS can identify impurities by their specific molecular weights, revealing the presence of deletion or insertion sequences, oxidation (+16 Da), or residual protecting groups.[9][19]

  • Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.[9]

Limitations:

  • Not Inherently Quantitative: While MS can provide relative abundance information, it is not as quantitative as UV-based HPLC for purity assessment without significant method development and the use of internal standards.

  • Ionization Suppression: The presence of salts or ion-pairing agents like TFA from HPLC can sometimes suppress the ionization of the peptide, affecting sensitivity.[20]

  • Instrumentation:

    • An HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[20]

  • Mobile Phase Preparation:

    • To avoid ion suppression, 0.1% formic acid is often used as a modifier instead of TFA.[20]

    • Mobile Phase A: 0.1% (v/v) Formic acid in water.

    • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare the sample as for RP-HPLC, but at a lower concentration (e.g., 10-100 µM).[20]

  • LC-MS Conditions:

    • Use a column and gradient similar to the RP-HPLC method, but adapted for the smaller column diameters often used in LC-MS (e.g., 2.1 mm).[20]

    • Flow Rate: 0.2-0.4 mL/min.[20]

    • The eluent from the HPLC is directed into the mass spectrometer's ion source.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[20]

    • MS1 Scan: Acquire a full MS scan over a relevant m/z range (e.g., 200–2000 m/z) to detect the precursor ion of the peptide.[20]

    • Data Analysis: Compare the observed m/z of the most abundant peak to the theoretical m/z of the target peptide. Analyze the isotopic distribution to confirm the charge state and elemental composition.[20]

Amino Acid Analysis (AAA): The Absolute Quantitative Method

Amino Acid Analysis is a powerful technique for the absolute quantification of a peptide.[21] It is considered a benchmark method for determining the total peptide content in a lyophilized powder, which also contains water and counter-ions (like TFA).[13][22]

Principle of Operation: The peptide is first hydrolyzed into its constituent amino acids, typically by heating in strong acid (e.g., 6N HCl).[][24] The resulting amino acid mixture is then separated, identified, and quantified, often by ion-exchange chromatography or reversed-phase chromatography followed by detection.[22][25] Modern methods often use LC-MS for the quantification of the free amino acids, sometimes using isotopically labeled internal standards for high accuracy.[21]

What It Reveals:

  • Absolute Peptide Quantity (Net Peptide Content): By quantifying the amount of each amino acid, AAA determines the exact amount of peptide in a sample, which is crucial for accurate dosing in biological assays.[13][22]

  • Amino Acid Composition: It confirms that the relative ratios of the amino acids match the theoretical composition of the peptide sequence.[24]

  • Confirmation of Identity: The amino acid composition provides strong evidence for the identity of the peptide.[24]

Limitations:

  • Destructive Method: The peptide is destroyed during hydrolysis.

  • Information Loss: Certain amino acids, such as tryptophan, cysteine, asparagine, and glutamine, can be partially or completely destroyed during acid hydrolysis and require special procedures for accurate quantification.[26] Asparagine and glutamine are converted to aspartic acid and glutamic acid, respectively.[21]

  • Does not detect sequence-related impurities: AAA cannot distinguish the target peptide from impurities like deletion sequences if they have a similar overall amino acid composition.

  • Hydrolysis:

    • Place a known mass of the peptide sample into a hydrolysis tube.

    • Add 6N HCl. For accurate tryptophan and cysteine determination, specialized hydrolysis conditions (e.g., vapor-phase hydrolysis with additives) are necessary.[26]

    • Seal the tube under vacuum and heat at 110-120°C for 24 hours.[27]

    • After hydrolysis, evaporate the acid under vacuum.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Spike the sample with a mixture of certified, stable isotopically labeled amino acids to serve as internal standards.[21]

  • LC-MS Analysis:

    • Separate the underivatized amino acids using a suitable reversed-phase column and gradient.

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[21]

  • Data Analysis:

    • Quantify each amino acid by comparing the chromatographic peak area of the native amino acid to its corresponding isotopically labeled internal standard.[21]

    • Calculate the molar amount of each amino acid and determine the total peptide content based on the known sequence.

Comparative Summary and Integrated Strategy

No single technique can provide a complete picture of peptide purity. An orthogonal approach, leveraging the distinct principles of each method, is essential for robust characterization.[1]

Technique Primary Application Principle Information Provided Key Advantage Key Limitation
RP-HPLC Purity quantificationHydrophobicityRelative purity (%), presence of process-related impuritiesHighly accurate and reproducible quantification of purity[2]Does not confirm molecular identity[14]
Mass Spectrometry (MS) Identity confirmationMass-to-charge ratioMolecular weight, impurity identification, sequence confirmation (MS/MS)Unambiguous identification of the peptide and impurities[2]Not inherently quantitative without internal standards
Amino Acid Analysis (AAA) Absolute quantificationAmino acid compositionNet peptide content, amino acid ratiosProvides absolute peptide quantity for accurate dosing[22]Does not detect sequence-related impurities (e.g., deletions)

An Integrated Workflow for Comprehensive Purity Confirmation:

A self-validating system for peptide purity analysis should follow an integrated workflow.

G

This workflow ensures that the purity value from HPLC is associated with a peptide of the correct molecular weight (from MS), and the absolute concentration of this verified peptide is determined by AAA for use in subsequent experiments. This orthogonal approach provides the highest level of confidence in the quality of a synthetic peptide, aligning with the expectations of regulatory agencies and ensuring the integrity of scientific research and drug development.[1][28]

References

  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Limitless Life. (n.d.). HPLC vs. Mass Spectrometry: Why You Need Both for Peptide Verification.
  • MtoZ Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • BenchChem. (n.d.). A Comparative Guide to Determining Peptide Purity: Tricine-PAGE vs. Orthogonal Methods.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches.
  • Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor, 8(1).
  • Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(21), 5237–5243.
  • Grace Vydac. (2002). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Bio-Synthesis. (2012). Amino Acid Analysis Overview.
  • Creative Proteomics. (n.d.). MS Peptide Purity Analysis.
  • ResolveMass Laboratories Inc. (2025). Peptide Purity by HPLC and Why It Matters.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
  • Creative Proteomics. (n.d.). Amino Acid Analysis: A Comprehensive Overview.
  • Qing Li Peptide. (n.d.). What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides?.
  • BOC Sciences. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines.
  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 39–63.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
  • Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • ResearchGate. (2023). (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
  • MtoZ Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • ResolveMass Laboratories Inc. (2025). What Are the FDA Requirements for Peptide Characterization?.
  • ResolveMass Laboratories Inc. (2025). Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance.
  • Chromatography Today. (2017). Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry.
  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.
  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry.
  • PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
  • Peptides.com. (2025). Analytical and Manufacturing Standards for High-Purity Peptide Research Compounds.
  • U.S. Pharmacopeia. (2016). 1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
  • IPQ.org. (2024). FDA'S KATHARINE DUNCAN ON CMC EXPECTATIONS FOR THERAPEUTIC PEPTIDES.
  • U.S. Pharmacopeia. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis - USP-NF ABSTRACT.
  • U.S. Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • Almac Group. (n.d.). Peptide mapping.
  • U.S. Pharmacopeia. (2017). <1052> Amino Acid Determination.

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQq8LfZQ3rdeuMRZhNiqOGqBKmTNEL2Wxwvxu8DZinwUN85H_YSaozeG8DkaYXLARzSNMYLnln8gUe2J42RVycscxCsMgLYvMYt7IFvGwLQguD71UZAXSTg0A7liHu7Z-hq478Ld_eSiCRR2ySc2Jur4DBiJnxwINgMTRaN04tPeD80pgCKRlRcvbiGsJ1Zhpw6cdjFyJN0ndhYlFm4AJYRA7Pvosq_AsAq62Q" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGcHxf1MtDzbh8ribGCf8zkam9enckDRFP2XQimLEeBbczPg_qefA6lv-6inOnUluuUkBbvykDOQmNbH0cQ92m-bBbytuhSjyy8Rv24yBT_pOS7Pd_8ZkWdPPz3HKRElnaXpkY13fGQG8eh9YdFEPAAkGqMaKSmr3XUa8qLIzJEODftY32iy5S7uWMv2Lf6zQ8jp2iQQsOVYOnv61FfTBHLQTezUJ7l4SiI5JQ" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0SLqTA-eQcUCYw68cutOP7Vp4EdvMg1p6MdzFpwBBVREOMfsp04x-mJWEdv1EWP2DTOun1LzdtmiL_QhFVpxRkcUt1wAUsaovHMmkZ3eRGlbG6IcxWXB9ANyRuegeuhq17s51XoO2DnD-zBzDFA2uhyCimVo=" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPv823cUbj4wbwQPYPNmKiCcVHHYVkD0r8Hgq_BasVZ7AGEHnpvg7LAxs8j-UeJh1gjn3pE_J4JrFOCpe0gH_gbGFGcfeUVlN7xKCxnjRN-HVt2IrsitKgbx8mAt3hB_5YYOk2s91uTj3zkAKSePIqLP5lnqJE3QMCjtDIv7q0kB97a1lkzpOh1P5pIDjyfe2x2DEf77lYw32Mt1WLEIc4q84Jse_t01F9fpBLDGncVNZAaop3_A==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-iMPdfNByMWaAfG5wHQMBFTz4ddNoYSthoIeTpvjGb1IyS8o5Rxv0W6ublxsSPVTGjuLKzzuMqK6PmFiLx0_c2u44gNNL27PtZbjKS8tqPPFW37mprrD4ZsjSMfJWsfl9dgN1vKk_GiwC3gGRoo5B8As01A-Q2f3eXBA8X_aYWAcjjHsa9Q-XMNxcs-g3391NZDaO0xdq_gCBvLBv96GSIclhXZ5QZT9hbWXUFRlc" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNLjjxQENvTYJFSYpAOuIZxvMQcCWaFf7kWaOw1_VljPYm9dgvKRQQy7APMa-FrCOD5bonzfZyOajgbLtuHR-Hk0FgUlmDz2Pl0jxNdv6-_fSB7HLrAw97J7rn2l6f5dh2RmAEZWatQs3jR0Yx-5gmkHnXy6K1fbigOgq0Y0OHyHwx9EmFRTn2" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4Z3CyTozOBGRw0raeK-CWpPsMRAIb80UNEnNJYuWvxOZ2bdPrOLBahtNL38Il-QjlSTzRtSdnyP3q1lyfQPAQM6rjgJjUQTYYQoSPA9hr_5d68c5eYKxWW56staEd0XfHg==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECF2pU2w5JNB-NaSlBBJWGRCCw4tZMmBa1r4vBTcbOszaC_gcv2EzeZpZ6MTziWgUcZ_wM0WAa62D94lh9RZjD7vZ4LINAzSnANmBND7ABYEdA0CCWq5cvhZrSkWe0gQPJQZJfoY8moyjZjg==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ZACptVzBvM5mR8Bd7K5BRLEHh5-Si7rAu7cZUZJZH0Gi79RHX-cgAUFTWJpWczJ9-mm_fI-SJkHDFAGVMGJzjnRbn2ZpVToy6GObr9IyPrpPQN6sMcsiRFutOl9ycWkwkh8=" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiXd7yxw0csXk7cSeOATHcQP076Ng-uvqa34HC4nZv1AYwkg6o-1W0mNXgilckdeFQi3al_zsUnR2xfQy1hSPBNeeT-lfF2gPEZL9IELe1089Ll7_6VEVqLHv948lumAa5fjWP2AljDyw6TamFaM3ZAPJuJVDwqakhE4o=" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8lDh3WZ_dXrCXOnj_9-fvfz-_Hy8k9RPibAJDAe8Yja1IrZTG2ASn7FE_nyWV5Zyq7rP5xVfl-XGIBrVwqKNJrUjCRgVEsL-_tnqTtYvYUedNXr2Za0rtUBekqiDRne4nuaDmSqaMiRAQePYQfzj8w2kbnGTOxypZYH6QsaXMGVUlMy9zLCfkphX91jdYtDHqexx7h4m1Ps7MaIw==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSlCH-RxbAb-hT9B7xXK9zx48stfZXH6qfXOUdrvtusBCz0Ex3jnOZ44rGBe9kvPQGxwSm-GJd7Xv2otBiUvB-nFcsJNZU0UOFVJfAliB7soUBVeTtV8DkCTK8qU5SuiEh1kVN_xYabMxtMw==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtyLthIfyFNnHEJxnDF8HQUtwPNYzSLZBK8xNGYOUReY2cB8PRu-MszTtYPNQK-C3uLcxBRHTk5v-DcfzVP7bpANaWPnDSjKSZwGaxGbC7tQ==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETfvfn7gsIKI3sKw7w41fJqkweAQS_6N8dlItRlZCcbHvcxWmkVAW4Y2me_oSSqULoQoep1_f8RP4LhANTsUK89z6nrtvj11q90XfugR9hpShLzNpbe7O-Bq1AKgE2hOAtVLg9MjXsx21SA3qVYyWm5uxbdG5LO9NyZvBCKpy4g_Z38ywXKd64S1J3F7D9NI8682-TY2dy9hXxIY8ylVgSoznSq0GvPnoM" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTsiBtU4qYEKx9uHIg-_oeAW85kEHGpl-kDWnBWJcJEuTgqiuEKM_r2_D1J9HVVlxbLlMA3wQmClTK3Rsfeqs_t_NP6ZvC0LD9fL3IqYHrIL_HmuDsdOC8uiHm5Qk2RIgA7aU=" /> https://vertexaisearch.cloud.gsoogle.com/grounding-api-redirect/AUZIYQFwGY1QV_5_VXjFukacPuTqQcguLUl5WYNfMzMBm3GcFjE8PSULfSqkwwe3T1LimYZ1aIyBsYPFYRvRiYAr3ISdChefnrxW1j2ZP-UPTT8fggqUozAQuwipbEZbJCa45vKymoEVzuSbKr9DsS8lHeWJaalv9YnMoi_iqhCELeRs4K65ZJ197ZPv7Hz73UvFVmAAkle9tplE-HOGf3_gKOaYfFbuYZKl" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNH1GZnSyVB97ywwI3nHaZU90gWrePjBqzeOLtaxHFSuHVLmzloqySSY-vUVD4JtOyKn29dpb_Y9cI71j_UyPfZJ5OC0oz8pA_CWHAF02_6GVmWMxMgNytPYgdQzWF1ZNIjKmrI654Y5mMvpT7BAu5pMIO8m7oEo6sKLYr6f9EwN_eFwyHdmBqDzeQz58-wpV_YuzASxlUVRBR9kDIFaoBb-f2CtFVt2xt1gs-" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTsiBtU4qYEKx9uHIg-_oeAW85kEHGpl-kDWnBWJcJEuTgqiuEKM_r2_D1J9HVVlxbLlMA3wQmClTK3Rsfeqs_t_NP6ZvC0LD9fL3IqYHrIL_HmuDsdOC8uiHm5Qk2RIgA7aU=" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8yMLy9F7K8tznWfnTGJdgOq3EAr72Li7PUTBHuTt_Hqxqd1meuYsTzXROfOXhDNbTvvKzDS3C9l3fgmyaPCzaZgyT7T0mfQOhjf-eGI_T8Ddl8Yv76Oz_Cp45NEV5A66e4FCa_P2FnUEECVg0OEr3WLTdvC_tKXTuIsM10l_oGwuhnZGLryFNjxQRnw==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Us7xl_bZKJAYnYdWow7JYGHiTQlzXUcrpIpexp-xNLijMIop0YVudEs0pskU17molSiD8XMz34HdqrG4VTzAzotR9trymVCOtzQDJ9cPvIV9u3AJ83mO_xEB1LiiaTG7g31EQfROuDBisw==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCe4KtrCfl3F73DvyeY5zQpi_d1xIq5xRAcidp7lOtblMlq0JbHxini0J4xjK80UdTpzfYxpLeKqC4HwzfAj9biXlOt5cHLzp04jbnrUmKgEgdS3UfEKfaVEOSCQuqMWncWB3BwLyxW6gKfAUnVQuj4DLRsfrb97_xMHNKMqa56qcBc5ElHmkWMjGwv0wWkgPRYepkp0Vggs3uqSdNXWip13QalT0qwYeO55S-R_ox9uLAsooHvp6Z6kdfqojm-GeuXd38wvedjQ0BOD7G4-8H-UkDEo8WVA==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8qX-S8XDIfG382CZIL0zmaaGRQ8bti_Cysro1Wup4D559xxjxoYd3lZTpuTEbgs2AUNwGfPC9NCaVORgLjJnOclsLD0eyL_y90PGYTWX8t4PhwNGN630o_0eTiEAfd6YC5Vyk4ufDUY_Zjbt6QaDUWteSTb26jrAU9IJoQTtiULfWnK1ar9kXeBfv07WpMJ2gtFEzPIEKI_DCh23qNPWNzUGF9K7XFqmfTlRulSbS" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfTROx3bV_utMn9yrnfK3cD6CGatW30El50sSadQTx6qMX4It5saxt4bxtt0xqGCOVvF_pBNazz6_bO8xH7y-wq1UHytZ83tLiJtH0iydKVuNJqrYrGcKo9WdttyfqA81Zv5LU4sYqkQ==" /> https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Cr6oco8KnTX6lCRuzVC0wSBcDHrWlx6f1wzKEsxznyuBHlx3MMYUqnRlZgNFDZHWck-GYCzTUnaKIw0zzmj7qKipKt7P0hcFL42wJ699CX6XiVdsGsQxQDr83CBjTP5Mm6oCaJp_9M_D7L15PuhOa9w06vB5hcuYChNIqsfr-ZOpTiIJHJ_9OGmzwLJbF0zap1T-yg==" />

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant challenge. Bulky side chains, α,α-disubstituted residues like α-aminoisobutyric acid (Aib), and N-methylated backbones can dramatically slow reaction kinetics.[1] This often leads to incomplete couplings, lower yields, and an increased risk of racemization, compromising the integrity of the final peptide.[1] The selection of an appropriate coupling reagent is therefore a critical factor for success. This guide provides an objective, data-driven comparison of common coupling reagents to facilitate this crucial decision.

The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to enable a nucleophilic attack from the amino group of the next.[2][3] Coupling reagents are the activators in this process and are broadly classified into carbodiimides, and the more modern phosphonium and aminium/uronium salts, which generally offer higher coupling rates with fewer side reactions.[1]

The Challenge of Steric Hindrance and Racemization

Steric hindrance from bulky amino acid side chains physically obstructs the formation of the peptide bond, slowing down the reaction rate and leading to incomplete coupling.[4] Another significant challenge is racemization, the loss of stereochemical integrity at the chiral center of the amino acid.[5] This occurs when the alpha-proton of the activated amino acid is abstracted by a base, leading to the formation of an oxazolone intermediate that can easily epimerize.[5][6] The choice of coupling reagent and additives is crucial to minimize these side reactions.[5][7]

Carbodiimides and Additives: The Classic Approach

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used coupling reagents.[5][7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is prone to racemization and can undergo rearrangement to an inactive N-acylurea.[9]

To suppress these side reactions, additives are essential.[5] For decades, 1-hydroxybenzotriazole (HOBt) was the standard additive.[8] However, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) has emerged as a superior alternative, offering enhanced coupling efficiency, superior racemization suppression, and a significantly better safety profile as it is non-explosive.[8][10]

G cluster_activation Activation Step cluster_additive Role of Additive cluster_coupling Coupling Step cluster_side_reaction Side Reaction (Minimized by Additive) AA_COOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea (Highly Reactive, Racemization-prone) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide DIC / DCC Active_Ester Active Ester (More Stable, Less Racemization) O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement Additive OxymaPure® / HOBt Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide_NH2 Peptide_NH2 H2N-Peptide

Caption: Carbodiimide-mediated coupling mechanism.

Onium Salts: High-Powered Reagents for Difficult Couplings

For challenging couplings involving sterically hindered amino acids, onium salts (phosphonium and uronium/aminium salts) are generally more effective than carbodiimides.[1][7]

Phosphonium Salts

Reagents like PyBOP and PyAOP fall into this category. They are known for their high reactivity and efficiency in difficult couplings.[11] PyAOP, an analogue of HATU, is particularly effective for coupling N-methyl amino acids.[11]

Uronium/Aminium Salts

This class includes some of the most powerful coupling reagents available, such as HBTU, HCTU, HATU, and COMU.[11][12]

  • HBTU and HCTU : These are effective reagents, with HCTU being more reactive than HBTU due to the presence of a chlorine atom.[12]

  • HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is one of the most efficient reagents for hindered couplings.[12] The 7-aza-benzotriazole (OAt) active esters formed are highly reactive, and the pyridine nitrogen provides anchimeric assistance, further accelerating the coupling reaction and suppressing racemization.[13]

  • COMU : (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a newer generation uronium salt based on OxymaPure.[14][15] It boasts coupling efficiencies comparable or even superior to HATU, with the significant advantage of a better safety profile (non-explosive) and improved solubility.[16][17]

G AA_COOH R-COOH (Amino Acid) Active_Ester Highly Reactive Active Ester (OAt or Oxyma Ester) AA_COOH->Active_Ester + Onium Salt + Base Onium_Salt Onium Salt (HATU, COMU, etc.) Base Base (DIPEA) Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide_NH2 Peptide_NH2 H2N-Peptide

Caption: General mechanism for Onium Salt reagents.

Head-to-Head Performance Comparison

The choice of coupling reagent depends on a balance of reactivity, cost, and the prevention of side reactions. For routine syntheses, a cost-effective reagent may suffice. However, for "difficult" sequences, a more powerful reagent is often necessary.[1]

Reagent/SystemActivating GroupRelative ReactivityKey Advantages for Hindered Couplings
DIC/OxymaPure® Oxyma esterModerateSafer and more effective than DIC/HOBt, with good racemization suppression.[8][10]
HBTU/PyBOP OBt esterModerate-HighBetter than carbodiimides, but can be insufficient for very hindered residues.[12]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[12]
HATU/PyAOP OAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters and anchimeric assistance.[12][13]
COMU Oxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive) and better solubility.[16][17]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., Aib) using HATU

This protocol is a robust method for incorporating highly hindered amino acids where a single coupling may be insufficient.

  • Resin Preparation : Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • First Coupling - Activation : In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[12]

  • First Coupling - Reaction : Allow the pre-activation to proceed for 1-5 minutes, then add the activated amino acid solution to the resin.[12] Allow the coupling reaction to proceed for 45-60 minutes.[12]

  • Wash : Wash the resin with DMF.

  • Second Coupling : Repeat steps 2 and 3 with a fresh solution of activated amino acid.[12]

  • Final Wash : After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[12]

Protocol 2: Standard Coupling using DIC/OxymaPure®

This protocol demonstrates the straightforward substitution of HOBt with the safer and more efficient OxymaPure®.

  • Resin Preparation : Following N-terminal Fmoc deprotection and washing, swell the resin in DMF.

  • Activation Solution : In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.[8]

  • Coupling Initiation : Add the activation solution to the resin, followed by the addition of DIC (3-5 equivalents).[8]

  • Reaction : Agitate the mixture at room temperature. Coupling times with OxymaPure® are often faster than with HOBt and can range from 30 minutes to 1 hour.[8]

  • Wash : Wash the resin thoroughly with DMF to remove byproducts and excess reagents.

G start Start: Fmoc-Deprotected Resin pre_activate Pre-activate: Fmoc-AA + Reagent + Base in DMF start->pre_activate couple Couple to Resin (45-60 min) pre_activate->couple wash1 Wash (DMF) couple->wash1 kaiser_test Kaiser Test (Optional) wash1->kaiser_test repeat_couple Repeat Coupling (Double Couple) kaiser_test->repeat_couple Incomplete wash2 Wash (DMF, DCM) kaiser_test->wash2 Complete repeat_couple->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for a difficult coupling.

Conclusion and Recommendations

The development of onium-type coupling reagents has made the incorporation of sterically hindered amino acids significantly more efficient.[7] While classic carbodiimide methods, especially when paired with modern additives like OxymaPure®, are viable, high-reactivity onium salts are the reagents of choice for the most demanding couplings.[7][8][10]

  • For High Efficiency and Difficult Sequences : HATU remains a benchmark for its high reactivity and excellent suppression of racemization.[12][16]

  • For a Balance of High Efficiency and Safety : COMU offers performance comparable to HATU but with a significantly improved safety profile, making it an excellent modern alternative.[16][17]

Ultimately, the optimal choice will depend on the specific sequence, the scale of the synthesis, and laboratory safety considerations. For critical applications in drug development, investing in a high-performance reagent like HATU or COMU is often justified to ensure the highest possible yield and purity of the target peptide.

References

  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis - Benchchem. 10

  • OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives - Benchchem. 8

  • Recent development of peptide coupling reagents in organic synthesis. 5

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. 12

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. 2

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. 7

  • Comparative study of methods to couple hindered peptides - PubMed - NIH.

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega - ACS Publications.

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed.

  • Peptide Coupling Reagents: Selection and Use.

  • (PDF) Recent development in peptide coupling reagents - ResearchGate.

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH.

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. 1

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem. 6

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Epimerisation in Peptide Synthesis - MDPI.

  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem. 4

  • Coupling Reagents - Aapptec Peptides.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Cyclopentane-Based Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Rigidity in Peptide Design

In the quest for novel therapeutics and advanced biomaterials, peptides offer a vast and versatile chemical space. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[1] A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1] By pre-organizing the peptide into a bioactive conformation, we reduce the entropic penalty of binding and enhance resistance to proteolytic degradation.[2][3]

Among the various building blocks used to achieve this, cyclopentane-based amino acids are particularly compelling.[2][3][4] The five-membered ring restricts the available Ramachandran space, guiding the peptide backbone to adopt well-defined secondary structures such as helices, sheets, and turns.[2][4][5] Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), for instance, show a strong propensity to form stable 12-helices, which are structurally analogous to the α-helices of natural proteins.[2][3] In contrast, their cis-isomers tend to induce β-sheet-like structures.[2][3] This guide provides a comparative overview of the essential experimental and computational techniques required to elucidate the three-dimensional structures of these valuable peptidomimetics.

The Analytical Toolbox: A Multi-Pronged Approach to Structure

A comprehensive understanding of a peptide's conformational landscape is rarely achieved with a single technique. It requires the strategic integration of experimental methods that provide ensemble-averaged or static structural data with computational approaches that offer dynamic, atomistic insights.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_integ Integrated Structural Model NMR NMR Spectroscopy (Solution Structure, Dynamics) Model Comprehensive 3D Model (Structure, Dynamics, Energetics) NMR->Model Distance & Angle Restraints CD Circular Dichroism (Secondary Structure) CD->Model Secondary Structure Validation Xray X-ray Crystallography (Solid-State Structure) Xray->Model High-Resolution Static Structure MD Molecular Dynamics (MD) (Conformational Ensemble) MD->NMR Refinement & Interpretation MD->Model Dynamic Behavior & Ensemble Populations DFT DFT Calculations (Energetics) DFT->Model Conformer Stability

Caption: Integrated workflow for peptide conformational analysis.

High-Resolution NMR Spectroscopy: The Gold Standard in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, an environment that often mimics physiological conditions. It provides data on through-bond and through-space atomic interactions.

Causality Behind Experimental Choices: The choice of NMR experiments is dictated by the desired information. 2D experiments like COSY and TOCSY are used for resonance assignment, while NOESY provides through-space distance restraints, which are crucial for defining the peptide's fold. J-coupling constants derived from high-resolution spectra provide information about dihedral angles. For cyclopentane-containing peptides, the unique chemical shifts and coupling patterns of the ring protons can also provide direct evidence of the ring's pucker (envelope vs. half-chair).[6][7]

Experimental Protocol: 2D NOESY for Structural Restraints

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., CDCl₃, CD₃OH, or 90% H₂O/10% D₂O with a buffer). The choice of solvent is critical; less polar solvents may favor intramolecular hydrogen bonding and reveal inherent folding propensities.[8]

  • Data Acquisition:

    • Acquire a series of 1D ¹H spectra to determine the optimal spectral width and transmitter offset.

    • Set up a 2D NOESY experiment. A key parameter is the mixing time (τₘ), typically ranging from 100 to 400 ms. Shorter mixing times are used to minimize spin diffusion and accurately measure distances for initial structure calculations.

  • Data Processing: Process the acquired data using software such as TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use 2D TOCSY and COSY spectra to assign all proton resonances to their respective amino acid residues.

  • NOE Cross-Peak Integration: Integrate the volumes of the NOE cross-peaks in the processed NOESY spectrum. The volume of an NOE peak is inversely proportional to the sixth power of the distance between the two protons (V ∝ 1/r⁶).

  • Distance Restraint Generation: Calibrate the NOE volumes using known distances (e.g., the distance between geminal protons) to generate a set of upper-limit distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å). These restraints become the primary input for structure calculation software.

Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9] In the far-UV region (190-250 nm), the peptide backbone dominates the CD signal, providing a distinct spectral signature for different secondary structures.[10]

Causality Behind Experimental Choices: CD is an excellent first-pass technique. It is fast, requires very little sample, and quickly confirms whether a designed peptide is adopting the intended conformation (e.g., a helix or a sheet).[11][12] For peptides containing cyclopentane amino acids, which are known to induce specific structures, CD can rapidly validate the success of the design.[13]

  • α-helix: Characterized by a positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.

  • β-sheet: Shows a negative band near 218 nm and a positive band near 195 nm.

  • Random Coil: A strong negative band near 198 nm.

Experimental Protocol: Far-UV CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer components must not have significant absorbance in the far-UV region. The final peptide concentration should be between 20-100 µM.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance. Purge the instrument with nitrogen gas to remove oxygen, which absorbs below 200 nm.

  • Data Acquisition: Record the CD spectrum from 260 nm down to 190 nm. Record a baseline spectrum of the buffer alone.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed CD [mdeg]) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

  • Analysis: Analyze the MRE spectrum visually for characteristic secondary structure signatures. For quantitative estimation, deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides an unambiguous, high-resolution view of the peptide's structure in the solid state.[14] While it is not a solution-state technique, a crystal structure can provide an invaluable template for interpreting NMR data and for validating computational models.[15] The crystal structure of a peptide containing a cyclopentane-based γ-amino acid, for example, can reveal the precise torsion angles favored by the constrained ring.[8]

Causality Behind Experimental Choices: X-ray crystallography is pursued when atomic-level detail of a specific, stable conformation is required. It is particularly useful for confirming the precise hydrogen-bonding network and side-chain packing that stabilizes a folded structure. The main challenge, however, is obtaining diffraction-quality crystals, which can be a significant bottleneck.

Molecular Dynamics (MD) Simulations: Unveiling Conformational Dynamics

While experimental methods provide crucial data, they often represent an average over time or a static state. MD simulations complement this by modeling the dynamic motions of a peptide over time, offering a complete picture of its conformational ensemble.[16][17]

Causality Behind Experimental Choices: MD simulations are essential for understanding peptides that are not rigidly fixed in a single conformation but rather exist in equilibrium between several states.[8][18] This is particularly relevant for assessing the degree to which a cyclopentane ring biases rather than locks a peptide's structure. Explicit solvent models are crucial as solvent interactions can significantly influence peptide conformation.[16]

G PDB 1. Starting Structure (e.g., from NMR or built) ForceField 2. System Setup (Choose Force Field, Add Solvent) PDB->ForceField Min 3. Energy Minimization ForceField->Min Equil 4. Equilibration (NVT, NPT) Min->Equil Prod 5. Production MD (NPT/NVE) Equil->Prod Traj 6. Trajectory Analysis (RMSD, Clustering, H-bonds) Prod->Traj

Caption: A typical workflow for a Molecular Dynamics simulation.

Experimental Protocol: Peptide MD Simulation using GROMACS

  • System Preparation:

    • Generate a starting structure for the peptide (e.g., an extended conformation or one derived from NMR data).

    • Use the pdb2gmx tool in GROMACS to generate a topology file, choosing an appropriate force field (e.g., AMBER, CHARMM).

    • Create a simulation box and solvate the peptide with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steeplechase descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the peptide while restraining the peptide atoms.

    • Perform a subsequent 100 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system's density.

  • Production Simulation: Run the production MD simulation for a duration sufficient to sample the relevant conformational space (typically 100s of nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, hydrogen bond lifetimes, and perform cluster analysis to identify the most populated conformational states.

Comparative Analysis of Techniques and Findings

Technique Information Provided Strengths Limitations
NMR Spectroscopy 3D structure in solution, dynamics, intermolecular interactionsProvides atomic-level detail in a native-like environment; can study dynamics.Requires relatively large amounts of soluble sample; structure calculation can be complex.
Circular Dichroism Secondary structure content (α-helix, β-sheet, etc.)Fast, requires minimal sample, excellent for screening and monitoring folding transitions.[9]Low resolution; provides ensemble-averaged data, not atomic detail.
X-ray Crystallography High-resolution 3D structure in solid stateProvides unambiguous, atomic-resolution structures.[14]Requires diffraction-quality crystals; structure may not reflect the solution state.
MD Simulations Conformational ensemble, dynamics, thermodynamicsProvides a dynamic view of conformational flexibility; can predict behavior.[16][18]Computationally expensive; accuracy is dependent on the force field used.
DFT Calculations Accurate energetics of specific conformersHigh accuracy for relative energies of different structures.[19][20][21]Limited to small systems or single conformers due to high computational cost.

Table 1: Comparison of key analytical techniques.

Case Study Insights: Conformational Preferences

Studies on various peptides incorporating cyclopentane-based amino acids have revealed distinct structural preferences.

Cyclopentane Amino Acid Peptide Context Observed Conformation Key Techniques Used Reference
trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC)Homo-oligomersStable 12-helixNMR, CD, X-ray[2][3]
cis-2-Aminocyclopentanecarboxylic Acid (cis-ACPC)Homo-oligomersβ-sheet secondary structuresNMR, CD[2][3]
cis-ACPCIn α-peptidesInducer of β-turns (Proline mimic)NMR[2][4]
(1R,2R)-2-Aminomethyl-1-cyclopentane Carboxylic Acid (AMCP)α/γ-PeptidesConformationally flexible; partially populated 12/10-helical conformationsNMR, X-ray, MD Simulations[8][22]
2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a)ϵ-Peptide Homo-oligomersStable left-handed H16 helixDFT Calculations[19][20][21]

Table 2: Summary of conformational preferences induced by different cyclopentane-based amino acids.

Conclusion

The conformational analysis of peptides containing cyclopentane-based amino acids is a vital step in harnessing their potential for drug design and materials science. A rigorous investigation demands a synergistic approach, combining the solution-state detail of NMR, the rapid secondary structure assessment of CD, the atomic precision of X-ray crystallography, and the dynamic insights of computational simulations. By carefully selecting and integrating these techniques, researchers can build a comprehensive model of peptide structure and behavior, paving the way for the rational design of next-generation peptidomimetics with precisely controlled conformations and functions.

References

  • Balaram, P. (2016). The Many Forms of the Helix in Foldamers of α-Aminoisobutyric Acid. Israel Journal of Chemistry, 56(2-3), 167-183. [Link]

  • Le, T. L., et al. (2012). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry, 77(23), 10659-10666. [Link]

  • Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202100253. [Link]

  • Del Valle, J. R. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2095-2108. [Link]

  • Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202100253. [Link]

  • Tan, X., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 102-111. [Link]

  • Kang, Y. K. (2022). Cover Feature: Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202200035. [Link]

  • Estevez, J. C., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. [Link]

  • PubChem. Cycloleucine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of cyclopentane. docbrown.info. [Link]

  • Shukla, D. (2019). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Interface Focus, 9(6), 20190061. [Link]

  • Kiczun, M., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(16), 3589. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Paluch, P., et al. (2022). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. CrystEngComm, 24(4), 743-755. [Link]

  • Yudin, A. K. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(17), 9774-9807. [Link]

  • Gellman, S. H. (2012). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry, 77(23), 10659-10666. [Link]

  • UAB, SeRMN. (2017). Folding peptides studied by NMR. sermn.uab.cat. [Link]

  • Vasella, A., et al. (2010). 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers. Organic Letters, 12(11), 2532-2535. [Link]

  • ResearchGate. (2015). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). ResearchGate. [Link]

  • Roy, S., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Organic & Biomolecular Chemistry, 9(15), 5465-5468. [Link]

  • Head-Gordon, T. (2015). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 11(2), 796-807. [Link]

  • Ferguson, A. L. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 12(28), 9682-9694. [Link]

  • ResearchGate. (2016). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]

  • Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Soft Matter, 17(24), 5949-5961. [Link]

  • ResearchGate. (2020). Molecular dynamics simulations of cyclic peptide assemblies. ResearchGate. [Link]

  • Google Patents. (2013). Synthesis of beta-turn peptidomimetic cyclic compounds.
  • Bujacz, G. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia, 95(2), 97-105. [Link]

  • YouTube. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. youtube.com. [Link]

  • Wiley Online Library. (2017). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. onlinelibrary.wiley.com. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. scribd.com. [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of cyclopentane. docbrown.info. [Link]

  • PubMed. (2017). Simulating the Electronic Circular Dichroism Spectra of Photoreversible Peptide Conformations. pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2018). Peptide sequences and conformational analysis of the constrained peptides. ResearchGate. [Link]

  • YouTube. (2022). David Craik and the Cyclotides. youtube.com. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. chem.libretexts.org. [Link]

  • ResearchGate. (2019). Circular dichroism (CD) spectra of the peptide analogs. ResearchGate. [Link]

  • Gellman, S. H. (2010). Constrained Peptides as Miniature Protein Structures. Current Opinion in Chemical Biology, 14(3), 345-352. [Link]

Sources

The Architecture of Stability: A Comparative Guide to Constrained Amino acids for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, chiefly their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity. This guide provides an in-depth, comparative analysis of common strategies to overcome these hurdles by incorporating constrained amino acids into peptide design. We will explore the mechanistic underpinnings of these modifications, present comparative data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in the development of next-generation peptide drugs.

The Rationale for Conformational Constraint

Native peptides in solution typically exist as an ensemble of rapidly interconverting conformations. While this flexibility can be advantageous for interacting with multiple biological partners, it presents two significant challenges for therapeutic applications:

  • Entropic Penalty of Binding: A large amount of conformational entropy is lost when a flexible peptide adopts the specific three-dimensional structure required to bind its target receptor. This energetic cost can significantly lower the binding affinity. By "pre-organizing" the peptide into its bioactive conformation, the entropic penalty is minimized, leading to a substantial increase in affinity and potency.

  • Susceptibility to Proteolysis: The flexible, extended structures of many linear peptides are readily recognized and cleaved by proteases in the body, resulting in a short in-vivo half-life. Introducing conformational constraints can sterically hinder the approach of these enzymes, thereby enhancing the peptide's metabolic stability.

This guide will focus on three widely employed strategies for introducing conformational constraint: α-methylation, N-methylation, and side-chain cyclization via lactam bridges.

A Comparative Analysis of Constraining Strategies

The choice of which constraining strategy to employ is critical and depends on the desired secondary structure, the location of key binding residues, and the overall physicochemical properties of the peptide.

α-Methylated Amino Acids

The substitution of the α-hydrogen with a methyl group in an amino acid residue significantly restricts the allowable values of the backbone dihedral angles (phi and psi). This steric hindrance favors the formation of helical structures, such as α-helices and 310-helices.

Mechanism of Action:

  • Helix Induction: The gem-dimethyl group on the α-carbon limits the conformational freedom of the peptide bond, promoting the formation of intramolecular hydrogen bonds characteristic of helical structures.

  • Proteolytic Shielding: The α-methyl group can sterically block the active site of proteases, directly inhibiting cleavage of the adjacent peptide bonds.

Illustrative Example: Trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome, is a derivative of the tripeptide Gly-Pro-Glu where the central proline residue is α-methylated. This simple modification is crucial for its enhanced stability and activity.

N-Methylated Amino Acids

N-methylation involves the substitution of the amide proton with a methyl group. This seemingly minor modification has profound effects on the peptide's structure and properties.

Mechanism of Action:

  • Disruption of Hydrogen Bonding: The absence of the amide proton prevents the formation of hydrogen bonds, which can disrupt secondary structures like β-sheets.

  • Cis/Trans Isomerization: N-methylation can influence the cis/trans isomerization of the peptide bond, favoring specific conformations.

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.

  • Resistance to Proteolysis: The N-methyl group directly modifies the amide bond, making it unrecognizable to many proteases.

Lactam Bridges (Side-Chain Cyclization)

Lactam bridges are intramolecular amide bonds formed between the side chains of acidic (e.g., Glutamic acid, Aspartic acid) and basic (e.g., Lysine, Ornithine) residues. This strategy is highly versatile for stabilizing specific secondary structures, particularly α-helices and β-turns.

Mechanism of Action:

  • Secondary Structure Stabilization: The covalent bridge physically locks the peptide backbone into a specific conformation. The type of secondary structure stabilized depends on the spacing of the linked residues. For example, bridges between residues at positions i and i+4 or i and i+7 are commonly used to stabilize α-helices.

  • Reduced Flexibility: The cyclic nature of the peptide drastically reduces its overall conformational freedom, pre-organizing it

Safety Operating Guide

Comprehensive Disposal Guide: 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a guide that is not only procedurally sound but also deeply rooted in the principles of chemical safety and regulatory compliance. The proper disposal of any laboratory chemical is the final, critical step in its lifecycle. For a compound like 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a common building block in pharmaceutical and chemical synthesis, understanding its specific properties is key to handling its waste safely and responsibly. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for your laboratory.

Part 1: Hazard Assessment & Safety Profile

Before any disposal procedure can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. The disposal protocol is a direct consequence of this hazard profile. This compound is not a benign substance; its hazard classifications dictate that it must be managed as regulated hazardous waste.[1][2]

The safety profile, derived from Globally Harmonized System (GHS) classifications found in supplier Safety Data Sheets (SDS), is summarized below.[3][4]

Hazard ClassificationGHS Hazard CodeDescriptionDisposal Implication
Acute Toxicity (Oral)H302Harmful if swallowed.Must not be disposed of in regular trash or down the drain, as it can enter environmental or water systems.
Skin Irritation / SensitizationH315 / H317Causes skin irritation and may cause an allergic skin reaction.Contaminated PPE and cleanup materials must be disposed of as hazardous waste. Direct contact must be avoided.
Serious Eye IrritationH319Causes serious eye irritation.Mandates the use of eye protection and dictates that contaminated materials must be handled carefully.
Respiratory Tract IrritationH335May cause respiratory irritation.Requires handling in a well-ventilated area or fume hood to prevent inhalation of dusts.[3][4]
Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure.Reinforces the need for controlled disposal to prevent long-term environmental and health exposure.

These classifications firmly establish that this compound cannot be treated as common, non-hazardous waste.[5][6] The procedures that follow are designed to mitigate these risks during the final disposal phase.

Part 2: Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling waste this compound. The Occupational Safety and Health Administration (OSHA) requires that PPE be chemically compatible with the substance being handled.[7]

  • Eye Protection: Safety goggles with side-shields or a face shield are required to protect against dusts and splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use.[3][4]

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, impervious clothing may be necessary.[4]

  • Respiratory Protection: Handling should occur in a well-ventilated area. If dusts are likely to be generated and engineering controls like a fume hood are not available, a suitable respirator must be used.[3][4]

Part 3: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Characterization & Collection
  • Designate as Hazardous Waste: From the moment you decide to discard it, this compound is considered a hazardous waste.[1][2] Do not mix it with non-hazardous waste.[8]

  • Use a Dedicated Waste Container: Place the solid waste directly into a designated hazardous waste container. This container must be in good condition, free from damage, and equipped with a secure, leak-proof closure.[7]

Step 2: Container Selection & Labeling
  • Choose a Compatible Container: A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. The container material must not react with the chemical.[2][9]

  • Label Immediately and Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date waste was first added. Your institution may require additional information, such as hazard pictograms corresponding to the classifications in Part 1.

Step 3: Waste Segregation & Storage
  • Segregate by Chemical Class: Proper segregation is crucial to prevent dangerous reactions in the waste storage area.[7][9] Store this waste with other organic acids.

  • Avoid Incompatibles: Keep the waste container separate from the following chemical classes:

    • Strong Bases: As a carboxylic acid, it will undergo an exothermic neutralization reaction with bases.[9]

    • Strong Oxidizing Agents: These are generally incompatible with organic compounds.[10]

    • Strong Acids: While it is a weak acid itself, its Boc-protecting group is acid-labile.[11] Mixing with strong acids (e.g., waste HCl or Trifluoroacetic acid) could cause decomposition and evolution of carbon dioxide and isobutylene gas, leading to dangerous container pressurization.[12][13]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA at or near the point of generation.[2][9] This area should be under the control of laboratory personnel, away from drains, and have secondary containment if possible. Keep the container closed at all times except when adding waste.[1][2]

Step 4: Arranging for Final Disposal
  • Follow Institutional Protocols: Do NOT attempt to dispose of this chemical yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and proper disposal of chemical waste.[1][2]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup, following their specific procedures. Ensure your container is properly labeled and sealed before pickup. The waste will ultimately be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Part 4: Decontamination & Empty Container Disposal

  • Spill Cleanup: In case of a spill, avoid generating dust.[3] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep the material into a designated hazardous waste container and label it appropriately for disposal.[3][14]

  • Empty Containers: A container that has held this chemical is not considered regular trash until it is "RCRA empty." For a solid, this means all material that can be practically removed has been. It is best practice to triple-rinse the empty container with a suitable solvent (like acetone or ethanol). Crucially, the rinsate from this cleaning process is also considered hazardous waste and must be collected in a separate, properly labeled container for disposal.[1] Once decontaminated, deface the original labels and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[1][15]

Part 5: Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making workflow for the proper management of waste this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk: As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While some documentation for isomers of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid may suggest minimal risk, a comprehensive hazard analysis of structurally similar compounds reveals a more complex profile. This guide is built on the precautionary principle, synthesizing data from multiple authoritative sources to establish a robust safety framework. We will treat this compound as hazardous, ensuring that our operational plans protect against all credible risks. This document provides the essential, immediate safety and logistical information necessary for handling this compound with the highest degree of care and scientific integrity.

Hazard Assessment and Risk Profile

This compound is a solid, often a powder, used in synthetic organic chemistry. The primary risks are associated with the physical form of the compound (dust) and its inherent chemical properties.

Based on Safety Data Sheets (SDS) for this and structurally related compounds, the following GHS hazard classifications are pertinent to our safety protocols:

  • H302: Harmful if swallowed .[1][2]

  • H315: Causes skin irritation .[2][3]

  • H317: May cause an allergic skin reaction .[1]

  • H319: Causes serious eye irritation .[2][3]

  • H335: May cause respiratory irritation .[1][2][3]

  • H373: May cause damage to organs through prolonged or repeated exposure .[1]

The primary routes of occupational exposure are inhalation of airborne dust particles, direct skin contact, and eye contact. Accidental ingestion is also a potential route of exposure.[4] Therefore, our safety protocols are designed to mitigate these specific risks through a combination of engineering controls and personal protective equipment.

Mandatory Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard; it must be used in conjunction with proper engineering controls.[5] The following table summarizes the required PPE for all procedures involving this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory NIOSH-Approved Respirator Required when handling the powder outside of a certified chemical fume hood or if dust is generated. [6] An N95 dust mask is the minimum requirement for nuisance dust, but a formal risk assessment may indicate the need for a half-mask or full-face respirator with P100 cartridges, especially for larger quantities or prolonged handling.
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are required. [6] These materials provide adequate protection against incidental contact. Inspect gloves for defects before each use and change them immediately if contact is suspected or after a maximum of 30-60 minutes of use to prevent permeation.[4]
Eyes & Face Safety Goggles & Face Shield Chemical splash goggles that provide a complete seal around the eyes are mandatory. [5] Standard safety glasses are insufficient as they do not protect against dust or splashes.[5] A face shield must be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., handling bulk quantities, scraping material).[5][6]
Body Laboratory Coat A standard, long-sleeved lab coat is required to protect against skin contact and to prevent contamination of personal clothing.[6][7] The coat should be fully buttoned.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following procedure must be followed for all work involving this compound.

Step-by-Step Handling Workflow
  • Preparation and Engineering Controls Verification:

    • Confirm that a certified chemical fume hood is operational and available for the procedure. All handling of the solid compound must occur within the fume hood to minimize inhalation exposure.[6]

    • Ensure an approved eye wash station and safety shower are accessible and unobstructed.[2]

    • Gather and inspect all required PPE as detailed in the table above. Do not begin work until all PPE is correctly donned.

    • Prepare the work surface within the fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood before introducing the chemical.

  • Handling the Compound (Inside Fume Hood):

    • Carefully open the container, avoiding any actions that could generate airborne dust.

    • Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a receiving vessel. Avoid dropping or tapping the spatula, which can aerosolize the powder.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container tightly sealed when not in use.[1]

  • Post-Handling and Decontamination:

    • Carefully clean all equipment used. Decontaminate surfaces and equipment by wiping with an appropriate solvent (e.g., alcohol) and then cleaning with soap and water.[2]

    • Wipe down the work surface in the fume hood. Dispose of the contaminated bench paper in the designated solid waste container.

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield, followed by goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Hood) cluster_cleanup Phase 3: Decontamination A Verify Fume Hood & Safety Equipment B Don All Required PPE A->B C Prepare Work Area (Bench Paper) B->C D Carefully Open Container C->D E Weigh & Transfer (Minimize Dust) D->E F Use in Reaction & Reseal Container E->F G Clean Equipment & Work Surface F->G H Dispose of Waste (Solid & Liquid) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Chemical Handling Workflow Diagram.

Emergency and Spill Response

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms occur, call a POISON CENTER or doctor.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

Spill Procedure:

  • Minor Spill (inside fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Carefully sweep or wipe up the solid material, avoiding dust generation.[6]

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department for cleanup.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or unwanted compound must be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.

  • Disposal Protocol: Arrange for disposal as special waste through a licensed professional waste disposal company.[3][8] All disposal activities must be in accordance with local, regional, and national regulations. Do not dispose of this chemical down the drain or in regular trash.[2]

References

  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid. Available at: [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet: cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic Acid. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.